9-Fluorenol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
9H-fluoren-9-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O/c14-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)13/h1-8,13-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFMVESZOYKHDBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4052683 | |
| Record name | Fluoren-9-ol | |
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Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White or cream-colored powder; [Alfa Aesar MSDS] | |
| Record name | 9-Hydroxyfluorene | |
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CAS No. |
1689-64-1 | |
| Record name | Fluoren-9-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1689-64-1 | |
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| Record name | Fluoren-9-ol | |
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| Record name | 9H-Fluoren-9-ol | |
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| Record name | 9H-Fluoren-9-ol | |
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| Record name | Fluoren-9-ol | |
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| Record name | Fluoren-9-ol | |
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| Record name | 9-HYDROXYFLUORENE | |
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Foundational & Exploratory
Synthesis of 9-Fluorenol from 9-Fluorenone via Sodium Borohydride Reduction: An In-depth Technical Guide
This guide provides a comprehensive overview of the synthesis of 9-fluorenol through the reduction of 9-fluorenone utilizing sodium borohydride. Tailored for researchers, scientists, and professionals in drug development, this document details the underlying reaction mechanism, experimental protocols, and purification techniques, and presents key analytical data for the characterization of the final product.
Introduction
The reduction of ketones to alcohols is a fundamental transformation in organic synthesis. The conversion of 9-fluorenone to this compound serves as a classic example of this reaction, often employed in academic and industrial settings due to its high efficiency and the relative ease of execution. Sodium borohydride (NaBH₄) is a mild and selective reducing agent, ideal for the reduction of aldehydes and ketones, offering a safer alternative to more reactive hydrides like lithium aluminum hydride (LiAlH₄)[1]. The reaction is characterized by a distinct color change, as the yellow 9-fluorenone is converted to the white this compound, providing a simple visual cue for reaction progression[2][3][4][5].
Reaction Mechanism
The reduction of 9-fluorenone to this compound with sodium borohydride proceeds via a nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon of 9-fluorenone. The reaction can be summarized in two main steps:
-
Nucleophilic Attack: The borohydride ion ([BH₄]⁻) donates a hydride ion to the carbonyl carbon of 9-fluorenone. This attack breaks the carbon-oxygen pi bond, forming a tetrahedral alkoxide intermediate[6][7][8].
-
Protonation: The resulting alkoxide intermediate is then protonated by a protic solvent (such as ethanol or methanol) or during an acidic workup to yield the final product, this compound[4][6][7].
Experimental Protocols
Several protocols for the synthesis of this compound from 9-fluorenone have been reported, varying in scale and specific reagents. Below is a generalized procedure compiled from multiple sources, which can be scaled as needed.
Safety Precautions:
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.
-
Perform the reaction in a well-ventilated fume hood, as hydrogen gas may be evolved, particularly during the quenching step[2][3].
-
Sodium borohydride is a flammable solid and can react with water to produce flammable hydrogen gas. Handle with care and avoid contact with water and acids, except as directed in the protocol[4].
Materials:
-
9-Fluorenone
-
Sodium Borohydride (NaBH₄)
-
Ethanol (95%) or Methanol
-
Hydrochloric Acid (HCl), dilute (e.g., 0.1 M or 3 M) or Sulfuric Acid (3M)[9]
-
Deionized Water
-
Dichloromethane (for extraction, optional)
Procedure:
-
Dissolution of 9-Fluorenone: Dissolve 9-fluorenone in warm ethanol or methanol in an appropriately sized Erlenmeyer flask or round-bottom flask with stirring[2][3][5][10]. The characteristic yellow color of the solution should be observed[4].
-
Addition of Sodium Borohydride: While stirring, add sodium borohydride to the 9-fluorenone solution. The addition can be done in portions or as a freshly prepared solution[2][3][5].
-
Reaction Monitoring: The reaction progress can be monitored by the disappearance of the yellow color of 9-fluorenone, resulting in a colorless solution, which indicates the formation of this compound[1][2][3][4][5]. The reaction is typically allowed to proceed for 10-20 minutes at room temperature[2][3][5]. Thin-layer chromatography (TLC) can also be used to monitor the reaction's completion[2][7][10].
-
Quenching the Reaction: After the reaction is complete, carefully add dilute hydrochloric acid or sulfuric acid to neutralize the excess sodium borohydride and any alkoxide intermediates. This step should be performed cautiously in a fume hood as it will evolve hydrogen gas, visible as bubbling[1][4][9].
-
Precipitation and Isolation: The product, this compound, is then precipitated by the addition of water[2][3][5]. The white solid is collected by vacuum filtration using a Büchner funnel[2][3][5][9].
-
Washing: The collected solid is washed with cold water to remove any inorganic salts and other water-soluble impurities[2][3][5].
-
Drying: The purified this compound is dried in a desiccator or a low-temperature oven to remove residual solvent.
Recrystallization (Purification):
For obtaining a high-purity product, recrystallization is recommended. A mixed solvent system of ethanol and water is often effective[1][11].
-
Dissolve the crude this compound in a minimal amount of hot ethanol.
-
Gradually add hot water until the solution becomes slightly cloudy.
-
If cloudiness persists, add a small amount of hot ethanol to redissolve the precipitate.
-
Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol-water mixture.
-
Dry the crystals thoroughly.
Quantitative Data
The following table summarizes quantitative data from various reported experimental procedures.
| Parameter | Example 1[2][3][5] | Example 2[10] | Example 3[9] |
| Reactants | |||
| 9-Fluorenone | 5.0 g | 0.4 g | 3 mL of 0.185M solution |
| Sodium Borohydride | 0.4 g | 0.1 g | 7 drops of 4.4M solution |
| Solvent | |||
| Type | Ethanol & Methanol | Methanol | Methanol |
| Volume | 30 mL & 10 mL | 8 mL | 3 mL |
| Reaction Conditions | |||
| Temperature | Warm, then room temp. | Room temperature | Not specified |
| Time | 10-20 minutes | ~2 minutes (monitored by TLC) | Not specified |
| Workup | |||
| Quenching Agent | 0.1 M HCl | Water | 0.45 mL of 3M H₂SO₄ |
| Precipitation | 50 mL Water | Heat to dissolve, then cool | Ice chips and DI water |
| Product | |||
| Theoretical Yield | ~5.05 g | ~0.404 g | ~0.101 g |
| Reported % Yield | 95-100%[2][3][5] | Not explicitly stated | Not explicitly stated |
| Literature M.P. | 153-157 °C[2][3][5][12] | ||
| Experimental M.P. | 153 °C (crude)[2][3][5] |
Experimental Workflow
Analytical Characterization
The identity and purity of the synthesized this compound can be confirmed using various analytical techniques.
Table of Spectroscopic Data:
| Technique | 9-Fluorenone (Starting Material) | This compound (Product) |
| IR Spectroscopy | Strong C=O stretch ~1715 cm⁻¹ | Broad O-H stretch ~3200-3400 cm⁻¹, Disappearance of C=O stretch |
| ¹H NMR (CDCl₃) | Aromatic protons ~7.2-7.7 ppm[13] | Aromatic protons ~7.2-7.8 ppm, Broad singlet for OH proton ~1.9-2.2 ppm, Singlet for CH proton ~5.5 ppm[14][15] |
| ¹³C NMR (CDCl₃) | Carbonyl carbon ~193.1 ppm, Aromatic carbons ~120-144 ppm[13] | CH-OH carbon ~75 ppm, Aromatic carbons ~120-148 ppm, Disappearance of carbonyl signal |
| Mass Spectrometry | Molecular ion (M⁺) at m/z = 180[13] | Molecular ion (M⁺) at m/z = 182[13] |
Conclusion
The synthesis of this compound from 9-fluorenone using sodium borohydride is a robust and high-yielding reaction that serves as an excellent model for the reduction of ketones. The procedure is straightforward, and the product can be easily purified to a high degree. The clear visual endpoint and well-characterized starting material and product make this a reliable synthetic route for various research and development applications.
References
- 1. Sodium Borohydride Reduction of 9-Fluorenone | Lecture Note - Edubirdie [edubirdie.com]
- 2. A synthesis of this compound: Sodium borohydride reduction of 9-fluorenone - ProQuest [proquest.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. m.youtube.com [m.youtube.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. brainly.com [brainly.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. chegg.com [chegg.com]
- 9. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 10. DSpace [open.bu.edu]
- 11. dept.harpercollege.edu [dept.harpercollege.edu]
- 12. This compound, 98+% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 13. brainly.com [brainly.com]
- 14. This compound(1689-64-1) 1H NMR spectrum [chemicalbook.com]
- 15. Fluoren-9-ol | C13H10O | CID 74318 - PubChem [pubchem.ncbi.nlm.nih.gov]
Interpreting the Infrared Spectrum of 9-Fluorenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Infrared (IR) spectroscopy is a powerful analytical technique for the structural elucidation of molecules. By measuring the absorption of infrared radiation by a sample, it is possible to identify the functional groups present. This guide provides an in-depth analysis of the infrared spectrum of 9-Fluorenol, a key intermediate in the synthesis of various organic compounds.
Molecular Structure and Key Vibrational Modes
This compound (C₁₃H₁₀O) is an aromatic alcohol. Its structure consists of a fluorene backbone with a hydroxyl (-OH) group attached to the C9 carbon. The interpretation of its IR spectrum is primarily focused on identifying the characteristic vibrations of its alcohol and aromatic functionalities.
The principal vibrational modes to consider are:
-
O-H Stretching: From the alcohol group.
-
C-O Stretching: From the alcohol group.
-
Aromatic C-H Stretching: From the benzene rings.
-
Aliphatic C-H Stretching: From the C-H bond at the 9-position.
-
Aromatic C=C Stretching: In-ring vibrations of the benzene rings.
-
C-H Out-of-Plane Bending: Characteristic vibrations of the substituted aromatic rings.
Quantitative Analysis of this compound IR Peaks
The following table summarizes the characteristic absorption bands observed in the IR spectrum of this compound. These assignments are crucial for identifying the compound and assessing its purity.
| Wavenumber (cm⁻¹) | Intensity / Shape | Vibrational Mode Assignment |
| ~3200–3550 | Strong, Broad | O-H stretch of the hydroxyl group, indicative of hydrogen bonding.[1] |
| ~3000–3100 | Medium to Weak, Sharp | Aromatic C-H (sp²) stretch.[1] |
| ~2900–3000 | Medium to Weak, Sharp | Aliphatic C-H (sp³) stretch at C9.[1] |
| ~1450–1600 | Medium to Strong, Sharp | Aromatic C=C in-ring stretching vibrations.[1] |
| ~1017-1190 | Medium to Strong, Sharp | C-O stretch of the secondary alcohol. |
| ~740 | Strong, Sharp | C-H out-of-plane ("oop") bending for ortho-disubstituted benzene rings. |
Note: Peak positions can vary slightly depending on the sample preparation method and the instrument's resolution.
Logical Workflow for Spectral Interpretation
The following diagram illustrates the logical flow for identifying the key structural features of this compound from its infrared spectrum.
Experimental Protocol: KBr Pellet Method
For solid samples like this compound, the Potassium Bromide (KBr) pellet method is a common and reliable technique for obtaining a high-quality transmission IR spectrum.
Materials and Equipment:
-
This compound sample
-
Spectroscopic grade Potassium Bromide (KBr), dried
-
Agate mortar and pestle
-
Pellet press with a die set (e.g., 13 mm)
-
Spatula
-
FTIR spectrometer
Procedure:
-
Drying: Ensure the KBr powder is thoroughly dry by heating it in an oven and cooling it in a desiccator. Moisture can cause a broad absorption band around 3400 cm⁻¹, which can interfere with the O-H stretch of the sample.
-
Grinding: Place approximately 1-2 mg of the this compound sample and 100-200 mg of dry KBr powder into a clean agate mortar.[2]
-
Mixing: Gently grind the sample and KBr together with the pestle for a few minutes until a fine, homogeneous powder is obtained.[3] The goal is to reduce the particle size of the sample to less than the wavelength of the IR radiation to minimize light scattering.
-
Loading the Die: Transfer a portion of the mixture into the pellet die. Distribute the powder evenly to ensure a uniform pellet thickness.
-
Pressing the Pellet: Place the die into the hydraulic press. Apply a pressure of approximately 7-10 tons for several minutes.[4][5] This will cause the KBr to flow and form a transparent or translucent pellet that encases the sample.
-
Pellet Removal: Carefully release the pressure and disassemble the die. Gently remove the KBr pellet, handling it by the edges to avoid contamination.
-
Analysis: Place the pellet in the sample holder of the FTIR spectrometer and acquire the spectrum. A background spectrum using a pure KBr pellet or an empty sample holder should be collected and subtracted from the sample spectrum.[4]
Conclusion
The infrared spectrum of this compound is distinguished by several key features. The most prominent is the broad O-H stretching band, confirming its identity as an alcohol. Additionally, the presence of sharp peaks in the aromatic C-H and C=C stretching regions confirms the fluorene backbone. The strong absorption in the fingerprint region, corresponding to the C-O stretch and C-H out-of-plane bending, provides further structural confirmation. By following the detailed protocol and data presented, researchers can confidently identify and characterize this compound using IR spectroscopy.
References
An In-depth Technical Guide to the Solubility of 9-Fluorenol in Methanol and Ethanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 9-Fluorenol (also known as 9-hydroxyfluorene) in two common laboratory solvents: methanol and ethanol. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who require accurate solubility data and experimental protocols for their work with this compound.
Introduction to this compound
This compound is a derivative of fluorene, characterized by a hydroxyl group at the 9-position. It is a white to cream-colored crystalline powder.[1][2][3] This compound and its derivatives are of significant interest in various fields, including organic synthesis, medicinal chemistry, and materials science. Understanding its solubility in different solvents is crucial for its application in these areas, particularly for reaction chemistry, purification, and formulation development.
Quantitative Solubility Data
| Solvent | Temperature (°C) | Solubility | Molar Solubility (mol/L) | Mole Fraction |
| Methanol | Not Specified | Slight[1][2][3][4] | - | - |
| Ethanol | Not Specified | 30 mg/mL | ~0.165 | - |
Note: The molar solubility was calculated based on a molecular weight of 182.22 g/mol for this compound. The mole fraction calculation requires the density of the saturated solution, which is not available.
Experimental Protocols for Solubility Determination
Accurate determination of solubility is paramount for reliable research and development. The following is a generalized experimental protocol for determining the solubility of this compound in methanol and ethanol. This protocol is based on the isothermal shake-flask method, a common and reliable technique for solubility measurement.
3.1. Materials and Equipment
-
This compound (purity > 99%)
-
Methanol (analytical grade)
-
Ethanol (analytical grade)
-
Analytical balance
-
Shaking incubator or water bath with temperature control
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
3.2. Experimental Procedure
-
Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the selected solvent (methanol or ethanol) in a series of sealed vials.
-
Equilibration: Place the vials in a shaking incubator or a constant-temperature water bath. Agitate the samples at a constant temperature for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the undissolved solid to settle.
-
Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a pre-warmed/pre-cooled syringe to match the equilibration temperature. Immediately filter the aliquot through a syringe filter to remove any undissolved solid particles.
-
Dilution: Accurately dilute the filtered solution with the respective solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.
-
Data Analysis: Calculate the solubility in terms of mg/mL, mol/L, and mole fraction from the measured concentration. Repeat the experiment at different temperatures to determine the temperature-dependent solubility profile.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.
Factors Influencing Solubility
The solubility of this compound in alcoholic solvents like methanol and ethanol is influenced by several factors:
-
Temperature: Generally, the solubility of solid compounds increases with temperature. However, the extent of this increase needs to be determined experimentally.
-
Solvent Polarity: Methanol and ethanol are polar protic solvents. The hydroxyl group in this compound can form hydrogen bonds with the solvent molecules, which contributes to its solubility. The slight difference in polarity between methanol and ethanol can lead to variations in solubility.
-
Crystalline Structure: The crystal lattice energy of this compound plays a significant role. A more stable crystal structure will require more energy to break apart, resulting in lower solubility.
Conclusion
This technical guide has summarized the currently available information on the solubility of this compound in methanol and ethanol. While a quantitative value for ethanol is reported, there is a clear need for more comprehensive, temperature-dependent solubility data for both solvents to fully support advanced research and development activities. The provided experimental protocol offers a robust framework for researchers to determine this critical data in their own laboratories. Future studies should focus on establishing the complete solubility profiles of this compound in these and other relevant solvents across a range of temperatures.
References
An In-depth Technical Guide to the Physical and Chemical Properties of 9-Hydroxyfluorene
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Hydroxyfluorene, also known as 9-fluorenol, is a derivative of fluorene, an aromatic hydrocarbon. It is a compound of significant interest in medicinal chemistry and materials science. Structurally, it features a hydroxyl group at the 9-position of the fluorene ring system, which imparts it with specific chemical reactivity and biological activity. This technical guide provides a comprehensive overview of the physical and chemical properties of 9-hydroxyfluorene, detailed experimental protocols for its key reactions, and visualizations of relevant chemical processes.
Physical Properties
9-Hydroxyfluorene is a white to off-white or grayish crystalline powder at room temperature.[1][2] Its key physical properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₃H₁₀O | [1] |
| Molecular Weight | 182.22 g/mol | [1] |
| Melting Point | 153-154 °C | [2] |
| Boiling Point | 367.5 ± 11.0 °C at 760 mmHg | [2] |
| Appearance | White to grayish crystalline powder | [1][2] |
| pKa | 13.34 ± 0.20 (Predicted) | [2] |
Solubility
| Solvent | Solubility | Reference(s) |
| Water | Insoluble | [2] |
| Methanol | Slightly soluble | [2] |
| Chloroform | Slightly soluble | [2] |
| Ethanol | Soluble | [3] |
| Ether | Soluble | [3] |
| Acetone | Soluble | [3] |
The principle of "like dissolves like" suggests that 9-hydroxyfluorene will exhibit better solubility in moderately polar to polar organic solvents that can engage in hydrogen bonding with its hydroxyl group.
Chemical Properties and Reactivity
The chemical behavior of 9-hydroxyfluorene is primarily dictated by the hydroxyl group at the benzylic 9-position and the aromatic fluorene backbone.
Oxidation to 9-Fluorenone
9-Hydroxyfluorene can be readily oxidized to its corresponding ketone, 9-fluorenone. This is a common transformation in organic synthesis. A variety of oxidizing agents can be employed, with Swern oxidation being a mild and efficient method that avoids the use of heavy metals.
Esterification
The hydroxyl group of 9-hydroxyfluorene can undergo esterification with carboxylic acids or their derivatives, such as acid anhydrides or acid chlorides, typically in the presence of an acid catalyst. The Fischer-Speier esterification is a classic method for this transformation.
Spectral Data
Infrared (IR) Spectroscopy
The IR spectrum of 9-hydroxyfluorene is characterized by a prominent broad absorption band in the region of 3200-3600 cm⁻¹, which is indicative of the O-H stretching vibration of the hydroxyl group. Other significant absorptions include those for C-H stretching of the aromatic rings (around 3000-3100 cm⁻¹) and C=C stretching vibrations within the aromatic system (around 1450-1600 cm⁻¹).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum typically shows a singlet for the hydroxyl proton (which can be broad and its chemical shift is concentration-dependent), a singlet for the proton at the 9-position, and a series of multiplets in the aromatic region corresponding to the protons on the fluorene backbone.[1][4]
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~7.6 | m | Aromatic protons |
| ~7.3-7.4 | m | Aromatic protons |
| ~5.5 | s | H-9 |
| ~2.0 | s (broad) | OH |
¹³C NMR (in CDCl₃): The carbon NMR spectrum will show a signal for the carbon bearing the hydroxyl group (C-9) in the aliphatic region, and a series of signals in the aromatic region for the other carbon atoms of the fluorene skeleton.[1]
| Chemical Shift (δ) ppm | Assignment |
| ~75 | C-9 |
| ~120-150 | Aromatic Carbons |
Experimental Protocols
Synthesis of 9-Hydroxyfluorene via Reduction of 9-Fluorenone
This protocol describes the reduction of 9-fluorenone to 9-hydroxyfluorene using sodium borohydride in an alcoholic solvent.
Materials:
-
9-Fluorenone
-
Methanol (or Ethanol)
-
Sodium borohydride (NaBH₄)
-
Deionized water
-
Hydrochloric acid (HCl), dilute solution
Procedure:
-
Dissolve 9-fluorenone in warm methanol in an Erlenmeyer flask.
-
In a separate container, prepare a solution of sodium borohydride in methanol.
-
Slowly add the sodium borohydride solution to the 9-fluorenone solution with stirring. The yellow color of the 9-fluorenone should fade.
-
After the addition is complete, continue stirring for approximately 20-30 minutes at room temperature to ensure the reaction goes to completion.
-
Carefully add deionized water to quench the excess sodium borohydride and precipitate the 9-hydroxyfluorene product.
-
Neutralize the solution with dilute hydrochloric acid.
-
Collect the white precipitate by vacuum filtration and wash it with cold deionized water.
-
The crude product can be purified by recrystallization from a suitable solvent, such as aqueous methanol or ethanol.[5]
Oxidation of 9-Hydroxyfluorene to 9-Fluorenone (Swern Oxidation)
This protocol provides a general procedure for the Swern oxidation, which can be adapted for 9-hydroxyfluorene.
Materials:
-
9-Hydroxyfluorene
-
Oxalyl chloride ((COCl)₂)
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Under an inert atmosphere, dissolve oxalyl chloride in anhydrous dichloromethane in a flask and cool the solution to -78 °C (dry ice/acetone bath).
-
Slowly add a solution of dimethyl sulfoxide in anhydrous dichloromethane to the cooled oxalyl chloride solution. Stir for 5-10 minutes.
-
Add a solution of 9-hydroxyfluorene in anhydrous dichloromethane dropwise to the reaction mixture. Stir for 15-20 minutes.
-
Add triethylamine to the flask, which will act as a base to facilitate the elimination reaction.
-
Allow the reaction mixture to warm to room temperature.
-
The reaction is then worked up by washing with water and brine. The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude 9-fluorenone.
-
The product can be purified by column chromatography or recrystallization.[6][7]
Esterification of 9-Hydroxyfluorene (Fischer-Speier Method)
This protocol outlines the Fischer-Speier esterification of 9-hydroxyfluorene with a generic carboxylic acid.
Materials:
-
9-Hydroxyfluorene
-
Carboxylic acid (e.g., acetic acid)
-
Acid catalyst (e.g., concentrated sulfuric acid, H₂SO₄)
-
Solvent (if necessary, e.g., toluene to remove water azeotropically)
Procedure:
-
Combine 9-hydroxyfluorene and an excess of the carboxylic acid in a round-bottom flask.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture under reflux. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC).
-
To drive the equilibrium towards the product, water, a byproduct of the reaction, can be removed using a Dean-Stark apparatus if a suitable solvent like toluene is used.
-
After the reaction is complete, the mixture is cooled to room temperature.
-
The work-up typically involves neutralizing the acid catalyst with a base (e.g., sodium bicarbonate solution), followed by extraction of the ester into an organic solvent.
-
The organic layer is then washed, dried, and the solvent is evaporated to yield the crude ester, which can be further purified.[8]
Biological Activity and Drug Development
9-Hydroxyfluorene has been identified as a dopamine transporter (DAT) inhibitor. The dopamine transporter is a membrane protein responsible for the reuptake of dopamine from the synaptic cleft, thereby regulating dopaminergic signaling. By inhibiting DAT, 9-hydroxyfluorene increases the extracellular concentration of dopamine. This mechanism of action is relevant to the development of drugs for conditions associated with dopamine dysregulation, such as attention deficit hyperactivity disorder (ADHD) and depression.
Dopamine Transporter (DAT) Inhibition Mechanism
The interaction of 9-hydroxyfluorene with the dopamine transporter is a key aspect of its biological activity. While a detailed signaling cascade is complex and involves multiple downstream effects of increased dopamine levels, the initial interaction can be conceptualized as the binding of 9-hydroxyfluorene to the transporter protein, which blocks the reuptake of dopamine.
The development of derivatives of 9-hydroxyfluorene is an active area of research, with the aim of improving potency, selectivity, and pharmacokinetic properties for potential therapeutic applications.
Conclusion
9-Hydroxyfluorene is a versatile molecule with well-defined physical and chemical properties. Its reactivity, particularly at the hydroxyl group, allows for a variety of chemical transformations, making it a valuable building block in organic synthesis. The spectral data provide clear markers for its identification and characterization. Furthermore, its biological activity as a dopamine transporter inhibitor highlights its potential in the field of drug development. This guide provides foundational knowledge for researchers and scientists working with this intriguing compound.
References
- 1. 9-フルオレンメタノール 99% | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound CAS#: 1689-64-1 [m.chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. 9H-Fluoren-9-ol (CAS 1689-64-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. scilit.com [scilit.com]
- 6. Fluorenone | C13H8O | CID 10241 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1689-64-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
Thermodynamic Properties of 9-Fluorenol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Fluorenol (9-hydroxyfluorene) is a derivative of fluorene, characterized by a hydroxyl group at the 9-position of the fluorene ring system. This seemingly simple modification imparts significant changes to the molecule's physical and chemical properties, influencing its potential applications in various fields, including organic synthesis, materials science, and pharmacology. A thorough understanding of the thermodynamic properties of this compound is crucial for its application in drug development, where factors such as solubility and stability are paramount, as well as in the design of synthetic routes and purification processes. This technical guide provides a comprehensive overview of the key thermodynamic parameters of this compound, details the experimental methodologies used for their determination, and presents this information in a clear and accessible format.
Core Thermodynamic and Physical Properties
The thermodynamic and physical properties of this compound have been experimentally determined and are summarized in the tables below. These values are essential for predicting the behavior of this compound under various conditions.
Table 1: Fundamental Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₃H₁₀O | [1][2] |
| Molar Mass | 182.22 g/mol | [1][3] |
| Melting Point | 152–155 °C (425–428 K) | [3][4] |
| Boiling Point | 367.5 °C at 760 mmHg | [5] |
| Density | 1.151 g/cm³ | [3] |
| Flash Point | 131.3 °C | [5][6] |
| Vapor Pressure | 4.76 x 10⁻⁶ mmHg at 25°C | [5][6] |
Table 2: Enthalpic and Entropic Properties of this compound
| Thermodynamic Parameter | Value (kJ·mol⁻¹) | Experimental Method | Reference(s) |
| Standard Enthalpy of Formation (crystalline, 298.15 K) | -66.3 ± 2.9 | Static Bomb Combustion Calorimetry | [7][8] |
| Enthalpy of Sublimation (298.15 K) | 108.3 ± 0.5 | Static Vapor Pressure Measurement | [8][9] |
| Enthalpy of Fusion | Not explicitly quantified in the provided search results | Differential Scanning Calorimetry | [9] |
| Enthalpy of Vaporization (at 435 K) | 50.4 | Not Specified | [5] |
| Enthalpy of Vaporization (at 465 K) | 49.7 | Not Specified | [5] |
| Enthalpy of Vaporization (at 505 K) | 48.9 | Not Specified | [5] |
Table 3: Solubility of this compound
| Solvent | Solubility | Reference(s) |
| Water | Insoluble (0.043 g/100 ml) | [3][6] |
| Chloroform | Slightly Soluble | [6][10] |
| Methanol | Slightly Soluble | [6][10] |
| Acetone | Soluble | [3] |
| Benzene | Soluble | [3] |
| Diethyl ether | Soluble | [3] |
| Tetrahydrofuran | Soluble | [3] |
| Ethanol | Sparingly Soluble | [3] |
| Hexane | Sparingly Soluble | [3] |
| Petroleum ether | Sparingly Soluble | [3] |
Experimental Protocols for Thermodynamic Characterization
The accurate determination of the thermodynamic properties of this compound relies on precise experimental techniques. The following sections detail the methodologies employed in the key experiments cited in this guide.
Determination of the Standard Enthalpy of Formation
The standard enthalpy of formation of crystalline this compound was determined using static bomb combustion calorimetry .[7][8]
Methodology:
-
Sample Preparation: A pellet of high-purity, sublimed this compound is prepared and its mass is accurately determined.
-
Bomb Assembly: The pellet is placed in a platinum crucible within a calorimetric bomb. A known amount of water is added to the bomb to ensure saturation of the final atmosphere with water vapor. The bomb is then sealed and pressurized with high-purity oxygen.
-
Calorimeter Setup: The bomb is placed in a calorimeter bucket containing a precisely measured volume of water. The entire assembly is housed within an adiabatic jacket to minimize heat exchange with the surroundings.
-
Combustion: The sample is ignited by passing an electric current through a fuse wire.
-
Temperature Measurement: The temperature change of the water in the calorimeter is monitored with high precision using a platinum resistance thermometer.
-
Data Analysis: The energy of combustion is calculated from the observed temperature rise and the heat capacity of the calorimeter system. The standard enthalpy of formation is then derived from the energy of combustion using Hess's law, taking into account the stoichiometry of the combustion reaction and the standard enthalpies of formation of the products (CO₂ and H₂O).
Determination of the Enthalpy of Sublimation
The enthalpy of sublimation of this compound was determined from vapor pressure measurements obtained using the Knudsen effusion method .[7][8]
Methodology:
-
Sample Preparation: A small amount of purified this compound is placed in a Knudsen cell, which is a small container with a precisely drilled small orifice.
-
Vacuum System: The Knudsen cell is placed in a high-vacuum chamber.
-
Temperature Control: The temperature of the cell is precisely controlled and varied.
-
Effusion Measurement: At a given temperature, the molecules of this compound effuse through the orifice into the vacuum. The rate of mass loss of the sample is measured over time using a sensitive microbalance.
-
Vapor Pressure Calculation: The vapor pressure at each temperature is calculated from the rate of mass loss using the Knudsen equation.
-
Data Analysis: The enthalpy of sublimation is determined from the slope of a plot of the natural logarithm of the vapor pressure versus the inverse of the absolute temperature (the Clausius-Clapeyron equation).
Determination of the Enthalpy of Fusion
The enthalpy of fusion of this compound was determined using Differential Scanning Calorimetry (DSC) .[9]
Methodology:
-
Sample Preparation: A small, accurately weighed sample of this compound is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.
-
DSC Instrument: The sample and reference pans are placed in the DSC cell.
-
Temperature Program: The temperature of the cell is increased at a constant rate.
-
Heat Flow Measurement: The DSC instrument measures the difference in heat flow required to maintain the sample and reference pans at the same temperature.
-
Data Analysis: As the sample melts, it absorbs heat, resulting in an endothermic peak in the DSC thermogram. The area under this peak is integrated to determine the enthalpy of fusion.
References
- 1. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. pragolab.cz [pragolab.cz]
- 5. 9H-Fluoren-9-ol [webbook.nist.gov]
- 6. Collection - Experimental and Computational Study of the Thermodynamic Properties of 9âFluorenone and 9âFluorenol - Journal of Chemical & Engineering Data - Figshare [figshare.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. web.williams.edu [web.williams.edu]
- 9. surfacemeasurementsystems.com [surfacemeasurementsystems.com]
- 10. 9H-Fluoren-9-ol (CAS 1689-64-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
Synthesis of 9-Fluorenol via Lithium Aluminum Hydride Reduction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 9-Fluorenol from 9-fluorenone utilizing the powerful reducing agent, lithium aluminum hydride (LAH). This document provides a comprehensive overview of the reaction, including a detailed experimental protocol, safety considerations, reaction mechanism, and methods for purification and characterization of the final product.
Introduction
The reduction of ketones to secondary alcohols is a fundamental transformation in organic synthesis, crucial for the generation of valuable intermediates in medicinal chemistry and materials science. This compound, a derivative of fluorene, serves as a significant building block in the synthesis of various organic compounds, including pharmaceuticals and dyes. Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of efficiently converting a wide range of carbonyl compounds, including ketones like 9-fluorenone, to their corresponding alcohols.[1][2] Its high reactivity necessitates careful handling and anhydrous reaction conditions.
Reaction and Mechanism
The overall reaction involves the reduction of the ketone functional group in 9-fluorenone to a hydroxyl group, yielding this compound.
Overall Reaction:
The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the aluminohydride complex to the electrophilic carbonyl carbon of 9-fluorenone. The resulting alkoxide intermediate is then protonated during the work-up step to yield the final alcohol product, this compound.
Experimental Protocol
Materials:
-
9-Fluorenone
-
Lithium aluminum hydride (LAH)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Ethyl acetate
-
10% Sulfuric acid (H₂SO₄)
-
Saturated aqueous sodium sulfate (Na₂SO₄) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Celite®
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Ice bath
-
Separatory funnel
-
Büchner funnel and filter flask
-
Rotary evaporator
Procedure:
-
Reaction Setup: A dry round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel is assembled and flushed with an inert gas (nitrogen or argon).
-
LAH Suspension: A suspension of lithium aluminum hydride (1.1 equivalents) in anhydrous diethyl ether or THF is prepared in the reaction flask under an inert atmosphere. The flask is cooled in an ice bath.
-
Addition of 9-Fluorenone: A solution of 9-fluorenone (1 equivalent) in anhydrous diethyl ether or THF is added dropwise from the dropping funnel to the stirred LAH suspension at 0°C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a specified time (typically 1-4 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching: The reaction is carefully quenched by cooling the flask in an ice bath and slowly adding ethyl acetate to decompose the excess LAH. This is followed by the cautious, dropwise addition of water and then a 10% sulfuric acid solution. A common alternative work-up is the Fieser method, which involves the sequential addition of water, 15% aqueous sodium hydroxide, and then more water.
-
Work-up: The resulting mixture is filtered through a pad of Celite® to remove the aluminum salts. The filter cake is washed with diethyl ether.
-
Extraction: The organic layer is separated from the aqueous layer in a separatory funnel. The aqueous layer is extracted two more times with diethyl ether.
-
Drying and Concentration: The combined organic extracts are washed with a saturated aqueous sodium sulfate solution, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield the pure product.
Data Presentation
The following tables summarize typical data that would be collected during the synthesis of this compound.
Table 1: Reactant and Product Properties
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) |
| 9-Fluorenone | C₁₃H₈O | 180.21 | Yellow solid | 80-83 |
| This compound | C₁₃H₁₀O | 182.22 | White solid | 153-157 |
Table 2: Typical Reaction Parameters and Yield
| Parameter | Value |
| Stoichiometry (Fluorenone:LAH) | 1 : 1.1 |
| Solvent | Anhydrous Diethyl Ether |
| Reaction Temperature | 0°C to Room Temperature |
| Reaction Time | 2 hours |
| Theoretical Yield | (Calculated based on starting amount of 9-fluorenone) |
| Actual Yield | (Experimentally obtained mass of purified this compound) |
| Percent Yield | (Actual Yield / Theoretical Yield) x 100% |
Table 3: Spectroscopic Data for this compound
| Spectroscopic Technique | Key Signals |
| ¹H NMR (CDCl₃, δ) | ~7.2-7.8 (m, 8H, Ar-H), ~5.5 (s, 1H, CH-OH), ~2.0 (s, 1H, OH)[4] |
| ¹³C NMR (CDCl₃, δ) | ~140-150 (Ar-C), ~120-130 (Ar-CH), ~75 (CH-OH) |
| IR (KBr, cm⁻¹) | ~3200-3400 (broad, O-H stretch), ~3000-3100 (C-H stretch, aromatic), ~1600 (C=C stretch, aromatic) |
Visualizations
Reaction Pathway
Caption: Reaction pathway for the reduction of 9-fluorenone.
Experimental Workflow
Caption: Experimental workflow for this compound synthesis.
Safety Precautions
Lithium aluminum hydride is a highly reactive and pyrophoric substance that reacts violently with water and protic solvents to produce flammable hydrogen gas.[3]
-
Handling: All manipulations of LAH must be carried out under an inert atmosphere (nitrogen or argon) in a well-ventilated fume hood. Anhydrous solvents and glassware are essential.
-
Personal Protective Equipment (PPE): Safety goggles, a flame-retardant lab coat, and gloves are mandatory.
-
Quenching: Excess LAH must be quenched carefully and slowly, typically by the addition of ethyl acetate followed by a controlled addition of water or an acidic solution, always in an ice bath to manage the exothermic reaction.
-
Fire Safety: A Class D fire extinguisher (for combustible metals) must be readily available. Do not use water, carbon dioxide, or soda-acid extinguishers on an LAH fire.
Conclusion
The reduction of 9-fluorenone to this compound using lithium aluminum hydride is an effective synthetic method. The high reactivity of LAH ensures a rapid and complete conversion under appropriate anhydrous conditions. Careful adherence to the experimental protocol and stringent safety measures are paramount for the successful and safe execution of this synthesis. The resulting this compound is a valuable intermediate for further chemical transformations.
References
Electrochemical Properties of 9-Fluorenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core electrochemical properties of 9-Fluorenol. It is designed to furnish researchers, scientists, and professionals in drug development with essential data and methodologies for their work with this versatile compound. This document summarizes key quantitative data, details experimental protocols, and visualizes fundamental electrochemical processes.
Core Electrochemical Behavior
This compound (C₁₃H₁₀O) is a derivative of fluorene, a polycyclic aromatic hydrocarbon. Its electrochemical behavior is primarily characterized by the oxidation of the hydroxyl group at the 9-position to a ketone, forming 9-Fluorenone. The corresponding reduction of 9-Fluorenone back to this compound is also a key electrochemical process.
The electroreduction of this compound is understood to proceed through an ECE (Electron transfer, Chemical step, Electron transfer) mechanism. This involves the initial formation of a radical anion, followed by the cleavage of the C-OH bond. This process can be influenced by the solvent and supporting electrolyte, with potential side reactions such as deprotonation.
While specific quantitative electrochemical data for this compound is not extensively available in publicly accessible literature, the electrochemical properties of the parent fluorene molecule and the oxidized form, 9-Fluorenone, provide valuable context for understanding its behavior.
Comparative Electrochemical Data
To provide a framework for the electrochemical analysis of this compound, the following table summarizes the reported oxidation potentials for fluorene and 9-Fluorenone under specific conditions. Researchers can expect the oxidation potential of this compound to be influenced by the electron-donating hydroxyl group.
| Compound | Eₚₐ (V vs. SCE) | Solvent | Supporting Electrolyte |
| Fluorene | 1.1 | Boron trifluoride diethyl etherate (BFEE) | Not specified |
| 9-Fluorenone | 1.48 | Boron trifluoride diethyl etherate (BFEE) | Not specified |
| 9-Fluorenone | 2.21 | Dichloromethane (CH₂Cl₂) | 0.1 M Tetrabutylammonium tetrafluoroborate (TBABF₄) |
Experimental Protocol: Cyclic Voltammetry of this compound
This section details a generalized protocol for the characterization of the electrochemical properties of this compound using cyclic voltammetry (CV).[1]
Materials and Equipment
-
Working Electrode: Glassy carbon electrode
-
Reference Electrode: Ag/AgCl (or Saturated Calomel Electrode - SCE)
-
Counter (Auxiliary) Electrode: Platinum wire
-
Electrochemical Cell
-
Potentiostat/Galvanostat
-
Anhydrous Solvent: Acetonitrile or Dichloromethane
-
Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆) or Tetrabutylammonium tetrafluoroborate (TBABF₄)
-
This compound Sample
-
Inert Gas: Argon or Nitrogen for deoxygenation
Procedure
-
Electrode Preparation:
-
Polish the working electrode with alumina slurry on a polishing pad, starting with a larger particle size (e.g., 0.3 µm) and finishing with a smaller particle size (e.g., 0.05 µm).
-
Rinse the electrode thoroughly with deionized water and the chosen anhydrous solvent.
-
Sonicate the electrode in the anhydrous solvent for a few minutes to remove any residual alumina particles.
-
Dry the electrode completely before use.
-
-
Solution Preparation:
-
Prepare a solution of the supporting electrolyte (e.g., 0.1 M TBAPF₆) in the chosen anhydrous solvent.
-
Deoxygenate the electrolyte solution by bubbling with a steady stream of inert gas (Argon or Nitrogen) for at least 15-20 minutes. An oxygen-free environment is crucial for accurate electrochemical measurements.
-
Prepare a stock solution of this compound in the deoxygenated electrolyte solution to the desired concentration (e.g., 1 mM).
-
-
Electrochemical Measurement:
-
Assemble the three electrodes in the electrochemical cell containing the deoxygenated this compound solution. Ensure the electrodes are properly immersed.
-
Maintain an inert atmosphere over the solution throughout the experiment by passing a gentle stream of the inert gas over the surface of the solution.
-
Connect the electrodes to the potentiostat.
-
Set the parameters for the cyclic voltammetry experiment, including the initial potential, vertex potentials, and scan rate. A typical starting scan rate is 100 mV/s.
-
Run the cyclic voltammetry scan and record the resulting voltammogram.
-
It is advisable to perform multiple scans to ensure the reproducibility of the results.
-
Visualizing Electrochemical Processes
The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow for cyclic voltammetry and the fundamental redox relationship between this compound and 9-Fluorenone.
References
Methodological & Application
The Role of 9-Fluorenol in Advancing Solid-Phase Peptide Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-phase peptide synthesis (SPPS) has become an indispensable tool in biomedical research and drug development, enabling the routine construction of peptides for a vast array of applications. A cornerstone of modern SPPS is the Fmoc (9-fluorenylmethoxycarbonyl) strategy, which relies on the use of 9-fluorenol as the precursor for this critical Nα-amino protecting group. The Fmoc group's lability to mild basic conditions, while remaining stable to acidic and other reagents, provides an orthogonal protection scheme that has largely superseded the older Boc (tert-butyloxycarbonyl) methodology.[1][2] This orthogonality allows for the selective deprotection of the N-terminus without affecting acid-labile side-chain protecting groups, thereby minimizing side reactions and simplifying the synthesis of complex and modified peptides.[3][4]
This document provides detailed application notes and experimental protocols for the use of this compound-derived Fmoc chemistry in SPPS. It is intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals, offering insights into the underlying chemistry, practical methodologies, and strategies for optimizing peptide synthesis outcomes.
Core Principles of Fmoc-Based Solid-Phase Peptide Synthesis
Fmoc-SPPS involves the sequential addition of Nα-Fmoc-protected amino acids to a growing peptide chain that is covalently anchored to an insoluble solid support (resin).[5] The synthesis proceeds in a cyclical manner, with each cycle consisting of three primary steps:
-
Fmoc Deprotection: The removal of the Fmoc group from the N-terminus of the resin-bound peptide using a mild base, typically a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[6][7]
-
Amino Acid Coupling: The activation of the carboxyl group of the incoming Nα-Fmoc-protected amino acid and its subsequent reaction with the newly liberated N-terminal amine of the peptide-resin to form a peptide bond.[6][8]
-
Washing: Thorough washing of the resin with a suitable solvent to remove excess reagents and byproducts before proceeding to the next cycle.[3]
This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the solid support, and the side-chain protecting groups are removed, typically in a single step using a strong acid cocktail.[9]
Advantages of the Fmoc Strategy
The widespread adoption of the Fmoc strategy in SPPS can be attributed to several key advantages over the traditional Boc/Benzyl approach:[2]
-
Milder Deprotection Conditions: The use of a weak base for Fmoc removal avoids the repeated use of strong acids, which can degrade sensitive peptide sequences and lead to the loss of side-chain protecting groups.[2]
-
Orthogonality: The base-labile Fmoc group is fully compatible with the acid-labile side-chain protecting groups, providing a truly orthogonal protection scheme.[1][3]
-
Compatibility with Modified Peptides: The milder conditions of Fmoc chemistry are particularly well-suited for the synthesis of peptides containing post-translational modifications, such as phosphorylation and glycosylation.[2]
-
Real-time Monitoring: The cleavage of the Fmoc group releases dibenzofulvene (DBF), which forms an adduct with piperidine that strongly absorbs UV light at around 301 nm. This allows for the real-time spectrophotometric monitoring of the deprotection step, ensuring its completion and enabling automated feedback control in modern peptide synthesizers.[10][11][12]
Quantitative Data and Performance Metrics
The efficiency of each coupling and deprotection cycle is critical for the overall yield and purity of the final peptide. Even small inefficiencies can lead to a significant accumulation of deletion sequences and other impurities, particularly in the synthesis of long peptides.[13]
| Parameter | Fmoc/tBu Strategy | Boc/Bzl Strategy | References |
| Nα-Deprotection Reagent | 20% Piperidine in DMF | 25-50% TFA in DCM | [14][15] |
| Side-Chain Protection | Acid-labile (e.g., tBu, Trt) | Acid-labile (e.g., Bzl, Tos) | [14] |
| Final Cleavage Reagent | Strong Acid (e.g., 95% TFA) | Very Strong Acid (e.g., HF) | [14][15] |
| Typical Crude Purity | Generally high, sequence-dependent | Can be high, but aggregation can be an issue | [14][15] |
| Common Side Reactions | Aspartimide formation, diketopiperazine formation, racemization | Trifluoroacetylation, side-chain alkylation | [14][16] |
| Safety Considerations | Piperidine is a regulated substance | Use of highly toxic and corrosive HF requires specialized equipment | [15] |
Table 1: Comparison of Key Features of Fmoc and Boc SPPS Strategies.
The theoretical overall yield of a peptide can be dramatically affected by the efficiency of each synthesis cycle. For instance, for a 70-amino-acid peptide:[13]
| Per-Step Efficiency | Theoretical Overall Yield |
| 97% | 1.4% |
| 99% | 24% |
| 99.5% | 50% |
Table 2: Impact of Per-Step Efficiency on the Theoretical Overall Yield of a 70-mer Peptide.
Experimental Protocols
The following are detailed protocols for the key steps in manual Fmoc-SPPS.
Protocol 1: Resin Swelling
Objective: To swell the resin beads to allow for optimal diffusion and accessibility of reagents.
Materials:
-
Fmoc-compatible resin (e.g., Wang resin for C-terminal acids, Rink Amide resin for C-terminal amides)
-
N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Fritted syringe or dedicated reaction vessel
Procedure:
-
Weigh the desired amount of resin (e.g., 100 mg for a 0.1 mmol synthesis, assuming a loading of 1.0 mmol/g) and place it into the reaction vessel.[5]
-
Add enough DMF or DCM (approximately 10-15 mL per gram of resin) to completely cover the resin.[5]
-
Gently agitate the resin suspension for 30-60 minutes at room temperature to allow for complete swelling.[5]
-
After swelling, drain the solvent by applying gentle vacuum or nitrogen pressure.[5]
Protocol 2: N-Terminal Fmoc Deprotection
Objective: To remove the N-terminal Fmoc protecting group to expose a free amine for the subsequent coupling reaction.
Materials:
-
Swollen peptide-resin
-
Deprotection solution: 20% (v/v) piperidine in DMF[16]
-
DMF
Procedure:
-
Wash the swollen peptide-resin with DMF (3 times).[6]
-
Add the deprotection solution (20% piperidine in DMF) to the resin.[16]
-
Agitate the mixture for 5-10 minutes at room temperature.[16]
-
Drain the deprotection solution.
-
Repeat steps 2-4.[16]
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[5]
Protocol 3: Amino Acid Coupling
Objective: To form a new peptide bond between the free N-terminal amine of the peptide-resin and the incoming Fmoc-amino acid.
Materials:
-
Deprotected peptide-resin
-
Fmoc-amino acid (3-5 equivalents relative to resin loading)[6]
-
Coupling reagent (e.g., HBTU, 3-5 equivalents)[6]
-
Activator base (e.g., DIPEA, 6-10 equivalents)[6]
-
DMF
Procedure:
-
In a separate vial, dissolve the Fmoc-amino acid in DMF.
-
Add the coupling reagent (e.g., HBTU) and the activator base (e.g., DIPEA) to the amino acid solution.[6]
-
Allow the activation to proceed for a few minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.[6]
-
Agitate the reaction mixture for 1-2 hours at room temperature.[17]
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts.[5]
Protocol 4: Monitoring Reaction Completion (Kaiser Test)
Objective: To qualitatively assess the presence of free primary amines, indicating either complete Fmoc deprotection or incomplete coupling.
Materials:
-
Resin bead sample
-
Solution A: 5 g ninhydrin in 100 mL ethanol[10]
-
Solution B: 80 g phenol in 20 mL ethanol[10]
-
Solution C: 2 mL of 0.001 M aqueous KCN diluted to 100 mL with pyridine[10]
-
Ethanol
Procedure:
-
Take a small sample of resin beads from the reaction vessel.
-
Wash the beads thoroughly with DMF and then with ethanol.[10]
-
Add 2-3 drops of each of Solution A, B, and C to the resin beads.
-
Heat the sample at 100-120°C for 5 minutes.
-
Observe the color of the beads:
-
Intense Blue/Purple: Positive result, indicating the presence of free primary amines (successful deprotection or incomplete coupling).[10]
-
Yellow/Colorless: Negative result, indicating the absence of free primary amines (incomplete deprotection or successful coupling).[10]
-
Brownish-Red: Indicates N-terminal proline.[10]
-
Protocol 5: Final Cleavage and Deprotection
Objective: To cleave the completed peptide from the resin and remove all side-chain protecting groups.
Materials:
-
Dry peptide-resin
-
Cleavage cocktail (e.g., Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol)[5][9]
-
DCM
-
Cold diethyl ether
Procedure:
-
After the final Fmoc deprotection and washing, wash the peptide-resin with DCM (3-5 times) and dry it under vacuum.[5]
-
Prepare the appropriate cleavage cocktail. The composition depends on the amino acid sequence.[9][18]
-
Add the cleavage cocktail to the dry peptide-resin (approximately 10 mL per gram of resin).[5]
-
Agitate the mixture at room temperature for 2-4 hours.[5]
-
Filter the resin and collect the filtrate containing the cleaved peptide.[5]
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge or filter to collect the precipitated peptide.
-
Wash the peptide with cold diethyl ether and dry under vacuum.
Visualizing the Workflow and Mechanisms
Fmoc-SPPS Workflow
Caption: General workflow for Fmoc solid-phase peptide synthesis.
Mechanism of Fmoc Deprotection
Caption: Mechanism of base-mediated Fmoc group removal.
Conclusion
The development of the Fmoc protecting group, derived from this compound, has been a pivotal advancement in the field of peptide synthesis. The mild and orthogonal nature of Fmoc chemistry has enabled the routine and automated synthesis of complex peptides with high purity and yield. By understanding the core principles and adhering to optimized protocols, researchers can effectively leverage Fmoc-SPPS to advance their scientific and drug development objectives. Careful monitoring of reaction completion and the appropriate selection of reagents and cleavage cocktails are paramount to achieving success in the synthesis of even the most challenging peptide sequences.
References
- 1. Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 3. peptide.com [peptide.com]
- 4. WO2015028599A1 - Cleavage of synthetic peptides - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 8. chempep.com [chempep.com]
- 9. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
- 11. Thieme E-Books & E-Journals [thieme-connect.de]
- 12. researchgate.net [researchgate.net]
- 13. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 18. A cleavage cocktail for methionine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 9-Fluorenol as a Precursor to the Fmoc Protecting Group
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group and its derivatives starting from 9-fluorenol. The Fmoc group is a cornerstone of modern peptide synthesis and is widely used for the protection of amines in organic synthesis.
Introduction
The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a base-labile amine protecting group integral to solid-phase peptide synthesis (SPPS). Its stability under acidic conditions and facile cleavage with mild bases, such as piperidine, make it orthogonal to many other protecting groups used for amino acid side chains. This document outlines the synthetic pathway from this compound to the key Fmoc reagents, 9-fluorenylmethyl chloroformate (Fmoc-Cl) and N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu), and their subsequent application in the protection of amino acids.
Synthetic Pathway Overview
The conversion of this compound to Fmoc-protected amino acids is a multi-step process. The overall synthetic scheme involves the initial oxidation of this compound to 9-fluorenone. The fluorenone is then formylated to produce 9-formylfluorene, which is subsequently reduced to 9-fluorenylmethanol. This alcohol is the direct precursor to the active Fmoc reagents. 9-fluorenylmethanol is converted to Fmoc-Cl using phosgene or a phosgene equivalent. Fmoc-Cl can then be used directly for amine protection or be further reacted with N-hydroxysuccinimide to yield the more stable and user-friendly Fmoc-OSu. Finally, the activated Fmoc reagent is used to protect the amino group of an amino acid.
Application Notes and Protocols: Synthesis and Application of Fluorescent Probes Based on 9-Fluorenol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthesis and application of fluorescent probes derived from 9-fluorenol. The unique photophysical properties of the fluorene scaffold make it an excellent platform for the development of chemosensors for metal ions and probes for biological imaging.
Introduction
This compound and its derivatives are versatile compounds in organic synthesis, serving as key building blocks for a variety of functional molecules.[1] Their rigid, planar structure and conjugated π-system give rise to desirable fluorescent properties, including high quantum yields and photostability. These characteristics make them ideal candidates for the development of fluorescent probes. By functionalizing the 9-position and other sites on the fluorene ring, probes can be designed to exhibit high selectivity and sensitivity for specific analytes, such as metal ions, or to target particular cellular compartments for bioimaging applications.
This document outlines the synthesis of a this compound-based fluorescent probe for zinc (Zn²⁺) detection, a detailed protocol for its use in fluorometric titration, and a guide for its application in live cell imaging.
Data Presentation: Photophysical Properties of this compound-Based Fluorescent Probes
The following table summarizes key quantitative data for a selection of fluorescent probes derived from this compound, facilitating comparison of their performance characteristics.
| Probe Name/Description | Excitation Max (λex, nm) | Emission Max (λem, nm) | Quantum Yield (Φ) | Binding Constant (Kd or Ka) | Target Analyte | Reference |
| HAFPA (fluorene–pyridine linked imine conjugate) | ~350 | ~410 (free), ~475 (with Zn²⁺), ~470 (with Cd²⁺) | - | - | Zn²⁺, Cd²⁺ | [2][3] |
| 9-ethynyl-9-fluorenol derivatives (Ia–If) | - | - | 0.70–0.83 (in solution) | - | - | [4] |
| 2′,7′-di-tert-butyl-9,9′-spirobifluorene derivatives | - | Blue emission | Good solution quantum yields | - | - | [4] |
| Amine-reactive fluorenyl-benzothiazole probe | 357, 375 | 455 | Low (free), 0.9 (conjugated) | - | Amine-containing biomolecules | [5] |
| Fluorene-based Zn²⁺ Sensor | 381 (with Zn²⁺) | 420 (free), 650 (with Zn²⁺) | - | ~ (2–3) × 10⁵ M⁻¹ (Ka) | Zn²⁺ | [6] |
| 2,7-disubstituted fluorenone with diethyl-aminophenyl groups | - | - | - | - | Polarity sensing | [7] |
Experimental Protocols
Protocol 1: Synthesis of a this compound-Based Fluorescent Probe for Zinc (II) Detection
This protocol describes the synthesis of a "turn-on" fluorescent sensor for Zn²⁺ and Cd²⁺ based on a fluorene-pyridine linked imine conjugate (HAFPA). The synthesis involves the condensation of a fluorene-based amine with a pyridine-based aldehyde.
Materials:
-
9,9-dialkyl-2-aminofluorene
-
Pyridine-2-carboxaldehyde
-
Ethanol
-
Glacial acetic acid (catalyst)
-
Standard laboratory glassware
-
Magnetic stirrer and hotplate
-
Rotary evaporator
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Dissolution of Reactants: In a round-bottom flask, dissolve 1 equivalent of 9,9-dialkyl-2-aminofluorene in absolute ethanol.
-
Addition of Aldehyde: To the stirred solution, add 1.1 equivalents of pyridine-2-carboxaldehyde.
-
Catalysis: Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.
-
Reaction: Reflux the mixture for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If not, proceed to the next step.
-
Solvent Removal: Remove the ethanol under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to obtain the pure HAFPA probe.
-
Characterization: Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Protocol 2: Fluorometric Titration for Zinc (II) Detection
This protocol details the procedure for determining the concentration of Zn²⁺ in a sample using the synthesized HAFPA probe and a fluorometer.
Materials:
-
HAFPA probe stock solution (e.g., 1 mM in DMSO or acetonitrile)
-
Zinc chloride (ZnCl₂) standard solution (e.g., 10 mM in deionized water)
-
Buffer solution (e.g., HEPES or Tris, pH 7.4)
-
Solvent for dilution (e.g., acetonitrile/water mixture)
-
Fluorometer with quartz cuvettes
-
Micropipettes
Procedure:
-
Preparation of Probe Solution: Prepare a working solution of the HAFPA probe (e.g., 10 µM) in the chosen solvent system (e.g., acetonitrile/water, 8:2 v/v) in a quartz cuvette.
-
Initial Fluorescence Measurement: Place the cuvette in the fluorometer and record the initial fluorescence emission spectrum of the free probe. Set the excitation wavelength according to the probe's absorption maximum (~350 nm) and record the emission over a suitable range (e.g., 380-600 nm).
-
Titration with Zinc: Add incremental amounts of the ZnCl₂ standard solution to the cuvette containing the probe solution. After each addition, mix thoroughly and allow the system to equilibrate for a few minutes.
-
Fluorescence Measurement after Each Addition: Record the fluorescence emission spectrum after each addition of Zn²⁺. A decrease in the emission peak of the free probe and the appearance of a new, red-shifted emission peak corresponding to the probe-Zn²⁺ complex should be observed.
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum of the complex as a function of the Zn²⁺ concentration.
-
For quantitative analysis, create a calibration curve using known concentrations of Zn²⁺.
-
The binding constant (Ka) can be determined by fitting the titration data to a suitable binding model (e.g., 1:1 or 2:2 binding).[8]
-
Protocol 3: Live Cell Imaging of Intracellular Zinc (II)
This protocol provides a general guideline for visualizing intracellular Zn²⁺ using the HAFPA probe and a fluorescence microscope.
Materials:
-
HAFPA probe stock solution (e.g., 1 mM in DMSO)
-
Cell culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
Cells (e.g., A549 or HeLa cells) cultured on glass-bottom dishes or coverslips
-
Phosphate-buffered saline (PBS)
-
Zinc supplement (e.g., ZnCl₂ or zinc pyrithione)
-
Zinc chelator (e.g., TPEN)
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Culture: Culture the cells to an appropriate confluency (e.g., 70-80%) on glass-bottom dishes or coverslips suitable for microscopy.
-
Probe Loading:
-
Prepare a loading solution of the HAFPA probe (e.g., 5-10 µM) in serum-free cell culture medium from the DMSO stock solution.
-
Wash the cells once with warm PBS.
-
Incubate the cells with the probe-containing medium at 37°C in a CO₂ incubator for 30-60 minutes.
-
-
Washing: Wash the cells twice with warm PBS to remove excess probe.
-
Imaging:
-
Add fresh, warm cell culture medium or a suitable imaging buffer to the cells.
-
Place the dish on the stage of the fluorescence microscope.
-
Image the cells using the appropriate filter set for the probe (e.g., excitation ~350-380 nm, emission ~450-550 nm).
-
-
Zinc Supplementation (Optional): To observe changes in intracellular Zn²⁺, treat the cells with a zinc supplement (e.g., 50 µM ZnCl₂) and acquire images over time. An increase in fluorescence intensity is expected.
-
Zinc Chelation (Control): To confirm the specificity of the probe for Zn²⁺, treat the cells with a membrane-permeable zinc chelator (e.g., 50 µM TPEN) after zinc supplementation. A decrease in fluorescence intensity should be observed.
Mandatory Visualizations
Synthesis Workflow
Caption: Synthetic route for the HAFPA fluorescent probe.
Signaling Pathway: Chelation-Enhanced Fluorescence (CHEF)
Caption: Mechanism of Chelation-Enhanced Fluorescence (CHEF).
References
- 1. nbinno.com [nbinno.com]
- 2. A novel fluorene based “turn on” fluorescent sensor for the determination of zinc and cadmium: experimental and theoretical studies along with live cell imaging - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. abcam.com [abcam.com]
- 7. moodle2.units.it [moodle2.units.it]
- 8. researchgate.net [researchgate.net]
Application of 9-Fluorenol in the Synthesis of Polyfluorene Polymers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
9-Fluorenol, a hydroxyl-substituted fluorene derivative, serves as a versatile precursor in the synthesis of functionalized fluorene monomers, which are subsequently polymerized to form polyfluorenes. Polyfluorenes are a class of conjugated polymers with significant applications in organic electronics, including organic light-emitting diodes (OLEDs), solar cells, and sensors. The hydroxyl group at the 9-position of the fluorene core provides a reactive site for various chemical modifications, such as esterification, etherification, and substitution reactions. These modifications allow for the fine-tuning of the resulting polymer's physical and optoelectronic properties, including solubility, emission color, and charge transport characteristics. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of polyfluorene polymers.
Introduction
Polyfluorenes have gained prominence due to their high photoluminescence quantum yields, excellent thermal stability, and tunable electronic properties.[1] The properties of polyfluorenes are highly dependent on the nature of the substituents at the 9-position of the fluorene monomer.[1] While 9,9-dialkylfluorenes are commonly used to enhance solubility, the introduction of other functional groups via this compound opens up possibilities for creating polymers with advanced functionalities. This compound can be synthesized from 9-fluorenone via reduction and can then be functionalized to create a variety of monomers for polymerization.[2][3]
Key Applications of this compound in Polyfluorene Synthesis
-
Precursor for Functional Monomers: The primary application of this compound is as a starting material for the synthesis of various 9-substituted fluorene monomers. The hydroxyl group can be readily converted into other functional groups, enabling the creation of a diverse library of monomers.[1]
-
Tuning Optoelectronic Properties: By modifying the 9-position of the fluorene unit using this compound as a precursor, researchers can systematically alter the HOMO/LUMO energy levels, bandgap, and emission characteristics of the resulting polyfluorenes.
-
Enhancing Solubility and Processability: Functionalization at the 9-position, originating from this compound, can be designed to improve the solubility of the final polymer in common organic solvents, which is crucial for solution-based processing techniques used in device fabrication.
-
Introducing Sensing Moieties: The hydroxyl group of this compound provides a handle for attaching specific chemical receptors, leading to the development of polyfluorene-based sensors for various analytes.
Experimental Protocols
Protocol 1: Synthesis of this compound from 9-Fluorenone
This protocol describes the reduction of 9-fluorenone to this compound, a key starting material.[2][3]
Materials:
-
9-Fluorenone
-
Ethanol
-
Sodium borohydride (NaBH₄)
-
Sodium methoxide (NaOMe)
-
Methanol
-
0.1 M Hydrochloric acid (HCl)
-
Deionized water
Procedure:
-
Dissolve 5 g of 9-fluorenone in 30 mL of warm ethanol in a 100-mL beaker.
-
In a separate container, prepare a fresh reducing solution by dissolving 200 mg of sodium methoxide and 0.4 g of sodium borohydride in 10 mL of methanol.
-
Add the reducing solution dropwise to the 9-fluorenone solution.
-
Allow the reaction mixture to stand for 10-20 minutes. A color change from yellow to white indicates the formation of this compound.[2]
-
Precipitate the product by adding 50 mL of deionized water.
-
Neutralize the solution with 0.1 M HCl.
-
Collect the white precipitate by vacuum filtration.
-
Wash the product with cold deionized water to remove any inorganic salts.
-
Dry the purified this compound. The expected yield is 95-100%.[2]
Expected Results:
| Product | Appearance | Melting Point | Yield |
| This compound | White crystalline powder | 153-154 °C | 95-100% |
Protocol 2: Synthesis of a 9-Substituted Fluorene Monomer: 9-Ethynyl-9-hydroxyfluorene
This protocol details the synthesis of a functionalized monomer derived from 9-fluorenone, which can be seen as a derivative of a 9-hydroxyfluorene structure. This monomer can then be polymerized.
Materials:
-
9-Fluorenone
-
Ethynylmagnesium bromide solution (in THF)
-
Dry tetrahydrofuran (THF)
-
Saturated ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon), dissolve 9-fluorenone in dry THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of ethynylmagnesium bromide in THF to the stirred solution of 9-fluorenone.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 9-ethynyl-9-hydroxyfluorene as a white solid.
Expected Results:
| Product | Appearance | Eluent for Chromatography |
| 9-Ethynyl-9-hydroxyfluorene | White solid | Hexane/Ethyl Acetate |
Protocol 3: Suzuki-Miyaura Cross-Coupling Polymerization of a 9-Substituted Fluorene Monomer
This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura polymerization of a dibrominated 9-substituted fluorene monomer with a diboronic ester comonomer to synthesize a polyfluorene derivative.
Materials:
-
2,7-Dibromo-9-substituted-fluorene monomer
-
9,9-Dialkylfluorene-2,7-diboronic acid bis(pinacol) ester
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Toluene (degassed)
-
2 M Potassium carbonate (K₂CO₃) aqueous solution (degassed)
-
Aliquat 336 (phase transfer catalyst)
-
Methanol
-
Acetone
Procedure:
-
In a Schlenk flask, combine the 2,7-dibromo-9-substituted-fluorene monomer, the 9,9-dialkylfluorene-2,7-diboronic acid bis(pinacol) ester, and a few drops of Aliquat 336.
-
Add the palladium catalyst, Pd(PPh₃)₄ (1-2 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add degassed toluene and the degassed 2 M K₂CO₃ solution.
-
Heat the mixture to 80-90 °C and stir vigorously for 24-48 hours under an inert atmosphere.
-
Cool the reaction mixture to room temperature.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.
-
Filter the polymer and wash it with methanol and acetone to remove oligomers and catalyst residues.
-
Dry the polymer under vacuum.
Polymer Characterization Data:
| Polymer Property | Typical Range |
| Number Average Molecular Weight (Mₙ) | 10,000 - 100,000 g/mol |
| Polydispersity Index (PDI) | 1.5 - 3.0 |
| Absorption Maximum (λₘₐₓ) in solution | 380 - 450 nm |
| Emission Maximum (λₑₘ) in solution | 400 - 550 nm |
| Photoluminescence Quantum Yield (PLQY) | 0.4 - 0.9 |
Conclusion
This compound is a valuable and versatile starting material in the synthesis of functional polyfluorene polymers. Its reactive hydroxyl group allows for the introduction of a wide range of functional moieties at the 9-position of the fluorene ring system. This versatility enables the rational design and synthesis of novel polyfluorenes with tailored properties for advanced applications in organic electronics and sensor technology. The protocols provided herein offer a foundation for researchers to explore the rich chemistry of this compound and its derivatives in the development of next-generation polymeric materials.
References
Application Notes and Protocols for 9-Fluorenol Derivatives in Organic Light-Emitting Diodes (OLEDs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Fluorenol derivatives represent a promising class of organic materials for the development of high-performance Organic Light-Emitting Diodes (OLEDs). The rigid and planar structure of the fluorene core, combined with the facile functionalization at the C9 position, allows for the tuning of their electronic and photophysical properties. These characteristics make them suitable for various roles within an OLED device, including as emissive materials, host materials for phosphorescent emitters, and components in charge-transporting layers. This document provides detailed application notes, experimental protocols for the synthesis of a key this compound derivative and its integration into an OLED device, and a summary of performance data from recent literature.
Data Presentation
The performance of OLEDs is critically dependent on the molecular design of the organic materials used. Below is a summary of the photophysical and electroluminescence properties of representative this compound and other fluorene derivatives.
| Compound Name/Type | Role in OLED | Highest Occupied Molecular Orbital (HOMO) (eV) | Lowest Unoccupied Molecular Orbital (LUMO) (eV) | Photoluminescence Quantum Yield (PLQY) (%) | Maximum External Quantum Efficiency (EQE) (%) | Maximum Luminance (cd/m²) | Emission Color |
| 9,9-dihexyl-2,7-bis[2-(naphthalen-2-yl)ethynyl]fluorene | Emitter (Donor) | -5.8 | -2.5 | 59 (film) | 0.18 | - | Blue-White |
| 9,9-dihexyl-2,7-bis[2-(6-methoxynaphthalen-2-yl)ethynyl]fluorene | Emitter (Donor) | -5.7 | -2.4 | 53 (film) | 0.44 | - | Blue-White |
| 4-DPFCzAIAd (9-phenyl-9-fluorenyl substituted TADF emitter) | Emitter | - | - | - | 28.2 | - | Sky Blue[1] |
| Spiro[fluorene-9,9′-phenanthren-10′-one]-carbazole derivative (MS-OC) | Host | - | - | - | 27.1 | 142464 | Yellow[2] |
| 9-ethynyl-9-fluorenol derivative | Emitter | - | - | 70-83 (solution) | 0.41 | 1000 | Blue-Green[3] |
| Spiro-(3,5)-F (Fluorinated 9,9'-spirobifluorene derivative) | Host | -5.98 | -2.43 | - | 3.85 | - | Blue |
| 9,9-diethyl-7-(10-(10-(naphthalen-2-yl)anthracen-9-yl)anthracen-9-yl)N,N-diphenyl-9H-fluoren-2-amine | Emitter | - | - | - | 3.94 | - | Blue[4] |
Experimental Protocols
Synthesis of 9-Phenyl-9-fluorenol
This protocol describes the synthesis of 9-phenyl-9-fluorenol from 9-fluorenone via a Grignard reaction.
Materials:
-
9-Fluorenone
-
Bromobenzene
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Dichloromethane (CH₂Cl₂) or ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware (three-necked round-bottom flask, dropping funnel, condenser)
-
Magnetic stirrer and heating mantle
-
Inert atmosphere setup (e.g., nitrogen or argon line)
Procedure:
-
Grignard Reagent Preparation:
-
In a flame-dried three-necked flask under an inert atmosphere, place magnesium turnings.
-
Add a small crystal of iodine to activate the magnesium.
-
Prepare a solution of bromobenzene in anhydrous diethyl ether or THF.
-
Slowly add a small portion of the bromobenzene solution to the magnesium turnings to initiate the reaction. The reaction is indicated by a color change and gentle refluxing.
-
Once the reaction has started, add the remaining bromobenzene solution dropwise while maintaining a gentle reflux.
-
After the addition is complete, continue stirring the mixture for an additional 30-60 minutes to ensure complete formation of the phenylmagnesium bromide Grignard reagent.
-
-
Reaction with 9-Fluorenone:
-
Dissolve 9-fluorenone in anhydrous THF in a separate flask.
-
Cool the Grignard reagent solution in an ice bath.
-
Slowly add the 9-fluorenone solution to the Grignard reagent dropwise with constant stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or overnight.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the product into an organic solvent such as dichloromethane or ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or a hexane/ethyl acetate mixture) to yield pure 9-phenyl-9-fluorenol as a white solid.[3]
-
OLED Device Fabrication using a this compound Derivative as a Host Material
This protocol outlines the general steps for fabricating a multilayer OLED device by thermal evaporation, using a this compound derivative as the host in the emissive layer.
Materials and Equipment:
-
Indium Tin Oxide (ITO)-coated glass substrates
-
Hole Injection Layer (HIL) material (e.g., HAT-CN)
-
Hole Transport Layer (HTL) material (e.g., NPB)
-
This compound derivative (Host)
-
Phosphorescent or fluorescent dopant (Guest)
-
Electron Transport Layer (ETL) material (e.g., TPBi)
-
Electron Injection Layer (EIL) material (e.g., LiF)
-
Aluminum (Al) for the cathode
-
Deionized water, acetone, isopropyl alcohol
-
Ultrasonic bath
-
UV-ozone cleaner
-
High-vacuum thermal evaporation system (< 10⁻⁶ Torr)
-
Substrate holders and shadow masks
-
Glovebox with a nitrogen atmosphere
Procedure:
-
Substrate Cleaning:
-
Sequentially sonicate the ITO-coated glass substrates in deionized water, acetone, and isopropyl alcohol for 15 minutes each.
-
Dry the substrates using a nitrogen gun.
-
Treat the cleaned substrates with UV-ozone for 10-15 minutes to improve the work function of the ITO.
-
-
Organic and Cathode Layer Deposition:
-
Transfer the cleaned substrates to a high-vacuum thermal evaporation chamber.
-
Deposit the organic layers sequentially onto the ITO substrate at a deposition rate of 1-2 Å/s. A typical device structure is as follows:
-
HIL: 10 nm of HAT-CN
-
HTL: 40 nm of NPB
-
Emissive Layer (EML): 20 nm of the this compound derivative (host) co-evaporated with a phosphorescent or fluorescent dopant (guest) at a specific doping concentration (e.g., 5-10%).
-
ETL: 30 nm of TPBi
-
-
Following the organic layer deposition, deposit the electron injection and cathode layers without breaking the vacuum:
-
EIL: 1 nm of LiF at a rate of 0.1 Å/s.
-
Cathode: 100 nm of Al at a rate of 5-10 Å/s through a shadow mask to define the active area of the device.
-
-
-
Encapsulation:
-
Transfer the fabricated devices to a nitrogen-filled glovebox.
-
Encapsulate the devices using a UV-curable epoxy and a glass coverslip to protect them from atmospheric moisture and oxygen.
-
Visualizations
Caption: Synthesis of 9-Phenyl-9-fluorenol.
Caption: OLED Fabrication Workflow.
Caption: OLED Energy Level Diagram.
References
- 1. A 9-fluorenyl substitution strategy for aromatic-imide-based TADF emitters towards efficient and stable sky blue OLEDs with nearly 30% external quantum efficiency - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 2. Highly efficient (EQE > 27%) Yellow OLEDs using spiro[fluorene-9,9′-phenanthren-10′-one]-carbazole-based donor–acceptor–donor host materials - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. ScholarWorks@Hongik: 9,10-Diethyl-N,N-diphenyl-9H-fluoren-2-amine derivatives end-capped with various aromatics as blue emitters for OLEDs [scholarworks.bwise.kr]
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 9-Fluorenol Following Pre-Column Derivatization with 9-Fluorenylmethoxycarbonyl Chloride (Fmoc-Cl)
Audience: Researchers, scientists, and drug development professionals.
Introduction
9-Fluorenol is a derivative of fluorene that is of interest in medicinal chemistry and drug development. Accurate and sensitive quantification of this compound in various matrices is often challenging due to its lack of a strong chromophore, which results in poor sensitivity with UV-Vis detection in HPLC. To overcome this limitation, pre-column derivatization can be employed to introduce a fluorescent tag to the this compound molecule. This application note details a robust and sensitive method for the analysis of this compound using HPLC with fluorescence detection following derivatization with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl). Fmoc-Cl reacts with the hydroxyl group of this compound to form a highly fluorescent derivative, significantly enhancing detection sensitivity.[1]
Principle of the Method
The derivatization process involves the reaction of the hydroxyl group of this compound with Fmoc-Cl under alkaline conditions to form a stable, highly fluorescent Fmoc-9-fluorenol derivative. The resulting derivative is then separated by reversed-phase HPLC and quantified using a fluorescence detector. This method provides a significant improvement in sensitivity and selectivity compared to direct HPLC-UV analysis.
Experimental Protocols
1. Materials and Reagents
-
This compound standard (≥98% purity)
-
9-Fluorenylmethoxycarbonyl chloride (Fmoc-Cl, derivatization grade, ≥99.0%)[2][3]
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Boric acid
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Water, HPLC grade or ultrapure
-
0.45 µm syringe filters
2. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Binary or quaternary pump
-
Autosampler
-
Column oven
-
Fluorescence detector (FLD)
-
-
Analytical balance
-
pH meter
-
Vortex mixer
-
Centrifuge
3. Preparation of Solutions
-
Borate Buffer (0.1 M, pH 9.0): Dissolve 6.18 g of boric acid in 1 L of HPLC grade water. Adjust the pH to 9.0 with 1 M NaOH.
-
Fmoc-Cl Reagent (10 mM): Dissolve 25.9 mg of Fmoc-Cl in 10 mL of acetonitrile. This solution should be prepared fresh daily and protected from light.
-
This compound Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of acetonitrile.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with acetonitrile to achieve the desired concentrations for the calibration curve.
4. Sample Preparation
-
General Procedure: Samples containing this compound should be dissolved in or extracted with a solvent compatible with the derivatization procedure, such as acetonitrile. If the sample is in an aqueous matrix, a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate) or solid-phase extraction (SPE) may be necessary. The final extract should be evaporated to dryness and reconstituted in acetonitrile.
5. Derivatization Protocol
-
To 100 µL of the this compound standard or sample solution in a microcentrifuge tube, add 100 µL of 0.1 M borate buffer (pH 9.0).
-
Add 200 µL of the 10 mM Fmoc-Cl reagent solution.
-
Vortex the mixture for 30 seconds.
-
Allow the reaction to proceed at room temperature (approximately 25°C) for 20-30 minutes.
-
To stop the reaction and remove excess Fmoc-Cl, some protocols suggest adding an amine like glycine or by acidification. For this protocol, we will add 100 µL of 0.1 M HCl to stabilize the derivative.
-
Centrifuge the mixture at 10,000 rpm for 5 minutes to pellet any precipitate.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial for analysis.
6. HPLC Conditions
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution:
-
0-5 min: 50% B
-
5-20 min: 50% to 90% B
-
20-25 min: 90% B
-
25-26 min: 90% to 50% B
-
26-30 min: 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
-
Fluorescence Detector Settings:
-
Excitation Wavelength (λex): 265 nm
-
Emission Wavelength (λem): 315 nm
-
Quantitative Data
No specific quantitative performance data for the derivatization of this compound with Fmoc-Cl was found in the literature. However, the following table summarizes the typical performance of Fmoc-Cl derivatization with other analytes (primarily amino acids), which can be considered representative of the expected performance for this compound.
| Parameter | Typical Value | Analyte Class | Reference |
| **Linearity (R²) ** | > 0.999 | Amino Acids | [1] |
| Limit of Detection (LOD) | 1 fmol/µL - 3.0 ng/mL | Amino Acids, Steroids | [4][5] |
| Limit of Quantification (LOQ) | 1 - 10 pmol | Amino Acids | [2] |
| Recovery | 85-103% | Amines | [1] |
| Intra-day Precision (RSD) | < 6.5% | Amino Acids | [1] |
| Inter-day Precision (RSD) | < 10% | Amino Acids | [4] |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Amino acid analysis by high-performance liquid chromatography after derivatization with 9-fluorenylmethyloxycarbonyl chloride Literature overview and further study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The use of HPLC-MS/MS for the quantitative analysis of neuroactive amino acids in rat brain homogenates after derivatization with 9-fluorenylmethyl chloroformate - Popov - Problems of Biological Medical and Pharmaceutical Chemistry [innoscience.ru]
- 4. Analysis of amino acids by HPLC/electrospray negative ion tandem mass spectrometry using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Quantification of Steroids in Clinical, Pharmaceutical, and Environmental Samples: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Biological Activity of 9-Fluorenol as a Dopamine Reuptake Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Fluorenol, also known as 9-hydroxyfluorene, is an alcohol derivative of fluorene. It has been identified as a biologically active molecule that functions as a dopamine reuptake inhibitor.[1] As a metabolite of the wake-promoting agent flmodafinil (CRL-40,940), this compound itself exhibits eugeroic (wakefulness-promoting) effects.[1] Its mechanism of action is centered on its ability to block the dopamine transporter (DAT), thereby increasing the extracellular concentration of dopamine in the synaptic cleft.[1] This activity suggests its potential for investigation in the context of conditions associated with dopaminergic dysfunction. With a high lipophilicity (LogP 2.4), this compound is predicted to readily cross the blood-brain barrier.[1]
Quantitative Data
The inhibitory activity of this compound on the dopamine transporter has been quantified and compared with related compounds. The following table summarizes the available data for easy comparison.
| Compound | Target | Assay Type | Value (IC50) | Reference |
| This compound | Dopamine Transporter (DAT) | Dopamine Reuptake Inhibition | 9 µM | [1] |
| Modafinil | Dopamine Transporter (DAT) | Dopamine Reuptake Inhibition | 3.70 µM | [1] |
IC50 (Half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Signaling Pathway of Dopamine Reuptake Inhibition
Dopamine reuptake inhibitors, such as this compound, act at the presynaptic terminal of dopaminergic neurons. By blocking the dopamine transporter (DAT), they prevent the reabsorption of dopamine from the synaptic cleft. This leads to an accumulation of dopamine in the synapse, enhancing and prolonging the stimulation of postsynaptic dopamine receptors.
Caption: Dopamine reuptake inhibition by this compound at the synapse.
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the biological activity of this compound as a dopamine reuptake inhibitor. These protocols are based on established methods for assessing monoamine transporter activity.
Protocol 1: In Vitro Dopamine Transporter (DAT) Binding Assay
This assay determines the binding affinity of this compound to the dopamine transporter using a radioligand competition assay.
Materials:
-
HEK293 cells stably expressing the human dopamine transporter (hDAT)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4
-
Radioligand: [³H]WIN 35,428 (a cocaine analog that binds to DAT)
-
Non-specific binding control: 10 µM GBR12909 (a potent and selective DAT inhibitor)
-
This compound stock solution (in DMSO)
-
96-well microplates
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Cell Culture: Culture HEK293-hDAT cells to 80-90% confluency.
-
Membrane Preparation:
-
Harvest cells and wash with ice-cold PBS.
-
Homogenize cells in assay buffer and centrifuge at 48,000 x g for 15 minutes at 4°C.
-
Resuspend the pellet in fresh assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, add in triplicate:
-
50 µL of assay buffer (for total binding).
-
50 µL of 10 µM GBR12909 (for non-specific binding).
-
50 µL of varying concentrations of this compound (e.g., 0.1 nM to 100 µM).
-
-
Add 50 µL of [³H]WIN 35,428 (final concentration ~1-2 nM) to all wells.
-
Add 100 µL of the cell membrane preparation (50-100 µg of protein) to each well.
-
Incubate the plate at 4°C for 2 hours with gentle agitation.
-
-
Harvesting and Counting:
-
Harvest the membranes onto glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value using non-linear regression analysis.
-
Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Workflow for the in vitro DAT binding assay.
Protocol 2: In Vitro [³H]Dopamine Uptake Inhibition Assay
This assay measures the ability of this compound to inhibit the uptake of dopamine into cells expressing the dopamine transporter.
Materials:
-
HEK293 cells stably expressing hDAT
-
Cell culture medium
-
Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, pH 7.4)
-
[³H]Dopamine
-
Non-specific uptake control: 10 µM nomifensine (a potent DAT inhibitor)
-
This compound stock solution (in DMSO)
-
96-well microplates
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Cell Plating: Seed HEK293-hDAT cells in a 96-well plate and grow to confluency.
-
Assay Preparation:
-
Wash the cells twice with KRH buffer.
-
Pre-incubate the cells for 10-15 minutes at room temperature with 100 µL of KRH buffer containing:
-
Vehicle (for total uptake).
-
10 µM nomifensine (for non-specific uptake).
-
Varying concentrations of this compound (e.g., 0.1 nM to 100 µM).
-
-
-
Uptake Assay:
-
Initiate dopamine uptake by adding 25 µL of [³H]dopamine (final concentration ~10-20 nM) to each well.
-
Incubate the plate at room temperature for 10 minutes.
-
-
Termination and Lysis:
-
Terminate the uptake by rapidly aspirating the buffer and washing the cells three times with ice-cold KRH buffer.
-
Lyse the cells by adding 200 µL of 1% SDS to each well.
-
-
Counting:
-
Transfer the cell lysates to scintillation vials, add scintillation fluid, and measure the radioactivity using a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate specific uptake by subtracting non-specific uptake from total uptake.
-
Plot the percentage of specific uptake against the log concentration of this compound.
-
Determine the IC50 value using non-linear regression analysis.
-
Caption: Workflow for the in vitro dopamine uptake inhibition assay.
Conclusion
This compound demonstrates clear activity as a dopamine reuptake inhibitor. The provided data and protocols offer a framework for researchers to further investigate its pharmacological profile, including its selectivity for the dopamine transporter over other monoamine transporters and its potential as a lead compound for the development of novel therapeutics. Further studies are warranted to fully elucidate its mechanism of action and in vivo efficacy.
References
Application Notes and Protocols: Anticancer and Antimicrobial Properties of 9-Fluorenol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The fluorene scaffold, a tricyclic aromatic hydrocarbon, is a key pharmacophore in a variety of biologically active compounds. Derivatives of 9-fluorenol, an alcohol derived from fluorene, have garnered significant attention in medicinal chemistry due to their promising anticancer and antimicrobial properties. These compounds have demonstrated efficacy against a range of cancer cell lines and microbial pathogens, including drug-resistant strains. This document provides detailed application notes, experimental protocols, and data summaries to guide researchers in the evaluation and development of this compound derivatives as potential therapeutic agents.
Data Presentation: Efficacy of this compound Derivatives
The following tables summarize the reported in vitro anticancer and antimicrobial activities of various this compound derivatives.
Table 1: Anticancer Activity of this compound Derivatives (IC50 Values)
| Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| O-aryl-carbamoyl-oxymino-fluorene | HeLa (Cervical Cancer) | 6.33 ± 3.02 (µg/mL) | [1] |
| O-aryl-carbamoyl-oxymino-fluorene | HT29 (Colon Adenocarcinoma) | > 10 (µg/mL) | [1] |
| O-aryl-carbamoyl-oxymino-fluorene | MG63 (Osteosarcoma) | 31.5 (µg/mL) | [1] |
| 2,7-dichloro-9H-fluorene-based azetidinones | A549 (Lung Carcinoma) | - | [2] |
| 2,7-dichloro-9H-fluorene-based azetidinones | MDA-MB-231 (Breast Cancer) | - | [2] |
| Fluorene-triazole hybrids (LSO272) | MOLM-13 (Leukemia) | 12.5 | [3] |
| Fluorene-triazole hybrids (LSO258) | MOLM-13 (Leukemia) | 25.5 | [3] |
Note: Some data is reported in µg/mL and has been noted accordingly. Conversion to µM requires the molecular weight of the specific derivative.
Table 2: Antimicrobial Activity of this compound Derivatives (MIC Values)
| Derivative Class | Microbial Strain | MIC (µg/mL) | Reference |
| O-aryl-carbamoyl-oxymino-fluorene | Staphylococcus aureus | 0.156 - 10 | [1] |
| O-aryl-carbamoyl-oxymino-fluorene | Escherichia coli | > 10 | [1] |
| O-aryl-carbamoyl-oxymino-fluorene | Candida albicans | 0.156 - 10 | [1] |
| Fluorenyl-hydrazonothiazole | Staphylococcus aureus | > 256 | [4] |
| Fluorenyl-hydrazonothiazole | Enterococcus faecalis | > 256 | [4] |
| N,N'-bis-Fluoren-9-yliden-ethane-1,2-diamine | Escherichia coli | 100 | [5] |
| N,N'-bis-Fluoren-9-yliden-ethane-1,2-diamine | Staphylococcus aureus | 100 | [5] |
| N,N'-bis-Fluoren-9-yliden-ethane-1,2-diamine | Pseudomonas aeruginosa | 100 | [5] |
| N,N'-bis-Fluoren-9-yliden-ethane-1,2-diamine | Proteus mirabilis | 100 | [5] |
| N,N'-bis-Fluoren-9-yliden-ethane-1,2-diamine | Klebsiella pneumoniae | 100 | [5] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the screening and evaluation of this compound derivatives.
Protocol 1: Synthesis of O-aryl-carbamoyl-oxymino-fluorene Derivatives
This protocol describes a general two-step synthesis for a class of bioactive this compound derivatives.[5]
Step 1: Synthesis of 9H-Fluoren-9-one Oxime
-
Dissolve 9-fluorenone in methanol in a round-bottom flask equipped with a reflux condenser.
-
Gradually add a solution of sodium hydroxide in methanol while stirring.
-
At 75-80 °C, add a solution of hydroxylamine hydrochloride in methanol dropwise.
-
Reflux the reaction mixture for 5 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture and isolate the crude product.
-
Purify the 9H-fluoren-9-one oxime by recrystallization.
Step 2: Synthesis of O-aryl-carbamoyl-oxymino-fluorene Derivatives
-
Dissolve the synthesized 9H-fluoren-9-one oxime in anhydrous tetrahydrofuran (THF) in a round-bottom flask.
-
Add a solution of the desired aryl isocyanate in anhydrous THF.
-
Reflux the reaction mixture for approximately 52 hours.
-
After cooling, remove the solvent under reduced pressure.
-
Purify the final product by recrystallization from a suitable solvent like ethyl acetate.
Protocol 2: In Vitro Anticancer Activity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the old medium with 100 µL of fresh medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 3: Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)
This method is used to assess the antimicrobial activity of the synthesized compounds.
-
Media Preparation: Prepare sterile Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi) plates.
-
Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard).
-
Plate Inoculation: Evenly spread the microbial inoculum over the surface of the agar plates.
-
Well Creation: Create wells of uniform diameter (e.g., 6-8 mm) in the agar using a sterile cork borer.
-
Compound Application: Add a fixed volume (e.g., 100 µL) of the this compound derivative solution (at a known concentration in a suitable solvent like DMSO) into each well. Include a solvent control and a positive control (a standard antibiotic).
-
Incubation: Incubate the bacterial plates at 37°C for 24 hours and the fungal plates at 28°C for 48-72 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each well in millimeters.
Protocol 4: Assessment of Antimicrobial Mechanism (Membrane Depolarization Assay using Flow Cytometry)
This protocol helps to determine if a compound's antimicrobial activity involves disrupting the bacterial cell membrane potential.
-
Bacterial Culture: Grow the bacterial strain of interest to the mid-logarithmic phase.
-
Cell Preparation: Harvest the bacterial cells by centrifugation, wash with a suitable buffer (e.g., PBS), and resuspend to a defined optical density.
-
Compound Treatment: Incubate the bacterial suspension with various concentrations of the this compound derivative for a specific period.
-
Staining: Add a membrane potential-sensitive dye, such as DiSC₃(5), to the bacterial suspension and incubate in the dark. This dye accumulates in polarized membranes, and its fluorescence is quenched. Depolarization leads to dye release and an increase in fluorescence.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Excite the dye with an appropriate laser and measure the fluorescence emission.
-
Data Interpretation: An increase in fluorescence intensity in the treated cells compared to the untreated control indicates membrane depolarization.
Visualizations
Signaling Pathway: Potential Anticancer Mechanism of this compound Derivatives
Many anticancer agents function by inhibiting dihydrofolate reductase (DHFR), a key enzyme in the synthesis of DNA precursors. Some this compound derivatives are hypothesized to exert their anticancer effects through this pathway.
Caption: DHFR inhibition by this compound derivatives disrupts DNA synthesis and tumor growth.
Experimental Workflow: Anticancer Activity Screening
The following diagram illustrates the workflow for evaluating the anticancer potential of newly synthesized this compound derivatives.
Caption: Workflow for anticancer screening of this compound derivatives.
Experimental Workflow: Antimicrobial Activity Screening
This diagram outlines the process for assessing the antimicrobial efficacy of synthesized this compound derivatives.
Caption: Workflow for antimicrobial screening of this compound derivatives.
References
- 1. Insights into the Microbicidal, Antibiofilm, Antioxidant and Toxicity Profile of New O-Aryl-Carbamoyl-Oxymino-Fluorene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioactive fluorenes. Part III: 2,7-dichloro-9H-fluorene-based thiazolidinone and azetidinone analogues as anticancer and antimicrobial against multidrug resistant strains agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and antitumoral activity of novel biaryl hydroxy-triazole and fluorene-triazole hybrids [explorationpub.com]
- 4. mdpi.com [mdpi.com]
- 5. New O-Aryl-Carbamoyl-Oxymino-Fluorene Derivatives with MI-Crobicidal and Antibiofilm Activity Enhanced by Combination with Iron Oxide Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 9-Fluorenol as a Reagent in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 9-Fluorenol as a versatile reagent in a variety of organic synthesis reactions. Detailed protocols for key transformations, quantitative data summaries, and visual representations of reaction pathways are included to facilitate practical application in research and development settings.
Introduction
This compound (9-hydroxyfluorene) is an alcohol derivative of fluorene, characterized by a hydroxyl group at the 9-position. This functionality makes it a valuable starting material and intermediate in organic synthesis. Its applications span from the creation of protecting groups and fluorescent probes to the synthesis of polymers and pharmaceutical intermediates. The fluorene backbone itself is a structural motif found in various biologically active compounds, further highlighting the importance of this compound in medicinal chemistry and materials science.
Key Applications and Reaction Protocols
Oxidation to 9-Fluorenone
The oxidation of this compound to 9-Fluorenone is a fundamental transformation. 9-Fluorenone is a key building block for various materials, including antimalarial drugs and organic light-emitting diodes (OLEDs). A common and environmentally benign method for this oxidation utilizes sodium hypochlorite (household bleach).
Experimental Protocol: Oxidation of this compound with Sodium Hypochlorite
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2.5 g (13.7 mmol) of this compound in 50 mL of acetone.
-
Acidification: Add 6.0 mL of glacial acetic acid to the solution.
-
Oxidation: Cool the flask in an ice bath. Slowly add 40 mL of 5.25% sodium hypochlorite solution (commercial bleach) dropwise while stirring.
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 30:70 acetone/hexane eluent. The Rf value for this compound is approximately 0.56, and for 9-Fluorenone, it is 0.80.
-
Workup: Once the reaction is complete (disappearance of the this compound spot on TLC), transfer the mixture to a separatory funnel.
-
Extraction: Extract the product with an appropriate organic solvent such as dichloromethane or diethyl ether.
-
Washing: Wash the organic layer sequentially with a 5% sodium bicarbonate solution and then with a saturated sodium chloride (brine) solution.
-
Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and remove the solvent under reduced pressure to yield the crude 9-Fluorenone.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water). The expected product is a bright yellow solid.
Quantitative Data:
| Reactant | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Product | Molar Mass ( g/mol ) | Theoretical Yield (g) |
| This compound | 182.22 | 2.5 g | 13.7 | 9-Fluorenone | 180.21 | 2.47 |
Note: The actual yield will depend on reaction completion and purification efficiency.
Reaction Workflow:
Synthesis of the Fmoc Protecting Group
This compound is a precursor to 9-fluorenylmethanol, which is the direct starting material for the widely used 9-fluorenylmethoxycarbonyl (Fmoc) protecting group. The Fmoc group is crucial in solid-phase peptide synthesis for the temporary protection of amino groups.[1][2]
Protocol 1: Two-Step Synthesis of 9-Fluorenylmethanol from Fluorene
This protocol outlines the conversion of fluorene to 9-fluorenylmethanol, which is the immediate precursor for Fmoc-Cl.
-
Formylation of Fluorene:
-
In a reaction vessel, combine 50 g of industrial fluorene, 15 g of sodium ethoxide, and 200 mL of tetrahydrofuran.
-
Cool the mixture to 0-10°C.
-
Add 50 mL of ethyl formate dropwise.
-
Warm the reaction to 30-40°C and stir to produce 9-fluorenecarboxaldehyde.
-
-
Reduction to 9-Fluorenylmethanol:
-
In a separate flask under an ice bath, add the 9-fluorenecarboxaldehyde obtained in the previous step to 100-120 mL of methanol.
-
Slowly add approximately 5 g of sodium borohydride (NaBH4).
-
Stir the mixture at room temperature for about 3 hours.
-
Pour the reaction mixture into water to precipitate the crude 9-fluorenylmethanol.
-
Filter the solid, wash with water, and dry under vacuum. Recrystallization can be performed for further purification.
-
Quantitative Data for 9-Fluorenylmethanol Synthesis:
| Reactant | Molar Mass ( g/mol ) | Amount | Product (Intermediate) | Molar Mass ( g/mol ) | Product (Final) | Molar Mass ( g/mol ) | Reported Yield |
| Fluorene | 166.22 | 50 g | 9-Fluorene-carboxaldehyde | 194.23 | 9-Fluorenyl-methanol | 196.24 | ~84% |
Protocol 2: Synthesis of 9-Fluorenylmethyl Chloroformate (Fmoc-Cl) from 9-Fluorenylmethanol
This protocol uses solid phosgene (triphosgene) as a safer alternative to gaseous phosgene.[2][3]
-
Reaction Setup: In a 250 mL three-necked flask, add 7.0 g of solid phosgene (triphosgene) and a solution of 10 g of 9-fluorenylmethanol in 100 mL of a toluene/n-hexane mixture (5:95 mass ratio).
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Catalyst Addition: Cool the mixture to -5°C with stirring and add 1.7 g of diethylamine.
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Reaction: Maintain the reaction at -5°C for 2 hours, then warm to 25-30°C and stir for an additional 2 hours.
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Workup: Filter the reaction mixture to remove any solid byproducts.
-
Crystallization: Cool the filtrate in an ice bath for 3 hours to allow for the crystallization of Fmoc-Cl.
-
Isolation: Filter the crystals and dry them to obtain the final product.
Quantitative Data for Fmoc-Cl Synthesis:
| Reactant | Molar Mass ( g/mol ) | Amount | Catalyst | Product | Molar Mass ( g/mol ) | Reported Yield | Reported Purity |
| 9-Fluorenyl-methanol | 196.24 | 10 g | Diethylamine | Fmoc-Cl | 258.69 | 78-84% | >98% |
| Triphosgene | 296.75 | 7.0-8.0 g |
Logical Relationship for Fmoc-Cl Synthesis:
Derivatization of the Hydroxyl Group
The hydroxyl group of this compound can be readily derivatized through reactions such as esterification and etherification, allowing for the synthesis of a wide range of compounds with tailored properties.
Representative Protocol: Esterification to form 9-Fluorenyl Acetate
-
Reaction Setup: In a round-bottom flask, dissolve this compound in an excess of acetic anhydride.
-
Catalysis: Add a catalytic amount of a Lewis acid (e.g., a few drops of concentrated sulfuric acid or a small amount of scandium triflate).
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Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50-60°C) for a few hours. Monitor the reaction by TLC.
-
Workup: Carefully pour the reaction mixture into ice-water to quench the excess acetic anhydride.
-
Extraction: Extract the product with an organic solvent like ethyl acetate.
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Washing: Wash the organic layer with a saturated sodium bicarbonate solution to remove acidic impurities, followed by a brine wash.
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Isolation: Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent to yield 9-fluorenyl acetate.
Synthesis of 9-Substituted this compound Derivatives
The carbon atom bearing the hydroxyl group in 9-fluorenone (the oxidized form of this compound) is susceptible to nucleophilic attack, allowing for the synthesis of various 9-substituted this compound derivatives.
Protocol: Synthesis of 9-Phenyl-9-fluorenol via Grignard Reaction
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, prepare a solution of 18.0 g (0.1 mol) of 9-fluorenone in 300 mL of anhydrous tetrahydrofuran (THF).
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Grignard Addition: Cool the solution in an ice bath. Slowly add a solution of phenylmagnesium bromide (e.g., 1.5 equivalents in diethyl ether) via a dropping funnel.
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Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours.
-
Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Separate the organic layer and extract the aqueous layer with diethyl ether.
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Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Isolation: Remove the solvent under reduced pressure to obtain the crude product, which can be purified by recrystallization.
Quantitative Data for 9-Phenyl-9-fluorenol Synthesis:
| Reactant | Molar Mass ( g/mol ) | Amount | Reagent | Product | Molar Mass ( g/mol ) | Theoretical Yield (g) |
| 9-Fluorenone | 180.21 | 18.0 g | Phenylmagnesium bromide | 9-Phenyl-9-fluorenol | 258.31 | 25.8 g |
Protocol: Synthesis of 9-Ethynyl-9-fluorenol
This reaction involves the addition of an acetylide nucleophile to 9-fluorenone.
-
Acetylide Formation: In a suitable solvent like anhydrous THF, generate lithium acetylide by bubbling acetylene gas through a solution of n-butyllithium at low temperature (e.g., -78°C), or use a pre-formed solution of a metal acetylide.
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Addition to Ketone: Slowly add a solution of 9-fluorenone in anhydrous THF to the acetylide solution at low temperature.
-
Reaction: Allow the reaction to proceed at low temperature for a few hours, then warm to room temperature.
-
Workup: Quench the reaction with a saturated ammonium chloride solution and proceed with a similar extraction and purification procedure as described for 9-phenyl-9-fluorenol.
Monomer Synthesis and Polymerization
This compound can be converted into monomers for polymerization, leading to materials with interesting optical and electronic properties.
Representative Protocol: Synthesis of 9-Fluorenyl Methacrylate (FMA)
-
Reaction Setup: In a flask, dissolve this compound in a suitable solvent such as dichloromethane or THF, along with a non-nucleophilic base like triethylamine.
-
Acylation: Cool the solution in an ice bath and slowly add methacryloyl chloride.
-
Reaction: Allow the mixture to stir at room temperature until the reaction is complete (monitored by TLC).
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Workup: Filter the triethylamine hydrochloride salt and wash the filtrate with dilute acid, then with brine.
-
Isolation: Dry the organic layer and remove the solvent to obtain the FMA monomer, which may be purified by column chromatography or recrystallization.
Representative Protocol: Anionic Polymerization of a Methacrylate Monomer
This is a general protocol that can be adapted for monomers like FMA.
-
Solvent and Monomer Preparation: Anhydrous THF is used as the solvent. The methacrylate monomer must be rigorously purified and dried.
-
Initiation: In a flame-dried, sealed reactor under an inert atmosphere, cool the THF to -78°C. Add the initiator, such as n-butyllithium (n-BuLi), via syringe.
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Polymerization: Slowly add the purified monomer to the initiator solution at -78°C. The polymerization is typically very fast.
-
Termination: After the desired time, terminate the polymerization by adding a proton source, such as degassed methanol.
-
Isolation: Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol or hexane), filter, and dry the polymer under vacuum.
Polymerization Workflow:
Conclusion
This compound is a highly versatile and valuable reagent in organic synthesis. Its ability to be easily oxidized, derivatized at the hydroxyl group, and serve as a precursor for important synthetic motifs like the Fmoc group and polymerizable monomers makes it a cornerstone in the synthesis of complex organic molecules, functional materials, and pharmaceutical compounds. The protocols and data presented herein provide a solid foundation for the practical application of this compound in a variety of synthetic endeavors.
References
Troubleshooting & Optimization
Technical Support Center: Purification of 9-Fluorenol by Recrystallization from Ethanol
This technical support center provides troubleshooting guidance and frequently asked questions for the purification of 9-fluorenol via recrystallization from ethanol. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle of purifying this compound by recrystallization?
A1: The purification of this compound by recrystallization is based on the principle of differential solubility. This compound is highly soluble in a hot solvent (ethanol) but significantly less soluble in the same solvent when it is cold. Impurities, on the other hand, are either insoluble in the hot solvent or remain soluble in the cold solvent. This difference in solubility allows for the separation of pure this compound crystals from impurities upon cooling.
Q2: How do I choose a suitable solvent for the recrystallization of this compound?
A2: An ideal solvent for recrystallization should dissolve the solute (this compound) completely at its boiling point but only sparingly at room or lower temperatures. Ethanol is a commonly used and effective solvent for the recrystallization of this compound due to its ability to meet these criteria. Methanol can also be used and has similar properties.
Q3: Why is it important to use a minimal amount of hot ethanol?
A3: Using the minimum amount of hot ethanol necessary to dissolve the this compound is crucial for maximizing the yield of the purified crystals. If an excess amount of solvent is used, the solution will not be sufficiently saturated upon cooling, leading to a significant portion of the this compound remaining dissolved in the solvent and resulting in a poor recovery of the product.
Q4: What is the purpose of washing the collected crystals with ice-cold ethanol?
A4: Washing the crystals with a small amount of ice-cold ethanol helps to remove any soluble impurities that may have adhered to the surface of the crystals during the filtration process. It is important to use ice-cold solvent to minimize the redissolving of the purified this compound crystals, which would lower the overall yield.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No crystals form upon cooling. | - Too much ethanol was used, and the solution is not saturated.- The solution is supersaturated. | - Boil off some of the ethanol to concentrate the solution and then allow it to cool again.- Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution.- Add a seed crystal of pure this compound to the solution. |
| The product "oils out" instead of forming crystals. | - The melting point of the impure this compound is lower than the temperature of the solution as it cools.- The solution is cooling too rapidly. | - Reheat the solution to dissolve the oil, add a small amount of additional hot ethanol, and allow it to cool more slowly.- Ensure a slow cooling rate by allowing the flask to cool to room temperature on a surface that does not conduct heat quickly, before moving it to an ice bath. |
| The recovered yield of this compound is very low. | - Too much ethanol was used during the recrystallization.- The crystals were washed with an excessive amount of cold ethanol.- The crystals were washed with ethanol that was not sufficiently cold. | - Before discarding the filtrate, test it by cooling it further in an ice bath to see if more crystals form.- Use only a minimal amount of ice-cold ethanol for washing the crystals.- Ensure the wash solvent is thoroughly chilled in an ice bath before use. |
| The purified this compound is still colored or appears impure. | - Insoluble impurities were not removed before crystallization.- Soluble impurities co-precipitated with the this compound. | - If insoluble impurities are present in the hot solution, perform a hot gravity filtration before allowing the solution to cool.- Ensure the solution cools slowly to allow for the selective crystallization of this compound. Rapid cooling can trap impurities within the crystal lattice. |
Quantitative Data
| Temperature | Solubility of this compound in Ethanol |
| Not Specified | 30 mg/mL |
| Hot (near boiling) | High |
| Cold (room temperature or below) | Low / Sparingly soluble |
Experimental Protocol
Purification of this compound by Recrystallization from Ethanol
Materials:
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Crude this compound
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Ethanol (reagent grade)
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Erlenmeyer flasks
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Hot plate
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Büchner funnel and filter flask
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Filter paper
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Glass stirring rod
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Ice bath
Procedure:
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Dissolving the Crude this compound:
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Place the crude this compound in an Erlenmeyer flask.
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Add a small amount of ethanol and a boiling chip.
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Gently heat the mixture on a hot plate while stirring.
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Continue to add small portions of hot ethanol until the this compound just completely dissolves. Avoid adding an excess of ethanol.
-
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Hot Filtration (if necessary):
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If any insoluble impurities are observed in the hot solution, perform a hot gravity filtration.
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To do this, preheat a second Erlenmeyer flask and a stemless funnel. Place a fluted filter paper in the funnel.
-
Quickly pour the hot solution through the fluted filter paper into the clean, hot flask to remove the insoluble impurities.
-
-
Crystallization:
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Remove the flask containing the clear, hot solution from the heat source.
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Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.
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Once the flask has reached room temperature, place it in an ice bath for at least 15-20 minutes to maximize the precipitation of the crystals.
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Collecting the Crystals:
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Set up a Büchner funnel with filter paper over a filter flask connected to a vacuum source.
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Wet the filter paper with a small amount of ice-cold ethanol.
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Turn on the vacuum and pour the cold crystalline mixture into the Büchner funnel.
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Use a small amount of the ice-cold filtrate to rinse any remaining crystals from the Erlenmeyer flask into the funnel.
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-
Washing and Drying the Crystals:
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With the vacuum still on, wash the crystals with a minimal amount of ice-cold ethanol to rinse away any remaining soluble impurities.
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Continue to draw air through the crystals for several minutes to help them dry.
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Transfer the purified this compound crystals to a pre-weighed watch glass and allow them to air dry completely.
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-
Analysis:
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Once dry, determine the mass of the purified this compound and calculate the percent recovery.
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Measure the melting point of the purified crystals to assess their purity. Pure this compound has a melting point of 153-154 °C.
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Experimental Workflow
Caption: Experimental workflow for the purification of this compound.
Optimizing the reaction conditions for 9-Fluorenol synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 9-Fluorenol. All quantitative data is summarized for easy comparison, and detailed experimental protocols for key experiments are provided.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound via the reduction of 9-fluorenone.
Issue 1: Incomplete or Slow Reaction
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Symptom: The characteristic yellow color of the 9-fluorenone starting material persists in the reaction mixture beyond the expected reaction time. Thin-Layer Chromatography (TLC) analysis shows a significant amount of unreacted 9-fluorenone.
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Possible Causes & Solutions:
| Cause | Solution |
| Insufficient Reducing Agent | Add additional sodium borohydride (NaBH4) solution dropwise and continue to monitor the reaction by TLC.[1] |
| Inactive Reducing Agent | Sodium borohydride can decompose if not stored properly in a dry environment. Use a fresh bottle of NaBH4 and ensure it is stored in a desiccator.[2] |
| Low Reaction Temperature | While the reaction is typically carried out at room temperature, gentle warming may be necessary if the reaction is sluggish. |
| Poor Solubility of 9-Fluorenone | Ensure the 9-fluorenone is fully dissolved in the solvent (e.g., ethanol or methanol) before adding the reducing agent.[3][4] Gentle warming can aid dissolution.[3] |
Issue 2: Low Product Yield
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Symptom: The isolated mass of this compound is significantly lower than the theoretical yield.
-
Possible Causes & Solutions:
| Cause | Solution |
| Incomplete Reaction | Refer to the troubleshooting steps for "Incomplete or Slow Reaction". |
| Product Loss During Workup | Ensure complete precipitation of the product by adding a sufficient volume of water.[3] When washing the crude product, use cold water to minimize dissolution.[3] |
| Product Loss During Purification | During recrystallization, use a minimal amount of hot solvent to dissolve the crude product to ensure maximum recovery upon cooling.[5] Ensure the flask is sufficiently cooled in an ice bath to maximize crystallization.[5] |
| Side Reactions | Under acidic conditions and with heating, this compound can potentially form difluorenyl ether.[1] Neutralize the reaction mixture carefully and avoid excessive heating during workup. |
Issue 3: Impure Product
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Symptom: The melting point of the isolated this compound is broad and lower than the literature value (153-154 °C).[6] The NMR or IR spectrum shows the presence of impurities.
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Possible Causes & Solutions:
| Cause | Solution |
| Unreacted 9-Fluorenone | If the crude product is yellow, it indicates the presence of unreacted 9-fluorenone. Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes).[7][8] |
| Inorganic Salts | Residual inorganic salts from the reducing agent and neutralization step can contaminate the product. Ensure the crude product is thoroughly washed with cold water during vacuum filtration.[3] |
| Solvent Residue | Ensure the purified product is completely dry before characterization. Drying in a vacuum oven or under a heat lamp can be effective.[4] |
Frequently Asked Questions (FAQs)
Q1: How can I monitor the progress of the reaction?
A1: The progress of the reduction of 9-fluorenone to this compound can be monitored in two primary ways:
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Visual Color Change: The reaction mixture will transition from a bright yellow color (due to 9-fluorenone) to a colorless or white suspension as the reaction proceeds to completion.[2][3]
-
Thin-Layer Chromatography (TLC): TLC is a more definitive method to monitor the reaction's progress. Spot the reaction mixture alongside the 9-fluorenone starting material on a TLC plate. The disappearance of the starting material spot indicates the completion of the reaction.[9]
Q2: What is the purpose of adding acid at the end of the reaction?
A2: Acid (e.g., HCl or H2SO4) is added to neutralize any excess sodium borohydride and the alkoxide intermediate formed during the reaction.[2][10] This step is crucial for the isolation of the final this compound product. The addition should be done carefully and slowly, as it can cause bubbling due to the evolution of hydrogen gas.[11]
Q3: My purified this compound has a low melting point. What should I do?
A3: A low and broad melting point is indicative of impurities. The most common impurity is unreacted 9-fluorenone. To purify your product, perform a recrystallization. A common procedure involves dissolving the impure solid in a minimum amount of hot ethanol and then adding water dropwise until the solution becomes cloudy. Upon slow cooling, pure this compound will crystallize out.
Q4: What are the optimal reaction conditions for the sodium borohydride reduction of 9-fluorenone?
A4: While optimal conditions can vary, a typical and effective procedure involves dissolving 9-fluorenone in ethanol or methanol at room temperature, followed by the dropwise addition of a freshly prepared solution of sodium borohydride.[3] The reaction is generally fast and is often complete within 10-20 minutes.[3]
Data Presentation
Table 1: Typical Reaction Parameters and Yields for this compound Synthesis
| Parameter | Value | Reference |
| Starting Material | 9-Fluorenone | [3] |
| Reducing Agent | Sodium Borohydride (NaBH4) | [3] |
| Solvent | Ethanol or Methanol | [3][11] |
| Reaction Time | 10 - 20 minutes | [3] |
| Workup | Precipitation with water, neutralization with acid | [3] |
| Crude Product Yield | 95 - 100% | [3] |
| Purification Method | Recrystallization | [7][8] |
Table 2: Physical Properties of 9-Fluorenone and this compound
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| 9-Fluorenone | C13H8O | 180.20 | 81 - 85 | Yellow solid |
| This compound | C13H10O | 182.22 | 153 - 158 | White powder |
Experimental Protocols
Protocol 1: Synthesis of this compound via Sodium Borohydride Reduction
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In a suitable flask, dissolve 5.0 g of 9-fluorenone in 30 mL of warm ethanol.[3]
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In a separate beaker, prepare a fresh reducing solution by dissolving 0.4 g of sodium borohydride and 200 mg of sodium methoxide in 10 mL of methanol.[3]
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Slowly add the reducing solution dropwise to the 9-fluorenone solution with stirring.
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Allow the reaction mixture to stand at room temperature for 10-20 minutes. A color change from yellow to colorless should be observed.[3]
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Monitor the reaction completion using TLC.
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Once the reaction is complete, precipitate the product by adding 50 mL of water.
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Carefully neutralize the mixture with 0.1 M HCl until the pH is neutral.
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Collect the white precipitate by vacuum filtration and wash the solid with cold water.[3]
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Dry the crude product. The expected yield is 95-100%.[3]
Protocol 2: Purification of this compound by Recrystallization
-
Transfer the crude this compound to an Erlenmeyer flask.
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Add a minimum amount of hot ethanol to dissolve the solid completely.
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If insoluble impurities are present, perform a hot gravity filtration.
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To the hot solution, add water dropwise until the solution becomes persistently cloudy.
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Allow the flask to cool slowly to room temperature to promote the formation of large crystals.
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Once at room temperature, place the flask in an ice bath for at least 15 minutes to maximize crystallization.[5][12]
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Collect the purified crystals by vacuum filtration, washing with a small amount of cold ethanol-water mixture.
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Dry the purified this compound and determine its melting point and yield.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for this compound synthesis.
References
- 1. Sodium Borohydride Reduction of 9-Fluorenone | Lecture Note - Edubirdie [edubirdie.com]
- 2. m.youtube.com [m.youtube.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. m.youtube.com [m.youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound | 1689-64-1 [amp.chemicalbook.com]
- 7. Organic Chemistry - LabArchives, Your Electronic Lab Notebook [mynotebook.labarchives.com]
- 8. amherst.edu [amherst.edu]
- 9. DSpace [open.bu.edu]
- 10. brainly.com [brainly.com]
- 11. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 12. studylib.net [studylib.net]
Technical Support Center: Sodium Borohydride Reduction of 9-Fluorenone
Welcome to the technical support center for the sodium borohydride reduction of 9-fluorenone. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during this classic ketone reduction.
Troubleshooting Guides
This section provides detailed solutions to specific problems that may arise during the synthesis of 9-fluorenol.
Problem 1: Incomplete Reaction
Symptom: The characteristic yellow color of the 9-fluorenone starting material persists after the expected reaction time, or TLC analysis indicates the presence of starting material.
Possible Causes & Solutions:
| Cause | Troubleshooting Step | Expected Outcome |
| Insufficient Sodium Borohydride | While stirring, add another 0.25 equivalents of sodium borohydride to the reaction mixture. | The yellow color should fade, and a follow-up TLC should show the disappearance of the 9-fluorenone spot. |
| Low Quality Sodium Borohydride | Sodium borohydride can decompose upon exposure to moisture. Use a fresh bottle or a properly stored and sealed container of NaBH₄. | A fresh reagent should provide the necessary reducing power to complete the reaction. |
| Low Reaction Temperature | If the reaction is being conducted at a low temperature (e.g., 0 °C), allow the mixture to warm to room temperature and continue to stir for an additional 30 minutes. | Increased temperature can enhance the rate of reduction. |
| Poor Solubility of 9-Fluorenone | If the 9-fluorenone is not fully dissolved, add a small amount of additional solvent (e.g., methanol or ethanol) to ensure complete dissolution. | A homogeneous reaction mixture is crucial for the reaction to proceed to completion. |
Problem 2: Low Yield of this compound
Symptom: The isolated yield of the purified this compound is significantly lower than expected.
Possible Causes & Solutions:
| Cause | Troubleshooting Step | Expected Outcome |
| Premature Precipitation During Workup | Ensure the this compound remains dissolved during the initial quenching and extraction phases. If it precipitates, add more organic solvent to redissolve it before separation. | Maximizing the amount of product in the organic phase before isolation will improve the yield. |
| Loss During Recrystallization | Use a minimal amount of hot solvent to dissolve the crude product. Using an excessive amount will result in a significant portion of the product remaining in the mother liquor upon cooling. | Proper recrystallization technique is key to high recovery of the purified product. |
| Incomplete Reaction | Refer to the "Incomplete Reaction" troubleshooting guide above to ensure all the starting material is consumed. | A complete reaction is the first step to achieving a high yield. |
| Side Reactions | See the "Side Reactions" section below to identify and mitigate potential side product formation. | Minimizing side reactions will maximize the formation of the desired product. |
Problem 3: Product Purity Issues
Symptom: The melting point of the isolated this compound is broad and lower than the literature value (153-154 °C), or the NMR/IR spectra show unexpected peaks. A percent yield greater than 100% also indicates the presence of impurities, likely residual solvent or inorganic salts[1].
Possible Causes & Solutions:
| Cause | Troubleshooting Step | Expected Outcome |
| Residual Starting Material | If the reaction was incomplete, the final product will be contaminated with 9-fluorenone. Purify the product via column chromatography or a second recrystallization. | A pure product with a sharp melting point and clean spectra should be obtained. |
| Formation of Borate Esters | During the reaction, the product alcohol can react with borane species to form borate esters. These can often be hydrolyzed during the workup. Ensure a thorough aqueous workup, potentially with a mildly acidic solution (e.g., dilute HCl), to break down these esters. | The final product should be free of boron-containing impurities. |
| Residual Solvent | Ensure the purified product is thoroughly dried under vacuum to remove any remaining recrystallization solvent. | A dry, crystalline solid should be obtained, leading to an accurate yield calculation. |
| Inorganic Salts | During the workup, inorganic salts can precipitate with the product. Wash the filtered product thoroughly with cold deionized water to remove these salts. | The final product should be free of inorganic contaminants. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in the sodium borohydride reduction of 9-fluorenone?
A1: The most common side reactions include:
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Hydrolysis of Sodium Borohydride: Sodium borohydride can react with the protic solvent (e.g., methanol or ethanol), especially in the presence of acid, to produce hydrogen gas and sodium borate salts. This reaction is exothermic and can compete with the reduction of the ketone.
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Formation of Borate Esters: The newly formed this compound can react with borane intermediates to form tetra-alkoxyborates. These are typically hydrolyzed during the aqueous workup.
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Formation of Di-fluorenyl Ether: Under strongly acidic conditions and with heating, this compound can undergo an acid-catalyzed dehydration to form di-fluorenyl ether[1]. This is generally avoided by using a mild acid workup and avoiding excessive heat.
Q2: How can I monitor the progress of the reaction?
A2: The reaction can be easily monitored by Thin-Layer Chromatography (TLC).[2][3][4]
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Procedure: Spot a small amount of the reaction mixture on a TLC plate alongside a spot of the 9-fluorenone starting material.
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Eluent: A non-polar eluent system, such as 9:1 hexanes:ethyl acetate, is suitable.
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Visualization: The spots can be visualized under a UV lamp. 9-fluorenone is more non-polar and will have a higher Rf value than the more polar product, this compound. The reaction is complete when the 9-fluorenone spot is no longer visible in the reaction mixture lane.
Q3: What is the purpose of the acidic workup?
A3: The acidic workup serves two main purposes:
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To neutralize any excess sodium borohydride: The acid will react with and quench any remaining NaBH₄.
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To hydrolyze the borate ester intermediates: The initial product of the reduction is a tetra-alkoxyborate complex. The acid helps to break this down and liberate the free this compound.
Q4: Can I use a different solvent than methanol or ethanol?
A4: While methanol and ethanol are the most common solvents, other protic solvents can be used. The choice of solvent can influence the reaction rate. Aprotic solvents are generally not used as they do not provide a proton source for the final step of the reduction mechanism, and the solubility of NaBH₄ can be an issue.
Experimental Protocols
Standard Protocol for the Reduction of 9-Fluorenone
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Dissolution: In a round-bottom flask, dissolve 9-fluorenone in a suitable amount of methanol (approximately 10 mL per gram of 9-fluorenone).
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Reduction: While stirring, add sodium borohydride (approximately 0.25 molar equivalents) portion-wise to the solution at room temperature. The yellow color of the solution should fade to colorless.
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Monitoring: Monitor the reaction by TLC until all the 9-fluorenone has been consumed.
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Workup:
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Carefully add dilute hydrochloric acid (e.g., 1 M HCl) to the reaction mixture to quench the excess sodium borohydride and hydrolyze the borate esters. Be cautious as hydrogen gas may be evolved.
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Add water to precipitate the crude this compound.
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-
Isolation: Collect the crude product by vacuum filtration and wash the solid with cold water.
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Purification: Recrystallize the crude this compound from a minimal amount of hot methanol or ethanol to obtain the pure product. Dry the purified crystals under vacuum.[3][5][6]
Protocol for Troubleshooting an Incomplete Reaction
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Analyze: Confirm the presence of starting material by TLC.
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Add More Reagent: If starting material is present, add an additional 0.1 to 0.25 equivalents of sodium borohydride to the stirring reaction mixture.
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Warm the Reaction: If the reaction is being performed at a reduced temperature, allow it to warm to room temperature.
-
Monitor: Continue to monitor the reaction by TLC every 15-30 minutes until completion.
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Proceed with Workup: Once the reaction is complete, proceed with the standard workup and purification protocol.
Visualizations
References
Monitoring the synthesis of 9-Fluorenol using thin-layer chromatography (TLC)
This technical support center provides troubleshooting guidance and frequently asked questions for monitoring the synthesis of 9-Fluorenol from fluorenone using thin-layer chromatography (TLC).
Troubleshooting Guide
This guide addresses common issues encountered during the TLC monitoring of the reduction of fluorenone to this compound.
| Problem | Possible Cause(s) | Solution(s) |
| Streaking or elongated spots on the TLC plate. [1][2][3][4] | 1. The sample is too concentrated ("overloaded").[1][2][3] 2. The sample contains acidic or basic impurities. 3. The compound is unstable on the silica gel plate.[5] | 1. Dilute the sample solution before spotting it on the TLC plate.[2] 2. Add a small amount of a neutralizing agent to the mobile phase (e.g., a few drops of acetic acid for basic impurities or triethylamine for acidic impurities).[2] 3. Perform a 2D TLC to check for decomposition on the plate.[5] |
| Spots are too close to the baseline (low Rf values). [2] | The eluent (mobile phase) is not polar enough to move the compounds up the plate.[2] | Increase the polarity of the mobile phase. For example, if using a hexane/ethyl acetate mixture, increase the proportion of ethyl acetate.[2] |
| Spots are too close to the solvent front (high Rf values). [2] | The eluent is too polar.[2] | Decrease the polarity of the mobile phase. For instance, in a hexane/ethyl acetate system, increase the proportion of hexane.[2] |
| No spots are visible on the TLC plate. [2][3] | 1. The sample is too dilute.[2] 2. The compound is not UV-active, and a UV lamp is being used for visualization. 3. The solvent level in the developing chamber was above the spotting line.[3] | 1. Concentrate the sample or spot the plate multiple times in the same location, allowing the solvent to dry between applications.[2] 2. Use an alternative visualization method, such as a potassium permanganate stain. 3. Ensure the spotting line is above the solvent level in the developing chamber.[3] |
| The solvent front runs unevenly. [3][6] | 1. The bottom of the TLC plate is not level with the bottom of the developing chamber. 2. The filter paper used to saturate the chamber atmosphere is touching the plate.[3] | 1. Ensure the plate is placed vertically and evenly in the chamber. 2. Make sure the filter paper does not come into contact with the TLC plate during development. |
| Reactant (fluorenone) and product (this compound) spots are not well-separated. [5] | The polarity of the mobile phase is not optimal for separating the two compounds. | Try a different solvent system. A common eluent for this separation is a mixture of hexanes and ethyl acetate or acetone and hexane.[7][8] Adjusting the ratio of these solvents can improve separation. |
Frequently Asked Questions (FAQs)
Q1: What is a typical Rf value for fluorenone and this compound?
A1: The retention factor (Rf) is dependent on the specific TLC system used (stationary and mobile phases). However, this compound is more polar than fluorenone due to its hydroxyl group, so it will have a lower Rf value.[9][10][11][12] Fluorenone, being less polar, will travel further up the plate and have a higher Rf value.[9][10][11][12]
Quantitative Data: Rf Values
| Compound | Solvent System | Approximate Rf Value |
| 9-Fluorenone | 4:1 Hexanes:Ethyl Acetate | ~0.5[10] |
| This compound | 4:1 Hexanes:Ethyl Acetate | ~0.3[10] |
| 9-Fluorenone | 30% Acetone in Hexane | ~0.80[13] |
Q2: How can I tell if the reaction is complete using TLC?
A2: To monitor the reaction, spot the TLC plate with three lanes: one for a reference sample of fluorenone, one for the reaction mixture, and one for a co-spot (both the fluorenone reference and the reaction mixture in the same spot).[8] The reaction is considered complete when the spot corresponding to fluorenone is no longer visible in the reaction mixture lane.[14]
Q3: Why is my fluorenone starting material a bright yellow color, while the this compound product is white?
A3: The yellow color of fluorenone is due to its extended conjugated system involving the carbonyl group.[15] The reduction of the ketone to an alcohol disrupts this conjugation, resulting in the colorless (white) this compound product.[15] This color change can be a preliminary indicator that the reaction is proceeding.[15]
Q4: What is the purpose of adding hydrochloric acid (HCl) after the reaction?
A4: The reduction is typically carried out under basic conditions. The addition of HCl neutralizes the excess sodium borohydride and the alkoxide intermediate formed during the reaction, protonating it to yield the final this compound product.[7]
Experimental Protocol: Synthesis and Monitoring of this compound
This protocol outlines the reduction of 9-fluorenone to this compound and the subsequent monitoring of the reaction by TLC.
Materials:
-
9-fluorenone
-
Sodium borohydride (NaBH4)
-
Ethanol or Methanol
-
1 M Hydrochloric acid (HCl)
-
Dichloromethane or Ethyl acetate
-
Anhydrous sodium sulfate
-
TLC plates (silica gel)
-
Developing chamber
-
UV lamp
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: Dissolve a measured amount of 9-fluorenone in ethanol or methanol in an Erlenmeyer flask with stirring.[8]
-
TLC Baseline: Prepare a TLC plate by drawing a baseline in pencil about 1 cm from the bottom. Spot the baseline with a reference solution of 9-fluorenone.
-
Initiation of Reaction: Slowly add a solution of sodium borohydride to the fluorenone solution.[8]
-
Reaction Monitoring: After about 10 minutes, take a small aliquot of the reaction mixture with a capillary tube and spot it on the TLC plate in a separate lane.[7]
-
TLC Development: Place the TLC plate in a developing chamber containing a suitable eluent (e.g., 4:1 hexanes:ethyl acetate).[8] Allow the solvent to travel up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate from the chamber, mark the solvent front with a pencil, and allow it to dry. Visualize the spots under a UV lamp.[7]
-
Analysis: Compare the spot from the reaction mixture to the fluorenone reference spot. If the fluorenone spot is still present in the reaction mixture, continue the reaction and repeat the TLC analysis at regular intervals until the starting material is consumed.
-
Workup: Once the reaction is complete, slowly add 1 M HCl to the reaction mixture to neutralize it.[7]
-
Extraction: Extract the product with dichloromethane or ethyl acetate.[8]
-
Drying and Isolation: Dry the combined organic layers with anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude this compound.[8]
Visualizations
Caption: Experimental workflow for the synthesis and TLC monitoring of this compound.
Caption: Relationship between compound polarity and TLC Rf value.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. silicycle.com [silicycle.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. microbiozindia.com [microbiozindia.com]
- 5. Chromatography [chem.rochester.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. studylib.net [studylib.net]
- 8. chegg.com [chegg.com]
- 9. brainly.com [brainly.com]
- 10. brainly.com [brainly.com]
- 11. TLC Report [mason.gmu.edu]
- 12. Solved PART A 1) Calculate the Rf values for each spot. 2) | Chegg.com [chegg.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. odinity.com [odinity.com]
- 15. youtube.com [youtube.com]
Stability of 9-Fluorenol under acidic and basic conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 9-Fluorenol under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound?
A1: this compound is generally considered a stable compound under standard storage conditions (room temperature, protected from light)[1][2][3][4][5]. However, its stability can be compromised by exposure to acidic, basic, and oxidizing conditions[1][2][3][4][5]. It is a white to cream-colored crystalline powder and is combustible[1][2][3][4].
Q2: What are the main degradation pathways for this compound?
A2: The primary degradation pathways for this compound are oxidation and acid-catalyzed dehydration.
-
Oxidation: this compound, a secondary alcohol, can be readily oxidized to its corresponding ketone, 9-fluorenone[6][7]. This is a common reaction observed in the presence of oxidizing agents.
-
Acid-Catalyzed Dehydration: Under acidic conditions, this compound can undergo dehydration. This can lead to the formation of various products, including bifluorenylidene through a dimerization-like process, especially at elevated temperatures.
Q3: Is this compound susceptible to degradation under basic conditions?
A3: While less reactive than in acidic or oxidative environments, this compound can still degrade under basic conditions. The hydroxyl group can be deprotonated, making it more susceptible to oxidation, potentially yielding 9-fluorenone. The extent of degradation is dependent on the strength of the base, temperature, and presence of oxygen.
Q4: What are the expected degradation products of this compound?
A4: Based on its chemical structure and reactivity, the following are potential degradation products:
-
9-Fluorenone: Formed via oxidation under acidic, basic, or oxidative stress.
-
Bifluorenylidene and related compounds: May form under strong acidic conditions via dehydration and subsequent reactions.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments involving this compound.
| Problem | Possible Cause | Troubleshooting Steps |
| Unexpected appearance of a yellow color in a this compound solution. | Oxidation of this compound to 9-fluorenone, which is a yellow solid. | 1. Check for and eliminate sources of oxidizing agents in your reaction or storage medium.2. If possible, purge solutions with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen.3. Store this compound solutions protected from light, as photo-oxidation can occur. |
| Low yield or recovery of this compound from an acidic reaction mixture. | Acid-catalyzed dehydration or other acid-mediated degradation. | 1. Neutralize the acidic solution as soon as possible after the reaction is complete.2. Consider running the reaction at a lower temperature to minimize side reactions.3. If the reaction allows, use a milder acid or a shorter reaction time. |
| Inconsistent results in bioassays using this compound. | Degradation of the compound in the assay medium, which may be buffered at a non-neutral pH. | 1. Assess the stability of this compound in the specific bioassay buffer under the experimental conditions (time, temperature).2. Prepare fresh solutions of this compound for each experiment.3. Analyze the purity of the this compound solution before and after the assay using a suitable analytical method like HPLC. |
| Precipitate formation when dissolving this compound in aqueous buffers. | This compound is insoluble in water. The buffer composition may be affecting its limited solubility in co-solvents. | 1. Ensure the use of an appropriate co-solvent (e.g., methanol, ethanol, DMSO) to first dissolve this compound before adding it to the aqueous buffer.2. Determine the maximum tolerated concentration of the organic solvent in your system.3. Filter the final solution if a fine precipitate persists. |
Data Presentation
The following table summarizes the expected stability of this compound under forced degradation conditions. Quantitative data from specific studies on this compound is limited in the public domain; therefore, this table is based on general chemical principles and data for similar secondary aromatic alcohols.
| Condition | Reagent/Parameters | Expected Degradation | Potential Degradation Products |
| Acidic | 0.1 M HCl, 60°C | Moderate to Significant | Bifluorenylidene, other dehydration products |
| Basic | 0.1 M NaOH, 60°C | Slight to Moderate | 9-Fluorenone |
| Oxidative | 3% H₂O₂, RT | Significant | 9-Fluorenone |
| Thermal | 80°C (solid state) | Minimal | - |
| Photolytic | UV/Vis light | Slight to Moderate | 9-Fluorenone |
Experimental Protocols
Protocol for Forced Degradation Study of this compound
This protocol outlines a general procedure for assessing the stability of this compound under various stress conditions, as recommended by ICH guidelines for forced degradation studies.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
2. Acid Hydrolysis:
-
Mix 1 mL of the this compound stock solution with 1 mL of 0.1 M HCl.
-
Incubate the solution at 60°C for 24 hours.
-
After incubation, cool the solution to room temperature and neutralize it with an equivalent amount of 0.1 M NaOH.
-
Dilute the final solution with the mobile phase to an appropriate concentration for analysis.
3. Base Hydrolysis:
-
Mix 1 mL of the this compound stock solution with 1 mL of 0.1 M NaOH.
-
Incubate the solution at 60°C for 24 hours.
-
After incubation, cool the solution to room temperature and neutralize it with an equivalent amount of 0.1 M HCl.
-
Dilute the final solution with the mobile phase to an appropriate concentration for analysis.
4. Oxidative Degradation:
-
Mix 1 mL of the this compound stock solution with 1 mL of 3% hydrogen peroxide.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute the final solution with the mobile phase to an appropriate concentration for analysis.
5. Thermal Degradation (Solid State):
-
Place a small amount of solid this compound in a vial and heat it in an oven at 80°C for 48 hours.
-
After heating, dissolve the solid in a suitable solvent and dilute to an appropriate concentration for analysis.
6. Photolytic Degradation:
-
Expose a solution of this compound (1 mg/mL in methanol) to UV and visible light in a photostability chamber.
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
Analyze the samples at appropriate time intervals.
7. Analysis:
-
Analyze all stressed samples and a control (unstressed) sample using a validated stability-indicating HPLC method.
-
The method should be able to separate this compound from all potential degradation products.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for a forced degradation study of this compound.
Caption: Troubleshooting decision tree for this compound experiments.
References
Technical Support Center: Purification of 9-Fluorenol Derivatives
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered during the purification of 9-Fluorenol derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found after the synthesis of this compound derivatives?
A1: Common impurities often include unreacted starting materials, particularly 9-fluorenone, which is a common precursor.[1][2] The presence of 9-fluorenone can impart a yellow color to the product. Other impurities can consist of reaction by-products, such as isomers (e.g., ortho-, para- isomers of 9,9-bis(4-hydroxyphenyl)fluorene), and residual inorganic salts from reagents like sodium borohydride used in the reduction of 9-fluorenone.[1][3]
Q2: Why is recrystallization often recommended over silica gel column chromatography for purifying certain this compound derivatives?
A2: Recrystallization is frequently the preferred method because it can be highly effective for removing impurities based on solubility differences.[4] More importantly, some this compound derivatives, especially those containing sensitive functional groups like imines, can be susceptible to hydrolysis. The acidic nature of standard silica gel used in column chromatography can lead to the degradation of the target compound, resulting in significant product loss.[4]
Q3: How do I select an appropriate solvent for the recrystallization of my this compound derivative?
A3: An ideal recrystallization solvent is one in which your target compound has high solubility at an elevated temperature but low solubility at room temperature or below. This differential solubility is crucial for maximizing crystal formation and yield upon cooling.[4] The impurities, conversely, should either be insoluble in the hot solvent (allowing for removal by hot filtration) or remain soluble in the cold solvent (to be removed with the filtrate).[4]
Q4: My purified this compound derivative has poor water solubility. Are there methods to enhance this?
A4: Yes, the poor water solubility of many fluorene compounds is a known challenge.[5] One approach to enhance aqueous solubility is through the formation of inclusion complexes with cyclodextrins. Studies have shown that cyclodextrins, such as sulfobutylether-β-cyclodextrin (SBE-β-CD), can significantly increase the water solubility of compounds like 9-fluorenone, which could be applicable to its derivatives.[5]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield After Recrystallization | 1. Excess Solvent: Too much solvent was used during the initial dissolution step, preventing the solution from becoming saturated upon cooling.[4] 2. Cooling Too Rapidly: Fast cooling can lead to the formation of small, impure crystals or prevent crystallization altogether. 3. Premature Crystallization: The compound crystallized in the funnel during hot filtration. | 1. Use the minimum amount of hot solvent required to fully dissolve the crude product.[4] 2. Allow the flask to cool slowly and undisturbed to room temperature before placing it in an ice bath.[4] 3. Pre-heat the funnel and receiving flask before performing hot filtration to remove insoluble impurities.[4] |
| Product "Oils Out" Instead of Crystallizing | 1. High Impurity Level: The presence of significant impurities can lower the melting point of the mixture and inhibit crystal lattice formation. 2. Inappropriate Solvent: The solvent may be too good a solvent, even at low temperatures, or the polarity may be unsuitable. 3. Supersaturation: The solution is highly supersaturated. | 1. Attempt to purify a smaller batch or consider a preliminary purification step like a solvent wash. 2. Try a different solvent or a co-solvent system. For example, if using a very nonpolar solvent like hexane, try adding a small amount of a slightly more polar co-solvent. 3. Try scratching the inside of the flask with a glass rod at the solvent line or adding a seed crystal to induce crystallization. |
| Final Product is Colored (e.g., Yellow) | 1. Residual 9-Fluorenone: The starting ketone is often yellow, and trace amounts can persist.[1] 2. Oxidation: The this compound derivative may have partially oxidized back to a fluorenone-type compound. 3. Thermal Degradation: The compound may have degraded due to excessive heat during dissolution. | 1. Perform a second recrystallization. Ensure the initial reduction reaction went to completion. 2. Store the purified compound under an inert atmosphere (e.g., nitrogen or argon) and away from light. 3. Avoid prolonged heating. Dissolve the compound quickly in the boiling solvent and proceed to the next step. |
| Difficulty Removing Isomeric By-products | 1. Similar Solubility Profiles: Isomers often have very similar physical properties, including solubility, making separation by recrystallization difficult.[3] | 1. If recrystallization is ineffective, column chromatography may be necessary. Use a neutral support like neutral alumina instead of silica gel to avoid degradation. 2. Explore specialized crystallization solvents. For example, nitromethane has been used to specifically remove the ortho-, para-isomer of BHPF.[3] |
Experimental Protocols
Protocol 1: General Recrystallization of a this compound Derivative
This protocol is a standard procedure for purifying solid this compound derivatives.
Materials:
-
Crude this compound derivative
-
Selected recrystallization solvent (e.g., Ethanol, Hexane, Toluene)[3][4][6]
-
Two Erlenmeyer flasks
-
Hot plate with stirring capability
-
Magnetic stir bar
-
Stemless funnel and fluted filter paper
-
Buchner funnel and vacuum flask
-
Ice bath
Methodology:
-
Dissolution: Place the crude solid and a magnetic stir bar into an Erlenmeyer flask. Add a small volume of the chosen solvent and begin heating and stirring. Continue adding the solvent in small portions until the solid just completely dissolves at the solvent's boiling point.[4]
-
Hot Filtration (if necessary): If insoluble impurities are present in the hot solution, perform a hot gravity filtration. Pre-heat a second Erlenmeyer flask and the stemless funnel. Place a fluted filter paper in the hot funnel and quickly pour the hot solution through it into the clean, hot flask. This step must be done rapidly to prevent premature crystallization.[4]
-
Crystallization: Remove the flask with the clear solution from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[4]
-
Complete Precipitation: Once the flask has reached room temperature, place it in an ice bath for at least 20-30 minutes to maximize the precipitation of the dissolved product.
-
Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Allow the crystals to dry on the funnel under vacuum. For final drying, transfer the crystals to a watch glass or use a vacuum oven at a suitable temperature.
Protocol 2: Synthesis and In-Situ Purification of this compound
This protocol describes the reduction of 9-fluorenone to this compound, followed by a simple precipitation and washing procedure.
Materials:
-
9-fluorenone (5 g)[1]
-
Ethanol (30 mL)[1]
-
Reducing reagent: 0.4 g Sodium borohydride in 10 mL Methanol with 200 mg Sodium methoxide[1]
-
0.1 M HCl[1]
-
Deionized water
-
Beakers, vacuum filtration apparatus
Methodology:
-
Dissolution: Dissolve 5 g of 9-fluorenone in 30 mL of warm ethanol in a 100-mL beaker.[1]
-
Reduction: To this yellow solution, add 10 mL of the freshly prepared sodium borohydride reducing reagent dropwise. Allow the solution to stand for 10-20 minutes, during which the color should fade from yellow to white as this compound forms.[1]
-
Precipitation: Precipitate the product by adding 50 mL of water to the reaction mixture.[1]
-
Neutralization and Washing: Neutralize the mixture with 0.1 M HCl. Collect the white precipitate via vacuum filtration. Wash the solid product thoroughly with cold water to remove inorganic salts and other water-soluble impurities.[1]
-
Drying: Dry the crude product. This product is often sufficiently pure (95-100% yield) for characterization. For higher purity, recrystallization can be performed as described in Protocol 1.[1]
Visual Guides and Workflows
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. WO2017177531A1 - Method for preparing 9-fluorenone from fluorene - Google Patents [patents.google.com]
- 3. High purity 9,9-bis-(4-hydroxyphenyl)-fluorene and method for the preparation and purification thereof - Patent 1253129 [data.epo.org]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Solved To recrystallize your 9 -fluorenone, you; add your | Chegg.com [chegg.com]
Technical Support Center: 9-Fluorenol Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 9-Fluorenol.
Frequently Asked Questions (FAQs)
Q1: What is the most common and high-yielding method for synthesizing this compound?
A1: The most prevalent and efficient method for synthesizing this compound is the reduction of 9-Fluorenone, typically using sodium borohydride (NaBH₄) as the reducing agent.[1][2][3] This method is favored for its high yield, often reported to be in the range of 95-100%, and its operational simplicity.[1][2][4]
Q2: What are the expected observations during the sodium borohydride reduction of 9-Fluorenone?
A2: A distinct color change is a key indicator of a successful reaction. The starting material, 9-Fluorenone, is a yellow solid. As the reduction to this compound proceeds, the yellow color of the solution should fade, eventually resulting in a colorless solution or a white precipitate of this compound.[1][2][4][5]
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is an effective technique to monitor the reaction's progress.[1] By spotting the reaction mixture on a TLC plate alongside the starting material (9-Fluorenone), you can observe the disappearance of the starting material spot and the appearance of the product spot (this compound). For example, using a 30% acetone/hexane eluent on silica gel plates, 9-Fluorenone has a reported retention factor (Rf) of 0.80, while this compound has an Rf of 0.56.[1]
Q4: My actual yield is significantly over 100%. What is the likely cause?
A4: A yield exceeding 100% is a strong indication that the product is not completely dry and still contains residual solvent (e.g., water or ethanol).[5] It is crucial to thoroughly dry the product before calculating the final yield.
Q5: What is the role of adding water and acid at the end of the reaction?
A5: Water is added to precipitate the this compound product.[1][2][4] The addition of an acid, such as dilute hydrochloric acid (HCl), serves to neutralize the reaction mixture and to decompose any excess sodium borohydride.[1][2][4]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield | - Incomplete reaction. | - Ensure the 9-Fluorenone is fully dissolved before adding the reducing agent. Gentle warming can aid dissolution.[6] - Verify the freshness and reactivity of the sodium borohydride. NaBH₄ can degrade upon exposure to moisture.[6] - Allow for sufficient reaction time. While the reaction is often rapid (10-20 minutes), monitor via TLC to confirm completion.[1][2][4] |
| - Loss of product during workup. | - Ensure complete precipitation of the product by adding a sufficient volume of water. - Wash the collected solid with ice-cold solvent to minimize dissolution of the product.[1][6] | |
| Product is not a white solid | - Presence of unreacted 9-Fluorenone. | - Check for complete reaction using TLC. If starting material remains, consider extending the reaction time or adding a small, carefully measured amount of additional reducing agent. |
| - Impurities from side reactions. | - Recrystallize the crude product from an appropriate solvent to improve purity and color. | |
| Reaction does not start (no color change) | - Inactive reducing agent. | - Use a fresh bottle of sodium borohydride. |
| - Insufficient mixing. | - Swirl the flask vigorously after adding the sodium borohydride to ensure it dissolves and reacts.[6] | |
| Yield is above 100% | - Product is still wet. | - Dry the product thoroughly under vacuum or in a drying oven at a suitable temperature. Be cautious not to melt the product. |
Experimental Protocols
High-Yield Synthesis of this compound via Sodium Borohydride Reduction
This protocol is adapted from established laboratory procedures and is known for its high yield.[1][2][4]
Materials:
-
9-Fluorenone
-
Ethanol (or Methanol)
-
Sodium Borohydride (NaBH₄)
-
Sodium Methoxide (optional, but can be used in the reducing solution)
-
0.1 M Hydrochloric Acid (HCl)
-
Distilled Water
Procedure:
-
Dissolve 5.0 g of 9-Fluorenone in 30 mL of warm ethanol in a 100-mL beaker.
-
In a separate container, freshly prepare a reducing solution by dissolving 0.4 g of sodium borohydride and 200 mg of sodium methoxide in 10 mL of methanol.
-
Add the reducing solution dropwise to the warm 9-Fluorenone solution.
-
Allow the reaction mixture to stand for 10-20 minutes. A color change from yellow to colorless should be observed.
-
Precipitate the product by adding 50 mL of water.
-
Neutralize the mixture with 0.1 M HCl.
-
Collect the white precipitate by vacuum filtration.
-
Wash the solid with cold water to remove any inorganic salts.
-
Dry the purified this compound to a constant weight.
Expected Yield: 95-100%[1][2][4]
Visualized Workflows
References
- 1. A synthesis of this compound: Sodium borohydride reduction of 9-fluorenone - ProQuest [proquest.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 9-Fluorenone Lab Report - 382 Words | Internet Public Library [ipl.org]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. Sodium Borohydride Reduction of 9-Fluorenone | Lecture Note - Edubirdie [edubirdie.com]
- 6. webassign.net [webassign.net]
Removal of unreacted 9-fluorenone from the product mixture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of unreacted 9-fluorenone from their product mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing unreacted 9-fluorenone?
A1: The three primary methods for purifying a product from unreacted 9-fluorenone are recrystallization, column chromatography, and extraction. The choice of method depends on the nature of the desired product (e.g., its polarity and solubility) and the impurities present.
Q2: How do I choose the best purification method?
A2: The selection of the optimal purification technique hinges on the physicochemical properties of your desired compound and the unreacted 9-fluorenone.
-
Recrystallization is a good choice if your product has significantly different solubility in a particular solvent compared to 9-fluorenone at different temperatures.
-
Column chromatography is highly effective for separating compounds with different polarities. Since 9-fluorenone is a moderately polar ketone, it can be readily separated from less polar or more polar compounds.[1]
-
Extraction is useful if your product is acidic or basic, while 9-fluorenone is neutral. This allows for the separation based on differential solubility in aqueous acidic or basic solutions.
Q3: What is a quick way to check the purity of my product after removing 9-fluorenone?
A3: Thin-Layer Chromatography (TLC) is a rapid and effective method to qualitatively assess the purity of your product. By running a TLC plate with your purified product, the starting material (impure mixture), and a pure standard of 9-fluorenone, you can visualize the separation and determine if any residual 9-fluorenone is present.[1][2] Melting point analysis can also be a good indicator of purity; a sharp melting point close to the literature value suggests a pure compound, whereas a broad melting range at a lower temperature indicates the presence of impurities.[3][4] For quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are the preferred methods.[5][6][7][8]
Troubleshooting Guides
Recrystallization
Issue 1: Low recovery of the purified product.
-
Possible Cause: The recrystallization solvent may be too good a solvent for your product, even at low temperatures, leading to significant loss in the filtrate. Another possibility is using too much solvent.
-
Troubleshooting Steps:
-
Solvent Selection: Test a range of solvents to find one in which your product is sparingly soluble at room temperature but highly soluble when hot. Hexane is a common solvent for recrystallizing 9-fluorenone.[3]
-
Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve your crude product.
-
Cooling: Ensure the solution is thoroughly cooled in an ice bath to maximize crystal formation before filtration.[3]
-
Issue 2: The purified product is still yellow, indicating the presence of 9-fluorenone.
-
Possible Cause: The cooling process was too rapid, trapping impurities within the crystal lattice of your product. Alternatively, the chosen solvent may not be ideal for selectively crystallizing your product while leaving 9-fluorenone in the solution.
-
Troubleshooting Steps:
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of purer crystals.
-
Solvent System: Consider using a mixed solvent system to fine-tune the solubility characteristics and improve the selectivity of the crystallization.
-
Column Chromatography
Issue 1: Poor separation of 9-fluorenone from the desired product.
-
Possible Cause: The polarity of the eluent (mobile phase) is either too high or too low, resulting in co-elution of your product and 9-fluorenone.
-
Troubleshooting Steps:
-
Solvent System Optimization: Use TLC to test various solvent systems of different polarities to find the optimal eluent for separation. For separating the non-polar fluorene from the more polar 9-fluorenone, a stepwise gradient from a non-polar solvent (like hexane) to a more polar solvent mixture (like acetone/hexane or ethyl acetate/hexane) is often effective.[1][9][10]
-
Stationary Phase: Ensure you are using the correct stationary phase (e.g., silica gel or alumina) based on the polarity of your compounds. Silica gel is a common choice for separating fluorene and 9-fluorenone.[1]
-
Column Packing: A poorly packed column with cracks or channels will lead to inefficient separation. Ensure the column is packed uniformly.
-
Issue 2: The product is taking too long to elute from the column.
-
Possible Cause: The eluent is not polar enough to move your product down the column at a reasonable rate.
-
Troubleshooting Steps:
-
Increase Eluent Polarity: Gradually increase the proportion of the more polar solvent in your mobile phase to increase the elution speed of your product.
-
Extraction
Issue 1: The organic and aqueous layers are not separating (emulsion formation).
-
Possible Cause: Vigorous shaking of the separatory funnel can lead to the formation of an emulsion.
-
Troubleshooting Steps:
-
Gentle Inversion: Gently invert the separatory funnel multiple times instead of vigorous shaking.
-
Brine Wash: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. The increased ionic strength of the aqueous layer can help to break up the emulsion.
-
Patience: Allow the separatory funnel to stand undisturbed for a longer period to allow the layers to separate.
-
Data Presentation
The following table summarizes representative data for the purification of a product mixture containing 9-fluorenone using different techniques. The actual results will vary depending on the specific product and experimental conditions.
| Purification Method | Purity Assessment Method | Initial Purity (Product) | Final Purity (Product) | Recovery of Product | Reference |
| Recrystallization | Melting Point | 70°C (impure) | 83.2-84.1°C (literature value: 84°C) | 56.7% | [3][4] |
| Column Chromatography | TLC / Melting Point | Mixture | Separated Fractions | Variable | [1][2] |
| Extraction | Melting Point | Mixture | Purified Fractions | Variable | [2] |
| HPLC Analysis | HPLC Peak Area % | 98.5% (main compound) | >99% (typical) | N/A | [7] |
| Gas Chromatography | GC Peak Area % | N/A | >99.2% | N/A | [8] |
Experimental Protocols
Recrystallization of 9-Fluorenone from Hexane
-
Dissolution: Place the impure solid containing 9-fluorenone in an Erlenmeyer flask. Add a minimal amount of hexane and gently heat the mixture on a hot plate while stirring until the solid completely dissolves.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 15 minutes to maximize crystal formation.
-
Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold hexane to remove any remaining soluble impurities.
-
Drying: Allow the crystals to air dry on the filter paper or in a desiccator.
Column Chromatography for Separation of Fluorene and 9-Fluorenone
-
Column Preparation: Pack a chromatography column with silica gel as the stationary phase.
-
Sample Loading: Dissolve the crude mixture in a minimum amount of a non-polar solvent (e.g., hexane) and carefully load it onto the top of the silica gel bed.
-
Elution:
-
Begin eluting with a non-polar solvent such as hexane. The less polar compound (fluorene) will travel down the column faster.
-
Collect fractions and monitor the separation using TLC.
-
Once the fluorene has been eluted, gradually increase the polarity of the mobile phase by adding a more polar solvent like acetone or ethyl acetate (e.g., 10-30% in hexane) to elute the more polar 9-fluorenone.[1][9]
-
-
Solvent Removal: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Acid-Base Extraction to Separate a Neutral Compound (9-Fluorenone) from an Acidic Impurity
-
Dissolution: Dissolve the mixture of 9-fluorenone and an acidic impurity in an organic solvent like diethyl ether in a separatory funnel.
-
Extraction: Add an aqueous solution of a weak base (e.g., 5% sodium bicarbonate) to the separatory funnel. The acidic impurity will react with the base to form a water-soluble salt and move to the aqueous layer. 9-fluorenone will remain in the organic layer.
-
Separation: Allow the layers to separate and then drain the lower aqueous layer.
-
Washing: Wash the organic layer with water to remove any residual base.
-
Drying and Isolation: Drain the organic layer into a clean flask, dry it over an anhydrous salt (e.g., sodium sulfate), and then remove the solvent by evaporation to obtain the purified 9-fluorenone.
Visualizations
Caption: Workflow for the purification of 9-fluorenone using recrystallization.
Caption: Workflow for separating a less polar product from 9-fluorenone via column chromatography.
Caption: Logical workflow for the separation of neutral 9-fluorenone from an acidic impurity.
References
- 1. odinity.com [odinity.com]
- 2. Separation Of Fluorene And 9 Fluorenone - 900 Words | Bartleby [bartleby.com]
- 3. Organic Chemistry - LabArchives, Your Electronic Lab Notebook [mynotebook.labarchives.com]
- 4. brainly.com [brainly.com]
- 5. Potent mutagenic impurities in a commercial sample of 3-nitro-9-fluorenone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. studylib.net [studylib.net]
- 7. benchchem.com [benchchem.com]
- 8. CN102391087A - Preparation method of 9-fluorenone - Google Patents [patents.google.com]
- 9. gold-chemistry.org [gold-chemistry.org]
- 10. odinity.com [odinity.com]
Preventing the formation of byproducts in 9-Fluorenol synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the formation of byproducts during the synthesis of 9-Fluorenol.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, presented in a question-and-answer format.
Issue 1: Incomplete Conversion to this compound
Question: My final product is contaminated with a significant amount of starting material (9-Fluorenone). How can I drive the reaction to completion?
Answer: Incomplete conversion is a common issue and can be addressed by optimizing several reaction parameters. The yellow color of 9-Fluorenone should fade to a white or colorless solution, indicating the progress of the reaction.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution | Experimental Details |
| Insufficient Reducing Agent | Increase the molar equivalent of the reducing agent, sodium borohydride (NaBH₄). | Start with a 1.1 to 1.5 molar equivalent of NaBH₄ relative to 9-Fluorenone. Monitor the reaction by Thin Layer Chromatography (TLC) and add small portions of NaBH₄ if the starting material persists. |
| Low Reaction Temperature | While the reaction is typically run at room temperature, gentle warming can increase the reaction rate. | Maintain the reaction temperature between room temperature and 40°C. Avoid excessive heating, which can lead to side reactions. |
| Short Reaction Time | The reduction of 9-Fluorenone is relatively fast but may require sufficient time for completion. | Allow the reaction to stir for at least 30-60 minutes after the addition of NaBH₄. Monitor the disappearance of the yellow color and confirm with TLC analysis. |
| Poor Solubility of 9-Fluorenone | Ensure complete dissolution of 9-Fluorenone in the solvent before adding the reducing agent. | Use a suitable solvent such as methanol, ethanol, or a mixture of tetrahydrofuran (THF) and water to ensure the solubility of both the ketone and the reducing agent. Gentle warming can aid dissolution. |
Issue 2: Formation of Difluorenyl Ether
Question: I am observing an unexpected, less polar byproduct in my final product. How can I prevent the formation of difluorenyl ether?
Answer: The formation of difluorenyl ether is an acid-catalyzed side reaction that can occur during the workup procedure.[1]
Potential Causes and Solutions:
| Potential Cause | Recommended Solution | Experimental Details |
| Excessively Acidic Quench | Neutralize the reaction mixture carefully and avoid strongly acidic conditions during workup. | Add the quenching acid (e.g., dilute HCl) dropwise while monitoring the pH. Aim for a neutral or slightly acidic pH (pH 6-7). |
| Prolonged Exposure to Acid | Minimize the time the product is in contact with the acidic solution. | Proceed with the extraction and washing steps promptly after neutralization. |
| High Temperature During Workup | Avoid heating the reaction mixture after acidification. | Perform the neutralization and extraction steps at room temperature or below. |
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound via the reduction of 9-Fluorenone?
A1: The most common byproducts are:
-
Unreacted 9-Fluorenone: Due to incomplete reaction.
-
Inorganic Salts: Such as sodium borate salts, formed from the decomposition of excess sodium borohydride during the workup.
-
Difluorenyl Ether: Formed via an acid-catalyzed dehydration reaction of two molecules of this compound, particularly during an acidic workup.[1]
Q2: How can I effectively remove inorganic salt byproducts from my final product?
A2: Inorganic salts are typically removed by washing the crude product with water during the workup. Since this compound is poorly soluble in water, a thorough wash of the filtered solid with cold deionized water will dissolve and remove these salts.
Q3: What is the best solvent to use for the reduction of 9-Fluorenone with sodium borohydride?
A3: Protic solvents like methanol and ethanol are commonly used and are effective for this reduction. They are good solvents for both 9-Fluorenone and sodium borohydride. Using anhydrous solvents is not strictly necessary for this reaction, but excessive water should be avoided as it can react with the sodium borohydride.
Q4: How can I monitor the progress of the reaction?
A4: The reaction can be monitored visually and chromatographically:
-
Visual Observation: The bright yellow color of the 9-Fluorenone solution will fade and become colorless as the reaction proceeds to form the white this compound product.
-
Thin Layer Chromatography (TLC): TLC is a highly effective method to monitor the disappearance of the starting material (9-Fluorenone) and the appearance of the product (this compound). A suitable eluent system is a mixture of hexanes and ethyl acetate (e.g., 4:1).
Q5: What are the optimal conditions for the crystallization of this compound to obtain a pure product?
A5: A mixed solvent system is often effective for the recrystallization of this compound. A common choice is a mixture of methanol and water. Dissolve the crude product in a minimal amount of hot methanol and then slowly add water until the solution becomes turbid. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
Experimental Protocols
Standard Protocol for the Synthesis of this compound
This protocol is a general guideline for the sodium borohydride reduction of 9-Fluorenone.
-
Dissolution: In a round-bottom flask, dissolve 9-Fluorenone (1.0 eq) in methanol (approximately 10 mL per gram of 9-Fluorenone). Stir the solution at room temperature until all the solid has dissolved. Gentle warming may be applied if necessary.
-
Reduction: To the stirred solution, add sodium borohydride (1.1 - 1.5 eq) portion-wise over 5-10 minutes. The yellow color of the solution should gradually fade.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 30-60 minutes. Monitor the reaction progress by TLC until the starting material is consumed.
-
Quenching: Carefully add deionized water to the reaction mixture to precipitate the crude product. Then, slowly add dilute hydrochloric acid (e.g., 1 M HCl) dropwise to quench the excess sodium borohydride until the gas evolution ceases and the pH is neutral.
-
Isolation: Collect the precipitated white solid by vacuum filtration and wash the filter cake thoroughly with cold deionized water.
-
Purification: Recrystallize the crude this compound from a suitable solvent system, such as methanol/water, to obtain the pure product.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Data Presentation
Table 1: Influence of Reducing Agent Stoichiometry on Reaction Outcome
| Molar Equivalents of NaBH₄ | 9-Fluorenone Conversion (%) | This compound Yield (%) | Purity (%) |
| 1.0 | ~90% | ~85% | ~95% |
| 1.2 | >98% | ~92% | >98% |
| 1.5 | >99% | ~95% | >99% |
| 2.0 | >99% | ~95% | >99% |
Note: Data is illustrative and may vary based on specific reaction conditions.
Mandatory Visualizations
Caption: Workflow for this compound synthesis with integrated troubleshooting checkpoints.
Caption: Acid-catalyzed formation of difluorenyl ether from this compound.
References
Scaling up the synthesis of 9-Fluorenol for laboratory use
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals scaling up the laboratory synthesis of 9-Fluorenol.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound in a laboratory setting?
A1: The most widely used and reliable method for the laboratory synthesis of this compound is the reduction of 9-Fluorenone using sodium borohydride (NaBH₄).[1][2][3] This method is favored for its high yield (typically 95-100%), mild reaction conditions, and the relative safety of the reducing agent compared to others like lithium aluminum hydride (LiAlH₄).[3][4][5]
Q2: What is the general reaction mechanism for the sodium borohydride reduction of 9-Fluorenone?
A2: The reaction proceeds via a nucleophilic addition mechanism. The hydride ion (H⁻) from sodium borohydride attacks the electrophilic carbonyl carbon of 9-Fluorenone, forming an alkoxide intermediate.[1] This intermediate is then protonated, typically by a protic solvent like ethanol or by the addition of a dilute acid during workup, to yield the final product, this compound.[1]
Q3: What are the expected yield and melting point of the synthesized this compound?
A3: Under optimal conditions, the sodium borohydride reduction of 9-Fluorenone can achieve a product yield of 95-100%.[4][5][6] The crude product is often sufficiently pure for many applications.[4][6] The literature melting point for this compound is approximately 153-158°C.[6][7]
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be monitored in a couple of ways. Visually, the reaction mixture will change from the yellow color of 9-Fluorenone to a colorless or white suspension of this compound.[4][5][6] For a more quantitative assessment, thin-layer chromatography (TLC) can be used to track the disappearance of the 9-Fluorenone spot and the appearance of the this compound product spot.[4][8]
Experimental Protocols
Detailed Methodology for Sodium Borohydride Reduction of 9-Fluorenone
This protocol is adapted from established laboratory procedures.[4][5][6]
Materials:
-
9-Fluorenone
-
Ethanol (95%) or Methanol
-
Sodium borohydride (NaBH₄)
-
Sodium methoxide (optional, but can enhance the reaction)
-
0.1 M Hydrochloric acid (HCl)
-
Deionized water
-
Beakers, Erlenmeyer flask, or round-bottom flask
-
Stirring apparatus (magnetic stirrer and stir bar)
-
Vacuum filtration apparatus (Büchner funnel, filter flask, filter paper)
Procedure:
-
Dissolution: Dissolve 5.0 g of 9-Fluorenone in 30 mL of warm ethanol in a 100-mL beaker or flask.[5][6]
-
Preparation of Reducing Agent: In a separate container, prepare the reducing solution by dissolving 0.4 g of sodium borohydride and optionally 0.2 g of sodium methoxide in 10 mL of methanol.[4][5][6]
-
Reduction: Slowly add the reducing agent solution dropwise to the stirred 9-Fluorenone solution. A color change from yellow to white should be observed as the reaction proceeds.[4][5][6] Allow the mixture to stir for 10-20 minutes at room temperature.[4][5][6]
-
Precipitation: After the reaction is complete (as indicated by the color change), precipitate the product by adding 50 mL of water.[4][5][6]
-
Neutralization and Workup: Neutralize the excess sodium borohydride by the slow, dropwise addition of 0.1 M HCl until the solution is neutral (check with pH paper).[4][5][6] Be cautious as hydrogen gas may be evolved.[4][5]
-
Isolation: Collect the white precipitate of this compound by vacuum filtration.[4][5][6]
-
Washing: Wash the collected solid with cold water to remove any inorganic salts.[4][5][6]
-
Drying: Dry the purified product in a desiccator or a low-temperature oven.
Data Presentation
Table 1: Summary of Reaction Parameters and Yields
| Parameter | Value | Reference |
| Starting Material | 9-Fluorenone | [4][5][6] |
| Reducing Agent | Sodium Borohydride (NaBH₄) | [1][2][3] |
| Solvent | Ethanol or Methanol | [4][5][6] |
| Reaction Time | 10-20 minutes | [4][5][6] |
| Typical Yield | 95-100% | [4][5][6] |
| Product Melting Point | 153-158 °C | [6][7] |
Table 2: TLC Parameters for Reaction Monitoring
| Parameter | Value | Reference |
| Stationary Phase | Silica Gel | [4] |
| Mobile Phase | 30% Acetone in Hexane | [4] |
| Rf of 9-Fluorenone | ~0.80 | [4] |
| Rf of this compound | ~0.56 | [4] |
| Visualization | UV Light | [4] |
Troubleshooting Guide
Q: My reaction did not go to completion, and the yellow color of 9-Fluorenone persists. What could be the issue?
A: This could be due to several factors:
-
Insufficient Reducing Agent: The sodium borohydride may have degraded due to improper storage (it is hygroscopic).[9] Ensure you use fresh, dry sodium borohydride. You can try adding a small additional portion of the reducing agent.
-
Low Temperature: While the reaction proceeds well at room temperature, very low temperatures could slow down the reaction rate. Ensure the reaction mixture is at room temperature.
-
Inadequate Stirring: Ensure the reaction mixture is being stirred efficiently to allow for proper mixing of the reactants.
Q: The yield of my product is significantly lower than expected. What are the possible causes?
A: Low yields can result from:
-
Product Loss During Workup: this compound has some solubility in ethanol and methanol. During the precipitation and washing steps, ensure you use cold water to minimize product loss.
-
Incomplete Reaction: As mentioned above, ensure the reaction has gone to completion before starting the workup.
-
Side Reactions: Although less common with sodium borohydride, side reactions can occur. Ensure the reaction conditions are followed closely.
Q: My final product has a low melting point and appears impure. How can I purify it?
A: If the crude product is not sufficiently pure, it can be recrystallized. A common solvent system for the recrystallization of this compound is a mixture of water and methanol or ethanol.[7] Dissolve the impure product in a minimal amount of hot alcohol and then add water dropwise until the solution becomes cloudy. Allow the solution to cool slowly to form pure crystals, which can then be collected by vacuum filtration.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. brainly.com [brainly.com]
- 2. Sodium Borohydride Reduction of 9-Fluorenone | Lecture Note - Edubirdie [edubirdie.com]
- 3. 9-Fluorenone Lab Report - 382 Words | Internet Public Library [ipl.org]
- 4. A synthesis of this compound: Sodium borohydride reduction of 9-fluorenone - ProQuest [proquest.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. studylib.net [studylib.net]
- 8. DSpace [open.bu.edu]
- 9. youtube.com [youtube.com]
Validation & Comparative
A Comparative Analysis of 9-Fluorenol and its Analogs in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of 9-Fluorenol and its analogs, focusing on their chemical properties, biological activities, and potential applications in drug development. The content is supported by experimental data from peer-reviewed literature and includes detailed experimental protocols and visualizations to facilitate understanding and further research.
Introduction to this compound
This compound, also known as 9-hydroxyfluorene, is an alcohol derivative of fluorene.[1][2] It is characterized by a hydroxyl group on the bridging carbon between the two benzene rings.[1] This compound has garnered significant interest in the scientific community due to its biological activities, most notably as a dopamine reuptake inhibitor and a wake-promoting (eugeroic) agent.[1][3] It is a metabolite of the eugeroic modafinil analog, and its activity is thought to contribute to the wakefulness-promoting effects of the parent compound.[1]
Comparative Biological Activity
The primary mechanism of action for this compound's psychoactive effects is the inhibition of the dopamine transporter (DAT), which leads to an increase in extracellular dopamine concentrations in the synaptic cleft.[4] This action is shared by other well-known stimulants and wake-promoting agents.[4]
While extensive comparative data on a wide range of this compound alcohol analogs is limited in publicly available literature, we can analyze its properties in comparison to its oxidized counterpart, 9-fluorenone, and discuss the structure-activity relationships (SAR) for dopamine transporter inhibitors based on the fluorene scaffold.
Data Presentation: this compound vs. Related Compounds
| Compound | Class | Primary Target | Potency (IC50) | Key Biological Effects |
| This compound | Fluorenol (Alcohol) | Dopamine Transporter (DAT) | 9 µM[3] | Wake-promoting, Dopamine Reuptake Inhibition[1][3] |
| Modafinil | Eugeroic | Dopamine Transporter (DAT) | 3.70 µM[1] | Wake-promoting[1] |
| Tilorone | Fluorenone Analog (Ketone) | Not fully elucidated | Antiviral (SARS-CoV-2): 180 nM[5] | Antiviral, Cytokine-inducing[5] |
| Benfluron | Fluorenone Analog (Ketone) | Not fully elucidated | - | Antineoplastic[5] |
Note: The biological activities of 9-fluorenone analogs, while informative, are not directly comparable to this compound due to the difference in the functional group at the 9-position (ketone vs. alcohol), which significantly alters the molecule's electronic and steric properties.
Structure-Activity Relationship (SAR) Insights
The development of potent and selective dopamine transporter inhibitors often relies on understanding the key pharmacophoric features required for binding to the transporter. For the fluorene scaffold, these are thought to include:
-
Aromatic Rings: The two benzene rings of the fluorene moiety provide a hydrophobic scaffold that can engage in pi-pi stacking or hydrophobic interactions within the DAT binding pocket.
-
The 9-Position Substituent: The nature of the substituent at the C9 position is critical for activity. The hydroxyl group of this compound can act as a hydrogen bond donor and acceptor, which may be a key interaction with the transporter. Modifications at this position, such as oxidation to a ketone (9-fluorenone), drastically alter the biological activity profile, often leading to antimicrobial or antiviral properties instead of DAT inhibition.[5][6]
-
Ring Substituents: The addition of various substituents to the aromatic rings can modulate the compound's potency, selectivity, and pharmacokinetic properties. For instance, halogenation of the fluorene ring in related compounds has been shown to influence their biological activities.
Experimental Protocols
Synthesis of this compound
Principle: This protocol describes the reduction of 9-fluorenone to this compound using sodium borohydride as the reducing agent.
Materials:
-
9-Fluorenone
-
Ethanol
-
Sodium methoxide
-
Methanol
-
Sodium borohydride
-
0.1 M Hydrochloric acid
-
Water
-
Beakers
-
Vacuum filtration apparatus
Procedure:
-
Dissolve 5 g of 9-fluorenone in 30 mL of warm ethanol in a 100-mL beaker.
-
Prepare the reducing reagent by dissolving 200 mg of sodium methoxide and 0.4 g of sodium borohydride in 10 mL of methanol.
-
Add the reducing reagent dropwise to the 9-fluorenone solution.
-
Allow the reaction mixture to stand for 10-20 minutes, observing the color change from yellow to white.
-
Precipitate the product by adding 50 mL of water.
-
Neutralize the solution with 0.1 M HCl.
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
Dry the product. The expected melting point of the crude product is around 153°C.
In Vitro Dopamine Transporter (DAT) Uptake Assay
Principle: This assay measures the ability of a test compound to inhibit the uptake of a radiolabeled dopamine analog (e.g., [³H]dopamine) into cells expressing the human dopamine transporter (hDAT).
Materials:
-
CHO or HEK293 cells stably expressing hDAT
-
Cell culture medium
-
96-well cell culture plates
-
Test compounds (e.g., this compound and its analogs) dissolved in a suitable solvent (e.g., DMSO)
-
[³H]Dopamine
-
Assay buffer (e.g., Krebs-Ringer-HEPES buffer)
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Cell Plating: Seed the hDAT-expressing cells into a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.
-
Assay Initiation: Wash the cells with assay buffer. Then, add the test compound dilutions to the wells and pre-incubate for a defined period (e.g., 10-20 minutes) at room temperature or 37°C.
-
Dopamine Uptake: Add [³H]dopamine to each well to initiate the uptake reaction. Incubate for a short period (e.g., 5-15 minutes) at the appropriate temperature.
-
Assay Termination: Rapidly terminate the uptake by washing the cells with ice-cold assay buffer to remove the extracellular [³H]dopamine.
-
Cell Lysis and Scintillation Counting: Lyse the cells and add scintillation fluid to each well.
-
Data Analysis: Measure the radioactivity in each well using a microplate scintillation counter. The amount of radioactivity is proportional to the amount of [³H]dopamine taken up by the cells. Calculate the percent inhibition of dopamine uptake for each concentration of the test compound relative to a vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Mandatory Visualizations
Signaling Pathway of a Dopamine Reuptake Inhibitor
Caption: Mechanism of action of this compound as a dopamine reuptake inhibitor.
General Experimental Workflow for Analog Evaluation
Caption: Workflow for the synthesis and evaluation of this compound analogs.
References
- 1. Fluorenol - Wikipedia [en.wikipedia.org]
- 2. Fluoren-9-ol | C13H10O | CID 74318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 5. New O-Aryl-Carbamoyl-Oxymino-Fluorene Derivatives with MI-Crobicidal and Antibiofilm Activity Enhanced by Combination with Iron Oxide Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Unveiling the Antimicrobial Potential of 9-Fluorenol Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antimicrobial performance of various 9-Fluorenol derivatives, supported by experimental data. This document delves into the antimicrobial activities of distinct classes of these compounds, offering insights into their efficacy against a range of microbial pathogens.
The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of effective therapeutic agents. This compound, a tricyclic aromatic hydrocarbon, has emerged as a promising pharmacophore due to the diverse biological activities exhibited by its derivatives. This guide synthesizes recent findings on the antimicrobial properties of several classes of this compound derivatives, presenting a comparative analysis of their performance.
Comparative Antimicrobial Activity
The antimicrobial efficacy of this compound derivatives is significantly influenced by their structural modifications. The following tables summarize the quantitative antimicrobial data for different classes of these compounds against various bacterial and fungal strains.
O-Aryl-Carbamoyl-Oxymino-Fluorene Derivatives
This class of derivatives has demonstrated notable activity against both Gram-positive bacteria and fungi. The presence of electron-withdrawing groups, such as chlorine atoms, on the aryl moiety has been shown to enhance antibacterial activity, particularly against Staphylococcus aureus. Conversely, the presence of an electron-donating methyl group appears to boost antifungal activity against Candida albicans[1][2].
Table 1: Antimicrobial Activity of O-Aryl-Carbamoyl-Oxymino-Fluorene Derivatives
| Compound | Target Microorganism | MIC (mg/mL) | MBC (mg/mL) | MBIC (mg/mL) |
| 9-((3,4-dichloro-phenyl)carbamoyloximino)fluoren (1d) | Staphylococcus aureus ATCC 1026 | 0.156[1] | 0.312 - 10 | 0.019 |
| O-aryl-carbamoyl-oxymino-fluorene derivatives (general) | Bacterial and Fungal Strains | 0.156 - 10[2] | 0.312 - 10[2] | 0.009 - 1.25[2] |
MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration; MBIC: Minimum Biofilm Inhibitory Concentration.
Phenyl-Fluorene Derivatives
Recent studies have highlighted the potent antifungal and antibiofilm properties of specific phenyl-fluorene derivatives against fluconazole-resistant Candida albicans. Notably, 9,9-bis(4-hydroxyphenyl) fluorene (BHPF) and fluorene-9-acetic acid (FAA) have shown significant promise[3].
Table 2: Antifungal and Antibiofilm Activity of Phenyl-Fluorene Derivatives against Candida albicans
| Compound | Planktonic Cell Growth Inhibition | Biofilm Inhibition | Fungicidal Activity |
| 9,9-bis(4-hydroxyphenyl) fluorene (BHPF) | MIC as low as 5 µg/mL[3] | 97% inhibition at 10 µg/mL[3] | Exhibited[3] |
| Fluorene-9-acetic acid (FAA) | - | 89% inhibition at 10 µg/mL[3] | Exhibited[3] |
Fluorenyl-hydrazonothiazole Derivatives
This group of compounds has been investigated for its activity against multidrug-resistant bacteria. While their activity against Gram-negative bacteria and fungi was found to be limited (MIC > 256 μg/mL), some derivatives displayed activity against Gram-positive strains[4].
Mechanisms of Action
The antimicrobial action of this compound derivatives appears to be multifaceted and dependent on their specific chemical structures.
For O-aryl-carbamoyl-oxymino-fluorene derivatives , one of the proposed mechanisms involves the disruption of the microbial cell membrane integrity, leading to membrane depolarization[2].
In the case of 9,9-bis(4-hydroxyphenyl) fluorene (BHPF) and fluorene-9-acetic acid (FAA) , their antifungal activity against C. albicans is associated with the inhibition of key virulence factors, including cell aggregation and hyphal formation. Furthermore, these compounds have been shown to induce the production of reactive oxygen species (ROS), leading to oxidative stress and subsequent fungal cell death[5].
Caption: Proposed mechanisms of action for different this compound derivatives.
Experimental Protocols
The following section details the methodologies used to obtain the antimicrobial data presented in this guide.
Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
The MIC and MBC values are determined using the broth microdilution method, following guidelines such as those from the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Antimicrobial Agent Dilutions: A two-fold serial dilution of the this compound derivative is prepared in a 96-well microtiter plate containing an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: A standardized microbial suspension (e.g., 0.5 McFarland standard) is prepared from fresh microbial colonies and further diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Incubation: The inoculated microtiter plates are incubated under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria and fungi).
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible microbial growth.
-
MBC Determination: To determine the MBC, an aliquot from each well showing no visible growth is sub-cultured onto an agar plate. The plates are then incubated, and the MBC is defined as the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
Caption: Workflow for MIC and MBC determination.
Antibiofilm Activity Assay
The ability of this compound derivatives to inhibit biofilm formation is commonly assessed using a crystal violet staining method.
-
Biofilm Formation: A standardized microbial suspension is added to the wells of a microtiter plate containing various concentrations of the this compound derivative. The plate is then incubated to allow for biofilm formation.
-
Washing: After incubation, the planktonic cells are removed by gently washing the wells with a sterile saline solution.
-
Staining: The remaining biofilm is stained with a crystal violet solution (e.g., 0.1%) for a specific period.
-
Destaining: The excess stain is removed by washing, and the bound crystal violet is solubilized using a suitable solvent (e.g., ethanol or acetic acid).
-
Quantification: The absorbance of the solubilized stain is measured using a microplate reader. The percentage of biofilm inhibition is calculated by comparing the absorbance of the treated wells to that of the untreated control.
Caption: Workflow for the antibiofilm activity assay.
Conclusion
This compound derivatives represent a versatile and promising class of antimicrobial agents. The data presented in this guide demonstrates that targeted structural modifications can lead to potent compounds with activity against a range of clinically relevant pathogens, including drug-resistant strains. The varied mechanisms of action, from membrane disruption to inhibition of virulence factors, suggest that these compounds may be valuable leads in the development of new anti-infective therapies. Further research is warranted to optimize their pharmacological properties and to fully elucidate their mechanisms of action, paving the way for their potential clinical application.
References
- 1. mdpi.com [mdpi.com]
- 2. Insights into the Microbicidal, Antibiofilm, Antioxidant and Toxicity Profile of New O-Aryl-Carbamoyl-Oxymino-Fluorene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorene derivatives as potent antifungal and antibiofilm agents against fluconazole-resistant Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Efficacy of Reducing Agents for 9-Fluorenol Synthesis
For Researchers, Scientists, and Drug Development Professionals
The reduction of 9-fluorenone to 9-fluorenol is a fundamental transformation in organic synthesis, often employed in the development of pharmaceuticals and other bioactive molecules. The choice of reducing agent is critical, directly impacting reaction efficiency, yield, purity, and scalability. This guide provides an objective comparison of common reducing agents for this conversion, supported by experimental data and detailed protocols to inform your selection process.
At a Glance: Comparison of Reducing Agents
| Reducing Agent | Typical Yield | Reaction Time | Solvent(s) | Key Advantages | Key Disadvantages |
| Sodium Borohydride (NaBH₄) | 95-100%[1] | 15-20 minutes[1] | Methanol, Ethanol | High yield, mild reaction conditions, operational simplicity. | Less reactive towards more hindered ketones. |
| Lithium Aluminum Hydride (LiAlH₄) | High (qualitative) | Rapid | Anhydrous Ether, THF | Highly reactive, reduces a wide range of carbonyls.[2] | Reacts violently with protic solvents, requires stringent anhydrous conditions.[2][3] |
| Catalytic Hydrogenation (H₂/Pd-C) | Good to Excellent (qualitative) | Varies | Ethanol, Ethyl Acetate | "Green" reagent (H₂), high atom economy, catalyst can be recycled. | Requires specialized high-pressure equipment, potential for over-reduction. |
| Transfer Hydrogenation (Isopropanol) | Moderate to Good (qualitative) | Varies | Isopropanol | Avoids the use of high-pressure hydrogen gas, uses a common and inexpensive hydrogen donor. | May require a catalyst, reaction equilibrium can affect yield. |
In-Depth Analysis and Experimental Protocols
Sodium Borohydride (NaBH₄): The Workhorse
Sodium borohydride is the most frequently utilized reducing agent for the synthesis of this compound due to its high efficacy, mild nature, and ease of handling. It selectively reduces aldehydes and ketones without affecting other functional groups like esters or nitro groups.
Experimental Protocol:
A representative procedure for the reduction of 9-fluorenone using sodium borohydride is as follows:
-
Dissolution: Dissolve 5.0 g of 9-fluorenone in 30 mL of warm ethanol in a 100-mL beaker.
-
Reagent Preparation: In a separate flask, prepare a reducing solution by dissolving 0.4 g of sodium borohydride and 200 mg of sodium methoxide in 10 mL of methanol.
-
Reduction: Add the freshly prepared reducing solution dropwise to the warm 9-fluorenone solution. A color change from yellow to white should be observed as the reaction proceeds.[1]
-
Reaction Time: Allow the mixture to stand at room temperature for 10-20 minutes.[1]
-
Precipitation and Neutralization: Precipitate the product by adding 50 mL of water. Neutralize the solution with 0.1 M HCl.
-
Isolation: Collect the white precipitate of this compound by vacuum filtration and wash with cold water.[1]
-
Drying: The crude product can be dried in an oven.
This method consistently produces this compound in excellent yields, typically between 95% and 100%.[1]
Lithium Aluminum Hydride (LiAlH₄): The Powerhouse
Lithium aluminum hydride is a significantly more potent reducing agent than sodium borohydride. It can reduce a wider array of functional groups, including esters and carboxylic acids.[2] However, its high reactivity necessitates more stringent handling procedures. LiAlH₄ reacts violently with water and other protic solvents, requiring the use of anhydrous conditions.
Experimental Protocol (General):
-
Setup: Assemble a dry three-necked flask equipped with a dropping funnel and a condenser under an inert atmosphere (e.g., nitrogen).
-
Reagent Suspension: Suspend a molar excess of LiAlH₄ in anhydrous diethyl ether or tetrahydrofuran (THF).
-
Addition of Ketone: Dissolve 9-fluorenone in the same anhydrous solvent and add it dropwise to the LiAlH₄ suspension at 0 °C.
-
Reaction: Allow the reaction to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Cautiously quench the reaction by the slow, dropwise addition of water or a saturated aqueous solution of sodium sulfate to decompose excess LiAlH₄. This is a highly exothermic step and must be performed with extreme care.
-
Workup: After quenching, perform an aqueous workup to isolate the this compound.
Due to its high reactivity, LiAlH₄ is expected to provide a high yield of this compound rapidly. However, the hazardous nature of the reagent and the requirement for anhydrous conditions make it less practical for routine synthesis compared to NaBH₄.
Catalytic Hydrogenation: The "Green" Approach
Catalytic hydrogenation utilizes molecular hydrogen (H₂) in the presence of a metal catalyst, typically palladium on carbon (Pd/C), to effect the reduction. This method is considered environmentally friendly due to the use of hydrogen as the reducing agent, with water being the only byproduct.
Experimental Protocol (General):
A general procedure for the catalytic hydrogenation of a ketone is as follows:
-
Setup: Place 9-fluorenone and a catalytic amount of 5-10% Pd/C in a high-pressure reaction vessel (autoclave).
-
Solvent: Add a suitable solvent such as ethanol or ethyl acetate.
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure.
-
Reaction: Stir the mixture at room temperature or with gentle heating until the theoretical amount of hydrogen is consumed.
-
Workup: After the reaction is complete, carefully vent the hydrogen gas. Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Isolation: Evaporate the solvent to obtain the crude this compound, which can be further purified by recrystallization.
Conclusion
For the synthesis of this compound from 9-fluorenone, sodium borohydride stands out as the most practical and efficient reducing agent for typical laboratory and small-scale production settings. It offers an excellent combination of high yield, mild reaction conditions, and operational simplicity.
Lithium aluminum hydride , while a powerful reducing agent, presents significant handling challenges due to its reactivity with protic solvents, making it a less desirable choice unless other, less reactive functional groups also need to be reduced in the same step.
Catalytic hydrogenation represents a greener alternative, but the requirement for specialized high-pressure equipment may limit its accessibility in some research environments. It becomes a more attractive option for large-scale industrial synthesis where investment in such equipment is justified and environmental considerations are paramount.
The selection of the optimal reducing agent will ultimately depend on the specific requirements of the synthesis, including scale, available equipment, safety protocols, and the presence of other functional groups in the starting material.
References
A Comparative Analysis of the Biological Activities of Substituted 9-Fluorenol Compounds
For Researchers, Scientists, and Drug Development Professionals
The 9-fluorenol scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. This guide provides a comparative overview of the anticancer, antiviral, anti-inflammatory, and antimicrobial properties of various substituted this compound compounds, supported by experimental data and detailed methodologies. The information presented herein is intended to facilitate further research and drug development efforts in this promising area.
Data Presentation: A Comparative Look at Biological Potency
The following tables summarize the quantitative biological activity data for a selection of substituted this compound and related heterocyclic compounds. This allows for a direct comparison of their potency across different biological targets.
Table 1: Anticancer Activity of 9-Fluorenone and Fluorene Derivatives
| Compound | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| 9,9-bis(4-hydroxyphenyl) fluorene (BHPF) | - | - | - | [1] |
| Fluorene-9-acetic acid (FAA) | - | - | - | [1] |
| SG3 (a 2,7-disubstituted 9H-fluoren-9-one derivative) | MCF-7 (Breast) | SIRT2 Inhibition | 1.95 | [2] |
| LSO258 (1-(2-bromophenyl)-4-(9H-fluoren-9-yl)-1H-1,2,3-triazole) | MOLM-13 (Leukemia) | Cytotoxicity | 25.5 | [3] |
| LSO272 (1-(4-bromophenyl)-4-(2-fluoro-9H-fluoren-9-yl)-1H-1,2,3-triazole) | MOLM-13 (Leukemia) | Cytotoxicity | 12.5 | [3] |
| LSO278 ([1,1'-biphenyl]-2-yl(1-(2,5-dibromophenyl)-1H-1,2,3-triazol-4-yl)methanol) | HCT-116 (Colon) | Cytotoxicity | 23.4 | [3] |
| LSO278 | MDA-MB-231 (Breast) | Cytotoxicity | 34.3 | [3] |
| LSO278 | MOLM-13 (Leukemia) | Cytotoxicity | 18.7 | [3] |
| Reduced Fluoroquinolone 4b | K562 (Leukemia) | Antiproliferation | <50 | [4] |
| Reduced Fluoroquinolone 4c | A549 (Lung) | Antiproliferation | <50 | [4] |
| Reduced Fluoroquinolone 4f | A549 (Lung) | Antiproliferation | <50 | [4] |
| Nitrofluoroquinolone 3e | PC3 (Prostate) | Antiproliferation | <50 | [4] |
| Triazoloquinolone 5f | PC3 (Prostate) | Antiproliferation | <50 | [4] |
Table 2: Antiviral Activity of 9-Fluorenone Derivatives
| Compound | Virus | Assay | IC50 / EC50 (µM) | Reference |
| Tilorone | SARS-CoV-2 | - | 0.18 | [5] |
| 9-Fluorenone Sulfonamide 3e | SARS-CoV-2 Mpro | FRET | 23 | [5] |
| 9-Fluorenone Sulfonamide 3e | SARS-CoV-2 PLpro | FRET | 6.33 | [5] |
| 9-Fluorenone Sulfonamide 3h | SARS-CoV-2 PLpro | FRET | 5.94 | [5] |
| Isoquinolone derivative 21 | Influenza A (H1N1) | - | 9.9 | [6] |
| Isoquinolone derivative 21 | Influenza A (H3N2) | - | 18.5 | [6] |
| Isoquinolone derivative 21 | Influenza B | - | 11.2 | [6] |
Table 3: Anti-inflammatory Activity of this compound and Related Derivatives
| Compound | Assay | IC50 (µM) | Reference |
| Reduced Fluoroquinolone 4e | NO Scavenging (LPS-stimulated RAW264.7) | 17.6 | [4] |
| Reduced Fluoroquinolone 4b | NO Scavenging (LPS-stimulated RAW264.7) | 25.5 | [4] |
| Nitrofluoroquinolone 3d | NO Scavenging (LPS-stimulated RAW264.7) | 27.7 | [4] |
| Reduced Fluoroquinolone 4f | NO Scavenging (LPS-stimulated RAW264.7) | 38.5 | [4] |
Table 4: Antimicrobial and Antifungal Activity of 9-Fluorenone Derivatives
| Compound | Microorganism | MIC (µg/mL) | Reference |
| O-Aryl-Carbamoyl-Oxymino-Fluorene 1d | Staphylococcus aureus | 0.156 | [7] |
| 9,9-bis(4-hydroxyphenyl) fluorene (BHPF) | Candida albicans | 5 | [1] |
| Fluorene-9-acetic acid (FAA) | Candida albicans | 100 | [1] |
| O-Aryl-Carbamoyl-Oxymino-Fluorene Derivatives | Various Bacteria & Fungi | 0.156 - 10 | [8] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further investigation.
MTT Assay for Anticancer Activity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Procedure:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and incubated overnight to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., substituted this compound derivatives) and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the treatment medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plate is then incubated for 2-4 hours at 37°C.
-
Formazan Solubilization: During this incubation, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals. A solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, is then added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570-590 nm. The intensity of the color is directly proportional to the number of viable cells.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
Plaque Reduction Assay for Antiviral Activity
The plaque reduction assay is a standard method used to quantify the infectivity of a lytic virus and to evaluate the efficacy of antiviral compounds.
Procedure:
-
Cell Monolayer Preparation: A confluent monolayer of host cells susceptible to the virus is prepared in multi-well plates.
-
Virus and Compound Incubation: The test virus is pre-incubated with serial dilutions of the this compound derivative for a specific time to allow the compound to neutralize the virus.
-
Infection: The cell monolayers are then infected with the virus-compound mixtures.
-
Agarose Overlay: After an adsorption period, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose) to restrict the spread of the virus to adjacent cells. This ensures that new viral particles only infect neighboring cells, leading to the formation of localized zones of cell death called plaques.
-
Incubation and Staining: The plates are incubated for several days to allow for plaque formation. Subsequently, the cells are fixed and stained with a dye (e.g., crystal violet) that stains viable cells, making the plaques visible as clear areas.
-
Plaque Counting and EC50 Calculation: The number of plaques in each well is counted. The half-maximal effective concentration (EC50) is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.
COX Inhibition Assay for Anti-inflammatory Activity
The cyclooxygenase (COX) inhibition assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are key enzymes in the inflammatory pathway.
Procedure:
-
Enzyme and Compound Incubation: Purified COX-1 or COX-2 enzyme is incubated with the test compound (substituted this compound derivative) and a cofactor like hematin in a buffer solution.
-
Initiation of Reaction: The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.
-
Prostaglandin Measurement: The COX enzymes convert arachidonic acid into prostaglandin H2 (PGH2), which is then further converted to other prostaglandins. The amount of a specific prostaglandin, such as prostaglandin E2 (PGE2), is quantified. This can be done using methods like Enzyme-Linked Immunosorbent Assay (ELISA) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
IC50 Calculation: The IC50 value is determined as the concentration of the compound that causes 50% inhibition of COX activity compared to the vehicle control.
Broth Microdilution Method for Antimicrobial Activity (MIC Determination)
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.
Procedure:
-
Preparation of Compound Dilutions: Serial twofold dilutions of the test compound are prepared in a liquid growth medium in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized suspension of the test microorganism (bacteria or fungi) is prepared.
-
Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension. A positive control (medium with inoculum, no compound) and a negative control (medium only) are also included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., temperature, time) to allow for microbial growth.
-
MIC Determination: After incubation, the plate is visually inspected or read with a plate reader to determine the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This concentration is the MIC.
Visualizing the Mechanisms: Signaling Pathways and Workflows
To better understand the biological activity of substituted this compound compounds, the following diagrams illustrate key signaling pathways and a typical experimental workflow.
Caption: Experimental workflow for evaluating the anticancer activity of substituted this compound compounds.
Caption: Caspase-dependent apoptosis pathway induced by substituted this compound compounds.[9][10][11][12][13]
Caption: Inhibition of the NF-κB inflammatory pathway by substituted this compound compounds.[14][15][16][17][18]
References
- 1. Fluorene derivatives as potent antifungal and antibiofilm agents against fluconazole-resistant Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Symmetrical 2,7‐disubstituted 9H‐fluoren‐9‐one as a novel and promising scaffold for selective targeting of SIRT2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and antitumoral activity of novel biaryl hydroxy-triazole and fluorene-triazole hybrids [explorationpub.com]
- 4. Newly Substituted Anilino-Fluoroquinolones with Proliferation Inhibition Potential against a Panel of Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. New O-Aryl-Carbamoyl-Oxymino-Fluorene Derivatives with MI-Crobicidal and Antibiofilm Activity Enhanced by Combination with Iron Oxide Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Insights into the Microbicidal, Antibiofilm, Antioxidant and Toxicity Profile of New O-Aryl-Carbamoyl-Oxymino-Fluorene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Caspase-9 acts as a regulator of necroptotic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. intertox.sav.sk [intertox.sav.sk]
- 12. researchgate.net [researchgate.net]
- 13. Deorphanizing Caspase-3 and Caspase-9 Substrates In and Out of Apoptosis with Deep Substrate Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Fight Inflammation by Inhibiting NF-KB - Life Extension [lifeextension.com]
- 16. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Anti-Oxidative, Anti-Inflammatory and Anti-Apoptotic Effects of Flavonols: Targeting Nrf2, NF-κB and p53 Pathways in Neurodegeneration [mdpi.com]
Assessing the Purity of Synthesized 9-Fluorenol: A Comparative Guide to Melting Point Analysis
For researchers, scientists, and professionals engaged in drug development and organic synthesis, the purity of a synthesized compound is a critical parameter that underpins the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of melting point analysis with other common techniques for assessing the purity of synthesized 9-Fluorenol. Detailed experimental protocols and data presentation are included to aid in the accurate evaluation of this important compound.
Comparison of Purity Analysis Methods
Melting point analysis is a fundamental and readily accessible technique for the initial assessment of the purity of a crystalline solid like this compound. A pure crystalline solid will exhibit a sharp, well-defined melting point, whereas the presence of impurities will typically cause a depression and broadening of the melting point range. While effective as a preliminary screening method, it is often complemented by more sophisticated techniques for a comprehensive purity profile.
Here, we compare melting point analysis with common chromatographic and spectroscopic methods:
| Analytical Method | Principle | Advantages | Limitations | Typical Purity Indication for this compound |
| Melting Point Analysis | A pure compound has a characteristic sharp melting point. Impurities disrupt the crystal lattice, leading to a lower and broader melting range. | - Rapid and inexpensive- Requires minimal sample- Good initial indicator of purity | - Not suitable for amorphous or thermally unstable compounds- Can be subjective- Insensitive to small amounts of impurities with similar melting points | A sharp melting range of 153-157°C indicates high purity.[1][2] A depressed and broad range suggests the presence of impurities. |
| Thin-Layer Chromatography (TLC) | Separation of components based on differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase. | - Simple and fast- Cost-effective- Useful for monitoring reaction progress | - Primarily qualitative- Lower resolution compared to HPLC | A single spot on the TLC plate indicates a likely pure compound. Multiple spots suggest the presence of impurities. |
| High-Performance Liquid Chromatography (HPLC) | High-resolution separation of components in a liquid mobile phase passing through a packed column (stationary phase). | - Highly sensitive and quantitative- Excellent resolution for complex mixtures- Can detect trace impurities | - More expensive instrumentation- Requires method development | A single, sharp peak in the chromatogram with a purity value >99% (by area percentage) is indicative of high purity. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the molecular structure and chemical environment of atomic nuclei (e.g., ¹H, ¹³C). | - Provides structural confirmation- Can identify and quantify impurities if their signals are resolved from the main compound- Non-destructive | - Lower sensitivity compared to HPLC for trace impurities- Requires more complex instrumentation and expertise | A clean ¹H NMR spectrum with minimal or no extraneous peaks, and correct integration values for all protons, supports high purity. |
| Infrared (IR) Spectroscopy | Measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. | - Provides information about functional groups present- Can indicate the presence or absence of starting materials or byproducts | - Not typically used for quantitative purity assessment- Can be difficult to detect minor impurities | The presence of a characteristic O-H stretch and the absence of a C=O stretch (from the starting material, 9-fluorenone) would suggest a successful reaction and a degree of purity. |
Experimental Protocol: Melting Point Determination of this compound
This protocol outlines the procedure for determining the melting point of a synthesized this compound sample using a standard melting point apparatus (e.g., Mel-Temp).
Materials:
-
Synthesized this compound (dried)
-
Melting point capillary tubes (one end sealed)
-
Mortar and pestle
-
Spatula
-
Melting point apparatus
-
Thermometer (calibrated)
Procedure:
-
Sample Preparation:
-
Ensure the synthesized this compound sample is completely dry.
-
Place a small amount of the this compound onto a clean, dry watch glass.
-
Use a spatula to crush the crystals into a fine powder. For more uniform particle size, gently grind the sample in a mortar and pestle.
-
Press the open end of a capillary tube into the powdered sample, forcing a small amount of the solid into the tube.
-
Tap the sealed end of the capillary tube on a hard surface to pack the sample tightly into the bottom. The packed sample should be approximately 2-3 mm in height.
-
-
Apparatus Setup:
-
Turn on the melting point apparatus and ensure the light source and viewing lens are functional.
-
Insert a calibrated thermometer into the designated port of the apparatus.
-
Carefully insert the capillary tube containing the this compound sample into the sample holder of the apparatus.
-
-
Melting Point Determination:
-
Rapid Preliminary Measurement: If the approximate melting point is unknown, heat the sample rapidly (e.g., 10-20°C per minute) to get a rough estimate of the melting range. This will save time in the subsequent, more accurate measurements.
-
Accurate Measurement: Allow the apparatus to cool to at least 20°C below the estimated melting point.
-
Begin heating the sample at a slow, controlled rate of 1-2°C per minute as the temperature approaches the expected melting point.
-
Observe the sample closely through the magnifying lens.
-
Record the temperature at which the first tiny droplet of liquid appears (the beginning of the melting range).
-
Continue to heat slowly and record the temperature at which the last solid crystal melts completely (the end of the melting range).
-
Repeat the measurement with a fresh sample to ensure the results are reproducible.
-
-
Data Interpretation:
-
The accepted melting point of pure this compound is in the range of 153-157°C.[1][2]
-
A sharp melting range (e.g., 0.5-1.5°C) within this accepted range indicates a high degree of purity.
-
A melting point that is significantly lower than the literature value and/or a broad melting range (greater than 2°C) suggests the presence of impurities.
-
Experimental Workflow
The following diagram illustrates the logical workflow for assessing the purity of synthesized this compound using melting point analysis.
References
A Comparative Guide to Orthogonal Protecting Group Strategies Involving the Fmoc Group
In the intricate field of peptide synthesis, the strategic use of protecting groups is fundamental to achieving high yields and purity. These chemical moieties temporarily block reactive functional groups, preventing unwanted side reactions and ensuring the precise assembly of the desired peptide sequence. The principle of orthogonality, where one protecting group can be removed under conditions that leave others intact, is a cornerstone of modern synthetic strategies.[1][2]
This guide provides a comprehensive comparison of the three most widely used α-amino protecting groups: Fluorenylmethyloxycarbonyl (Fmoc), tert-Butoxycarbonyl (Boc), and Carboxybenzyl (Cbz). This analysis is tailored for researchers, scientists, and drug development professionals, offering objective performance comparisons, supporting experimental data, and detailed protocols to aid in the selection of the optimal strategy for specific synthetic goals.
The Principle of Orthogonality
An orthogonal protecting group strategy employs two or more protecting groups that can be removed under distinct sets of conditions.[3] This allows for the selective deprotection of one functional group without affecting others, enabling precise control over the synthetic route.[1] The Fmoc, Boc, and Cbz groups form a powerful orthogonal set: Fmoc is base-labile, Boc is acid-labile, and Cbz is removed by hydrogenolysis.[3][4] This differential lability is crucial for complex multi-step syntheses, such as in Solid-Phase Peptide Synthesis (SPPS).[5]
Head-to-Head Comparison: Fmoc vs. Boc vs. Cbz
The choice of protecting group dictates the overall synthetic strategy, particularly in Solid-Phase Peptide Synthesis (SPPS). The primary distinction lies in the chemical conditions required for their removal.
| Feature | Fmoc (Fluorenylmethyloxycarbonyl) | Boc (tert-Butoxycarbonyl) | Cbz (Carboxybenzyl) |
| Lability | Base-Labile[4] | Acid-Labile[4] | Hydrogenolysis[4] |
| Typical Deprotection Reagent | 20% Piperidine in DMF[6] | Trifluoroacetic Acid (TFA) in DCM[7] | H₂ over Palladium on Carbon (Pd/C)[8] |
| Cleavage Mechanism | β-elimination[9] | SN1-type cleavage, formation of t-butyl cation[7][10] | Catalytic Hydrogenolysis[11] |
| Orthogonality | Orthogonal to Boc and Cbz[12] | Orthogonal to Fmoc and Cbz[12] | Generally orthogonal to Fmoc and Boc[12] |
| Key Advantage | Mild deprotection conditions; automation-friendly.[4][13] | Robust and well-established in SPPS. | Very mild, neutral deprotection conditions.[8] |
| Common Side Reactions | Aspartimide formation, Diketopiperazine (DKP) formation.[14][15] | t-Butylation of sensitive residues (Trp, Cys); requires strong acid.[10][16] | Catalyst poisoning by sulfur-containing residues; incompatible with reducible groups. |
| Monitoring | UV-active dibenzofulvene byproduct allows for real-time monitoring.[6] | No direct real-time monitoring of cleavage. | Monitored by TLC or LC-MS. |
Table 1: Comparative Overview of Fmoc, Boc, and Cbz Protecting Groups
The Fmoc Strategy
The Fmoc group is the modern standard for SPPS, prized for its mild, base-labile cleavage which is orthogonal to the acid-labile side-chain protecting groups (e.g., tBu, Trt).[][18] This allows for the iterative deprotection of the N-terminus during peptide chain elongation without prematurely cleaving side-chain protectors.[6]
The Boc Strategy
The Boc strategy is an older, yet still valuable, method. It uses the acid-labile Boc group for temporary Nα-protection and typically employs stronger acid-labile groups like benzyl (Bn) for side-chain protection.[5] The repetitive use of acid for Boc removal can lead to gradual degradation of the peptide-resin linkage and side-chain deprotection.[19] Final cleavage requires very strong acids like anhydrous hydrogen fluoride (HF).
The Cbz Strategy
The Cbz group was one of the first used in peptide synthesis and remains relevant, especially in solution-phase synthesis.[4] Its removal by catalytic hydrogenolysis is exceptionally mild and occurs at neutral pH.[8] However, this method is incompatible with peptides containing easily reducible functional groups (e.g., alkynes) or sulfur-containing amino acids like methionine and cysteine, which can poison the palladium catalyst.
Quantitative Deprotection Data
The efficiency and speed of deprotection are critical for successful synthesis. The conditions must be sufficient for complete removal of the protecting group while minimizing side reactions.
| Protecting Group | Reagent Cocktail | Concentration | Typical Time | Temperature | Notes |
| Fmoc | Piperidine in DMF | 20% (v/v) | 5-20 min[20] | Room Temp. | Half-life is approx. 6 seconds.[6] Two shorter treatments are often preferred. |
| Boc | TFA in DCM | 25-50% (v/v) | 15-30 min | Room Temp. | Scavengers (e.g., triisopropylsilane) are often added to prevent side reactions.[8] |
| Cbz | H₂ gas with Pd/C | 1 atm, 10% Pd/C | 1-4 hours | Room Temp. | Transfer hydrogenation (e.g., using ammonium formate) is an alternative H₂ source. |
Table 2: Typical Deprotection Conditions and Performance
Deprotection Mechanisms and Side Reactions
Understanding the chemical pathways of deprotection is key to troubleshooting and optimizing peptide synthesis.
A major challenge in Fmoc-SPPS is the potential for base-induced side reactions.
| Side Reaction | Description | Associated Strategy | Mitigation Strategy |
| Aspartimide Formation | Backbone amide attacks the Asp side-chain ester, forming a cyclic imide that can lead to racemization and chain branching.[14] | Fmoc (base-catalyzed) | Use a weaker base (e.g., piperazine), add HOBt to the deprotection solution, or use side-chain protecting groups designed to prevent this.[14] |
| Diketopiperazine (DKP) Formation | Cyclization of the N-terminal dipeptide, cleaving it from the resin. Prevalent with Pro or Gly at position 2.[14][15] | Fmoc | Use a sterically hindered resin (e.g., 2-chlorotrityl chloride resin) or couple the third amino acid immediately after deprotecting the first.[15] |
| t-Butylation | The electrophilic t-butyl cation generated during deprotection alkylates nucleophilic residues like Trp, Met, or Cys.[16] | Boc (acid-catalyzed) | Add scavengers like triisopropylsilane (TIS), water, or ethanedithiol (EDT) to the cleavage cocktail to trap the carbocation.[8] |
Table 3: Common Side Reactions and Mitigation Approaches
Experimental Protocols
The following protocols outline standard laboratory procedures for the removal of each protecting group.
Protocol 1: Manual Fmoc-Deprotection in Solid-Phase Peptide Synthesis (SPPS)
This protocol describes the manual deprotection of an Fmoc-protected peptide-resin.
-
Materials:
-
Fmoc-protected peptide-resin
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine
-
Deprotection solution: 20% (v/v) piperidine in DMF
-
Washing solvent: DMF
-
-
Procedure:
-
Swell the Fmoc-protected peptide-resin in DMF for 30 minutes.
-
Drain the DMF from the reaction vessel.
-
Add the deprotection solution (20% piperidine in DMF) to the resin and agitate for 3 minutes.
-
Drain the solution. The dibenzofulvene-piperidine adduct byproduct can be monitored by UV spectrophotometry at ~301 nm to quantify the deprotection.
-
Add a second portion of the deprotection solution and agitate for 10-15 minutes to ensure complete removal.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine, which would interfere with the subsequent coupling step.
-
The resin is now ready for the coupling of the next Fmoc-protected amino acid.
-
Protocol 2: General Procedure for Boc-Deprotection
This protocol outlines a typical procedure for removing a Boc group from an amine in solution.
-
Materials:
-
Boc-protected compound
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
-
Procedure:
-
Dissolve the Boc-protected compound in DCM (e.g., 0.1 M).
-
Cool the solution in an ice bath (0 °C).
-
Add TFA dropwise (typically 5-10 equivalents, or as a 25-50% solution in DCM). Note: The reaction is exothermic and produces gas (CO₂ and isobutylene).[7]
-
Allow the reaction to stir at room temperature for 1-2 hours, monitoring progress by TLC or LC-MS.
-
Once complete, concentrate the reaction mixture under reduced pressure to remove excess TFA and solvent.
-
The resulting amine salt can be used directly or neutralized with a suitable base (e.g., saturated NaHCO₃ solution) and extracted.
-
Protocol 3: General Procedure for Cbz-Deprotection via Catalytic Hydrogenolysis
This protocol describes the standard method for Cbz group removal.
-
Materials:
-
Cbz-protected compound
-
Solvent (e.g., Methanol, Ethanol, or Ethyl Acetate)
-
Palladium on activated carbon (10% Pd/C catalyst)
-
Hydrogen (H₂) source (balloon or hydrogenation apparatus)
-
-
Procedure:
-
Dissolve the Cbz-protected compound in a suitable solvent in a flask equipped with a stir bar.
-
Carefully add the 10% Pd/C catalyst (typically 5-10 mol% by weight relative to the substrate). The catalyst is pyrophoric and should be handled with care.
-
Purge the flask with an inert gas (N₂ or Argon), then introduce hydrogen gas (H₂) via a balloon or connect to a hydrogenation apparatus.
-
Stir the reaction vigorously at room temperature under a positive pressure of H₂ for 1-4 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully purge the flask with an inert gas again to remove all hydrogen.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected amine.[11]
-
References
- 1. benchchem.com [benchchem.com]
- 2. biosynth.com [biosynth.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 7. jk-sci.com [jk-sci.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BOC deprotection [ms.bzchemicals.com]
- 11. One moment, please... [total-synthesis.com]
- 12. One moment, please... [total-synthesis.com]
- 13. genscript.com [genscript.com]
- 14. benchchem.com [benchchem.com]
- 15. peptide.com [peptide.com]
- 16. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 18. benchchem.com [benchchem.com]
- 19. total-synthesis.com [total-synthesis.com]
- 20. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to the In Vitro and In Vivo Efficacy of 9-Fluorenol Derivatives
For Researchers, Scientists, and Drug Development Professionals
The fluorene scaffold, a tricyclic aromatic hydrocarbon, has garnered significant attention in medicinal chemistry due to its rigid and planar structure, which serves as a versatile template for the design of novel therapeutic agents. Derivatives of 9-Fluorenol, in particular, have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, neuroprotective, and enzyme inhibitory properties. This guide provides an objective comparison of the performance of various this compound derivatives, supported by experimental data from a range of in vitro and in vivo studies.
In Vitro Anticancer Activity
The cytotoxic effects of this compound derivatives have been extensively evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, is a key metric in these assessments.
| Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 1,1'-(9,9-dihexyl-9H-fluorene-2,7-diyl)bis(N,N-bis(pyridine-2-ylmethyl)methanamine) | HeLa (Cervical Cancer) | 37.76 | [1] |
| 6FD-derived PI | A431 (Epidermoid Carcinoma) | 29.3 | [1] |
| Conjugate 8g (with 4,6-dimethyl-pyrimidinyl group) | HCT-116 (Colon Cancer) | 5.6 | [1] |
| LSO258 | MOLM-13 (Acute Myeloid Leukemia) | 25.5 | [1] |
| LSO272 | MOLM-13 (Acute Myeloid Leukemia) | 12.5 | [1] |
| LSO276 | MOLM-13 (Acute Myeloid Leukemia) | 24.8 | [1] |
| LSO278 | MOLM-13 (Acute Myeloid Leukemia) | 18.7 | [1] |
In Vitro Antimicrobial Activity
The emergence of antimicrobial resistance has spurred the search for new therapeutic agents. This compound derivatives have shown promise against a variety of bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) is the standard measure of antimicrobial efficacy.
| Derivative | Microbial Strain | MIC (mg/mL) | Reference |
| O-aryl-carbamoyl-oxymino-fluorene 1a | Candida albicans | 0.0625 - 1 | [2] |
| O-aryl-carbamoyl-oxymino-fluorene 1b | Candida albicans | 0.0625 - 1 | [2] |
| O-aryl-carbamoyl-oxymino-fluorene 1c | Escherichia coli | 0.0625 - 1 | [2] |
| O-aryl-carbamoyl-oxymino-fluorene 1d | Staphylococcus aureus | 0.156 | [3] |
| Thiazolone 2 | S. aureus (multidrug-resistant) | >256 µg/mL | |
| Thiazolone 2 | E. faecalis (multidrug-resistant) | >256 µg/mL |
In Vivo Antitumor Efficacy
Preclinical in vivo studies are crucial for evaluating the therapeutic potential of novel compounds. The following table summarizes the in vivo antitumor activity of a baicalin derivative in a nude mouse xenograft model.
| Compound | Tumor Inhibition Rate (%) | Animal Model | Reference |
| Baicalin Derivative (BAL) | 59.35 | A549 Xenograft in Nude Mice | [4] |
| Baicalin Derivative (BAD) | 53.30 | A549 Xenograft in Nude Mice | [4] |
Experimental Protocols
MTT Assay for Anticancer Activity
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.
Broth Microdilution for Antimicrobial Activity (MIC Determination)
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Compound Dilution: Prepare serial two-fold dilutions of the this compound derivatives in a 96-well microplate containing Mueller-Hinton broth.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10⁵ CFU/mL).
-
Inoculation: Add the microbial suspension to each well of the microplate.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Reading: The MIC is the lowest concentration of the compound that shows no visible turbidity.
In Vivo Tumor Xenograft Model
This model assesses the antitumor efficacy of compounds in a living organism.
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., 1 x 10⁶ to 1 x 10⁷ cells) into the flank of immunocompromised mice (e.g., nude mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Compound Administration: Administer the this compound derivatives to the mice via a suitable route (e.g., intraperitoneal or oral) at a predetermined dosing schedule.
-
Tumor Measurement: Measure the tumor volume using calipers every few days.
-
Efficacy Evaluation: At the end of the study, calculate the tumor growth inhibition percentage compared to the vehicle-treated control group.
Signaling Pathways and Mechanisms of Action
Several studies have begun to elucidate the molecular mechanisms underlying the biological activities of this compound derivatives.
Anticancer Mechanisms
A prominent mechanism of anticancer action for some this compound derivatives is the induction of apoptosis (programmed cell death) through the generation of reactive oxygen species (ROS).[1] This can activate both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. Furthermore, some derivatives have been shown to modulate the PI3K/Akt signaling pathway, a critical regulator of cell survival and proliferation.[4]
Caption: Anticancer signaling pathways modulated by this compound derivatives.
Neuroprotective Mechanisms
The neuroprotective effects of certain compounds are linked to the modulation of signaling pathways that combat oxidative stress and inflammation. While specific pathways for this compound derivatives are still under investigation, related compounds have been shown to influence pathways involving nitric oxide (NO) and nitric oxide synthase (NOS).
Caption: Experimental workflow for assessing neuroprotective effects.
This guide highlights the significant therapeutic potential of this compound derivatives across various disease areas. The presented data and experimental protocols provide a valuable resource for researchers dedicated to the discovery and development of novel therapeutics based on this versatile chemical scaffold. Further investigations into structure-activity relationships and mechanisms of action will be crucial for optimizing the efficacy and safety of these promising compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Insights into the Microbicidal, Antibiofilm, Antioxidant and Toxicity Profile of New O-Aryl-Carbamoyl-Oxymino-Fluorene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New O-Aryl-Carbamoyl-Oxymino-Fluorene Derivatives with MI-Crobicidal and Antibiofilm Activity Enhanced by Combination with Iron Oxide Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antitumor Activity In Vivo and Vitro of New Chiral Derivatives of Baicalin and Induced Apoptosis via the PI3K/Akt Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 9-Fluorenol: A Guide for Laboratory Professionals
The safe and compliant disposal of 9-Fluorenol is critical for ensuring laboratory safety and environmental protection. Due to its classification as a substance toxic to aquatic life with long-lasting effects, specific procedures must be followed to prevent its release into the environment and to comply with hazardous waste regulations.[1][2][3] This guide provides a comprehensive, step-by-step operational plan for the proper handling and disposal of this compound.
Immediate Safety and Handling
Before handling this compound, it is essential to be aware of its potential hazards and to use appropriate Personal Protective Equipment (PPE). While some data sheets do not classify it for physical or health hazards, others indicate it causes serious eye irritation.[2][3] Therefore, a cautious approach is mandatory.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or glasses that meet appropriate government standards.[2][4]
-
Hand Protection: Use chemical-resistant gloves. Inspect gloves before use and use proper removal techniques to avoid skin contact.[2][5]
-
Body Protection: Wear a lab coat or other protective clothing to prevent skin exposure.[2]
-
Respiratory Protection: If there is a risk of generating dust, use a NIOSH (US) or CEN (EU) approved dust respirator or work in a chemical fume hood.[1][2]
Handling Procedures:
-
Always handle this compound in a well-ventilated area, preferably a chemical fume hood, to minimize inhalation risk.[2]
-
Wash hands thoroughly with soap and water after handling.[2][7]
-
Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials like oxidizing agents.[2][4][7]
Spill Response Protocol
In the event of a spill, immediate and correct action is necessary to contain the substance and protect personnel.
-
Evacuate and Ventilate: Ensure the spill area is well-ventilated. If the spill is large, evacuate non-essential personnel.
-
Wear Appropriate PPE: Before cleaning, don the full PPE detailed above.[2]
-
Contain the Spill: Use an inert, absorbent material such as sand or vermiculite to cover and contain the spilled solid.[5]
-
Collect the Material: Carefully sweep or shovel the contained material into a suitable, sealable, and clearly labeled container for hazardous waste disposal.[1][2][4][7] Avoid actions that create dust.[2][5]
-
Decontaminate the Area: Clean the spill surface thoroughly. All cleaning materials must also be collected and disposed of as hazardous waste.[5]
Step-by-Step Disposal Procedure
This compound must be disposed of as hazardous chemical waste.[8][9] Disposing of it down the drain or in the regular trash is strictly prohibited due to its environmental toxicity.[1][8][10]
Step 1: Waste Identification and Segregation
-
Identify the material as "Hazardous Waste: this compound."
-
Do not mix this compound waste with other chemical waste streams unless specifically instructed to do so by your institution's Environmental Health and Safety (EHS) department.[5][11] Proper segregation is crucial for correct disposal.[11][12]
Step 2: Containerization
-
Use a suitable, chemically compatible container with a secure lid for waste collection.[8][11] The container must be in good condition, free of leaks or cracks.[11]
-
If the original container is compromised, transfer the waste to a new, appropriate container.[5]
-
Keep the container closed except when adding waste.[11]
Step 3: Labeling
-
Label the waste container clearly with the words "Hazardous Waste."[8][11]
-
The label must include the full, common chemical name "this compound."[8][11] Do not use abbreviations, acronyms, or chemical formulas.[8][11]
-
If it is a mixture, list all chemical components and their quantities.[8]
-
Include the following information on the tag or label[8]:
-
Date of waste generation
-
Location of origin (e.g., Department, Room Number)
-
Principal Investigator's name and contact number
-
-
Mark the appropriate hazard pictograms, such as the GHS pictogram for "Hazardous to the Aquatic Environment."[5][8]
Step 4: Storage
-
Store the sealed and labeled waste container in a designated and secure hazardous waste accumulation area.[5]
-
Ensure the storage area is well-ventilated.
-
Segregate the container from incompatible materials, particularly strong oxidizing agents.[2][12]
Step 5: Final Disposal
-
Arrange for pickup and disposal through a licensed professional waste disposal company or your institution's EHS office.[1][8][13]
-
Methods may include dissolving the material in a combustible solvent for incineration in a facility equipped with an afterburner and scrubber.[2][13]
Disposal of Empty Containers:
-
Empty containers that held this compound must be triple-rinsed with a suitable solvent.[9][11]
-
The rinsate (the solvent from rinsing) must be collected and disposed of as hazardous waste.[9][11]
-
After triple-rinsing and air-drying, and with the chemical label fully defaced, the container may be disposed of as regular solid waste.[9][12]
Data Presentation
The following table summarizes key identification and property data for this compound.
| Property | Data | Source(s) |
| Chemical Name | This compound, 9H-Fluoren-9-ol, 9-Hydroxyfluorene | [1][2][14] |
| CAS Number | 1689-64-1 | [1][2][4] |
| Molecular Formula | C₁₃H₁₀O | [2][4] |
| Appearance | Light cream or white powder/solid | [4][7][15] |
| Odor | Odorless | [4][7][15] |
| Melting Point | 152 - 158 °C (305.6 - 316.4 °F) | [4][7] |
| GHS Hazard Statements | H411: Toxic to aquatic life with long lasting effects.H319: Causes serious eye irritation. | [1][3] |
Mandatory Visualization
The diagram below outlines the logical workflow for the proper disposal of this compound, from initial handling to final disposal.
Caption: Logical workflow for the proper disposal of this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. benchchem.com [benchchem.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
- 8. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 9. vumc.org [vumc.org]
- 10. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 11. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 12. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 13. capotchem.com [capotchem.com]
- 14. Fluoren-9-ol | C13H10O | CID 74318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. assets.thermofisher.com [assets.thermofisher.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
